Mmp-7-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C31H44ClF3N6O9S |
|---|---|
Molecular Weight |
769.2 g/mol |
IUPAC Name |
(2S)-5-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-(2-amino-2-oxoethyl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C31H44ClF3N6O9S/c1-16(2)12-23(28(45)39-27(17(3)4)29(46)41-11-5-6-18(41)13-24(36)42)38-26(44)15-37-25(43)10-9-22(30(47)48)40-51(49,50)19-7-8-21(32)20(14-19)31(33,34)35/h7-8,14,16-18,22-23,27,40H,5-6,9-13,15H2,1-4H3,(H2,36,42)(H,37,43)(H,38,44)(H,39,45)(H,47,48)/t18-,22-,23-,27-/m0/s1 |
InChI Key |
QTHGVXWBMQNWSU-CXZWWHDOSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1CC(=O)N)NC(=O)CNC(=O)CC[C@@H](C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)N1CCCC1CC(=O)N)NC(=O)CNC(=O)CCC(C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Mmp-7-IN-1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core mechanism of action of Mmp-7-IN-1, a highly potent and selective inhibitor of Matrix Metalloproteinase-7 (MMP-7). This document details its inhibitory profile, the underlying molecular interactions, and relevant experimental protocols for its characterization.
Core Mechanism of Action
This compound is a potent and selective, non-hydroxamate inhibitor of MMP-7.[1][2] Its primary mechanism of action involves binding to the S1' subsite of the MMP-7 enzyme.[1][3][4] Unlike many broad-spectrum MMP inhibitors that function by chelating the catalytic zinc ion in the active site, this compound achieves its selectivity by targeting the more variable S1' pocket.[1][5] This subsite specificity allows for a more targeted inhibition of MMP-7, minimizing off-target effects on other MMPs.[1]
The development of this compound, also identified as compound 18 in foundational research, was achieved by hybridizing a known S1' subsite binder with short peptides to enhance potency and selectivity.[1][4] This strategic design resulted in an inhibitor with an IC50 value of 10 nM for MMP-7.[4]
Data Presentation: Inhibitory Profile of this compound
The following table summarizes the quantitative data regarding the inhibitory potency and selectivity of this compound against various matrix metalloproteinases.
| Enzyme | IC50 (nM) |
| MMP-7 | 10 |
| MMP-1 | >10000 |
| MMP-2 | >10000 |
| MMP-3 | >10000 |
| MMP-8 | >10000 |
| MMP-9 | >10000 |
| MMP-12 | 2900 |
| MMP-13 | >10000 |
| MMP-14 | 450 |
Data sourced from Tabuse H, et al. J Med Chem. 2022.
Experimental Protocols
MMP-7 Enzyme Inhibition Assay
This protocol is adapted from the methodology used to characterize this compound and its analogs.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human MMP-7.
Materials:
-
Recombinant human MMP-7 (catalytic domain)
-
Fluorogenic MMP-7 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl2, 0.05% Brij-35)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
In a 96-well plate, add the diluted this compound solutions or the vehicle control.
-
Add the recombinant human MMP-7 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP-7 substrate to each well.
-
Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) over time using a microplate reader.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Matrigel Cell Invasion Assay
This protocol provides a general framework for assessing the effect of this compound on cancer cell invasion, a process often mediated by MMP-7.
Objective: To evaluate the ability of this compound to inhibit the invasion of cancer cells through a basement membrane matrix.
Materials:
-
Cancer cell line known to express MMP-7 (e.g., HT-1080 fibrosarcoma cells)
-
This compound
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% Fetal Bovine Serum)
-
Cotton swabs
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
-
Microscope
Procedure:
-
Thaw Matrigel on ice and dilute with cold, serum-free medium.
-
Coat the upper surface of the transwell inserts with the diluted Matrigel solution and incubate at 37°C for at least 1 hour to allow for gelation.[6]
-
Culture cancer cells to sub-confluency and then serum-starve them overnight.
-
Harvest the cells and resuspend them in serum-free medium containing various concentrations of this compound or a vehicle control.
-
Add the cell suspension to the upper chamber of the Matrigel-coated inserts.[6]
-
Add medium containing a chemoattractant to the lower chamber of the 24-well plate.[6]
-
Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell invasion (e.g., 24-48 hours).
-
After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.[6][7]
-
Fix the invaded cells on the lower surface of the membrane with a fixing solution.[7]
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Count the number of invaded cells in several random fields of view for each insert using a microscope.
-
Quantify the inhibitory effect of this compound on cell invasion by comparing the number of invaded cells in the treated groups to the vehicle control.
Signaling Pathways and this compound Intervention
MMP-7 is a downstream effector in several critical signaling pathways implicated in both normal physiological processes and disease states like cancer and fibrosis. This compound, by inhibiting MMP-7 activity, can modulate the outcomes of these pathways.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a key regulator of MMP-7 expression.[8][9][10][11][12] Activation of this pathway leads to the accumulation and nuclear translocation of β-catenin, which then complexes with TCF/LEF transcription factors to induce the transcription of target genes, including MMP-7.[8][12] By inhibiting the enzymatic activity of MMP-7, this compound can block the downstream consequences of Wnt/β-catenin-driven MMP-7 expression, such as the degradation of extracellular matrix components during tumor invasion.
Caption: Wnt/β-catenin pathway leading to MMP-7 expression and its inhibition by this compound.
Notch Signaling Pathway
MMP-7 has a multifaceted relationship with the Notch signaling pathway.[13][14][15][16][17] In some contexts, MMP-7 can act upstream of Notch, processing Notch ligands or receptors to initiate signaling.[13] This activation can lead to cellular processes like cell fate determination and differentiation. Conversely, Notch signaling can also regulate the expression of MMPs, including MMP-7, often through downstream effectors like NF-κB.[13] By inhibiting MMP-7, this compound can potentially disrupt this crosstalk, preventing either the MMP-7-mediated activation of Notch or the downstream effects of Notch-driven MMP-7 activity.
Caption: Crosstalk between MMP-7 and the Notch signaling pathway, and the inhibitory point of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Highly Potent and Selective Matrix Metalloproteinase-7 Inhibitors by Hybridizing the S1' Subsite Binder with Short Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding the variability of the S1' pocket to improve matrix metalloproteinase inhibitor selectivity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. snapcyte.com [snapcyte.com]
- 7. Matrigel Invasion Assay Protocol [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Differential activation of Wnt-β-catenin pathway in triple negative breast cancer increases MMP7 in a PTEN dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Wnt/β-catenin signaling pathway may regulate the expression of angiogenic growth factors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Interactions between Notch and matrix metalloproteinases: the role in cancer | Hernole | Biuletyn Polskiego Towarzystwa Onkologicznego Nowotwory [journals.viamedica.pl]
- 14. Notch signaling pathway in cancer: from mechanistic insights to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. vascularcell.com [vascularcell.com]
- 17. Notch signaling pathway in cancer: from mechanistic insights to targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Mmp-7-IN-1: IC50, Potency, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Mmp-7-IN-1, a highly potent and selective inhibitor of Matrix Metalloproteinase-7 (MMP-7). It details the inhibitor's potency through its IC50 values, outlines the experimental protocols for its characterization, and explores the critical signaling pathways influenced by MMP-7, offering a valuable resource for research in oncology, fibrosis, and inflammatory diseases.
Core Concepts: Potency and Selectivity of this compound
This compound is a small molecule inhibitor specifically designed to target the enzymatic activity of MMP-7.[1] MMP-7, also known as matrilysin, is a zinc-dependent endopeptidase that plays a crucial role in degrading components of the extracellular matrix (ECM) and processing a variety of signaling molecules.[1][2][3] Dysregulated MMP-7 activity is implicated in the progression of numerous pathologies, including cancer and fibrosis, making it a significant therapeutic target.[1][4]
This compound demonstrates high potency against its primary target and significant selectivity over other members of the MMP family. Its inhibitory capacity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
The following table summarizes the quantitative data on the potency and selectivity of this compound against various matrix metalloproteinases. The data highlights its high affinity for MMP-7 compared to other MMPs.
| Target Enzyme | This compound IC50 (nM) | Selectivity over MMP-7 (Fold) | Reference |
| MMP-7 | 10 | - | [4] |
| MMP-14 | 450 | 45x | |
| MMP-2 | 11,000 | 1,100x | |
| MMP-12 | 2,900 | 290x | |
| MMP-8 | 59,000 | 5,900x | |
| MMP-3 | >100,000 | >10,000x | |
| MMP-9 | >100,000 | >10,000x | |
| MMP-13 | >100,000 | >10,000x |
Note: The compound is reported to be stable in serum and liver microsomes, suggesting suitability for in vivo studies.
Experimental Protocols: Determination of IC50 Values
The IC50 values for this compound are typically determined using an in vitro enzymatic assay that measures the catalytic activity of recombinant human MMP-7 in the presence of the inhibitor. A common method involves a fluorogenic peptide substrate.
This protocol outlines the general steps for determining the IC50 value of an MMP inhibitor.
-
Enzyme Activation: Pro-MMP-7 (the inactive zymogen) is activated to its catalytic form. This is often achieved by treatment with an agent like 4-aminophenylmercuric acetate (APMA) or by proteolytic cleavage with trypsin, followed by quenching of the activator.
-
Inhibitor Preparation: this compound is serially diluted in an appropriate buffer (e.g., Tris-HCl with CaCl2, ZnCl2, and Brij-35) to create a range of concentrations for testing. A DMSO control is also prepared.
-
Enzyme-Inhibitor Incubation: Activated MMP-7 is pre-incubated with the various concentrations of this compound (and the DMSO control) for a specified period at a controlled temperature (e.g., 37°C) to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by adding a fluorogenic MMP-7 substrate, such as MOCAc-PLGL(Dpa)AR or Dnp-RPLALWRS.[4] Cleavage of this substrate by MMP-7 separates a quencher from a fluorophore, resulting in a measurable increase in fluorescence intensity.
-
Kinetic Measurement: The fluorescence is monitored over time using a fluorescence plate reader (e.g., at an excitation/emission wavelength pair appropriate for the substrate). The rate of the reaction (slope of the fluorescence vs. time curve) is calculated for each inhibitor concentration.
-
Data Analysis: The reaction rates are normalized to the control (enzyme with no inhibitor). The IC50 value is then determined by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic equation.
Caption: Workflow for IC50 determination of an MMP-7 inhibitor.
MMP-7 in Cellular Signaling Pathways
MMP-7's role extends beyond ECM degradation; it is a critical modulator of multiple signaling pathways that control cell fate, proliferation, and migration. By inhibiting MMP-7, this compound can interfere with these pathological processes.
-
Wnt/β-Catenin Pathway: MMP-7 is a known transcriptional target of the canonical Wnt/β-catenin signaling pathway.[3] Furthermore, MMP-7 can create a positive feedback loop; it proteolytically cleaves E-cadherin at the cell surface, which disrupts adherens junctions and leads to the release of β-catenin.[3] This liberated β-catenin can then translocate to the nucleus to drive the expression of target genes, including MMP-7 itself.[3]
-
Notch Signaling Pathway: In certain contexts, such as pancreatic acinar cell transdifferentiation, MMP-7 activity is required for the activation of Notch signaling.[5] MMP-7 can process Notch receptors, leading to the release of the Notch intracellular domain (NICD), which travels to the nucleus to regulate gene expression related to cell fate decisions.[5][6]
-
EGFR/MEK/ERK Pathway: MMP-7 can indirectly activate the Epidermal Growth Factor Receptor (EGFR) signaling cascade. It does this by cleaving and releasing cell-surface-bound EGFR ligands like heparin-binding EGF (HB-EGF).[6][7] The subsequent activation of the EGFR-MEK-ERK pathway promotes cell dissociation and invasion, a hallmark of cancer progression.[7]
References
- 1. What are MMP-7 inhibitors and how do they work? [synapse.patsnap.com]
- 2. MMP7 - Wikipedia [en.wikipedia.org]
- 3. Matrix Metalloproteinase-7 Is a Urinary Biomarker and Pathogenic Mediator of Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. portlandpress.com [portlandpress.com]
- 7. Involvement of MMP-7 in invasion of pancreatic cancer cells through activation of the EGFR mediated MEK–ERK signal transduction pathway - PMC [pmc.ncbi.nlm.nih.gov]
Mmp-7-IN-1: A Potent and Selective Inhibitor of Matrix Metalloproteinase-7
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Mmp-7-IN-1 is a highly potent and selective small molecule inhibitor of Matrix Metalloproteinase-7 (MMP-7), a key enzyme implicated in a variety of pathological processes including cancer progression and fibrosis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its synthesis and characterization, along with an exploration of its mechanism of action and its impact on relevant signaling pathways, are presented to facilitate its application in preclinical research and drug development.
Chemical Structure and Physicochemical Properties
This compound, also referred to as compound 18 in its primary citation, is a synthetic molecule designed for high affinity and selectivity towards MMP-7.[1]
Chemical Structure:
A definitive 2D chemical structure diagram of this compound is best obtained from the supplementary information of its primary publication by Tabuse H, et al. in the Journal of Medicinal Chemistry (2022).
Physicochemical Properties:
The known quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C31H44ClF3N6O9S | [1] |
| Molecular Weight | 769.23 g/mol | [1] |
| CAS Number | 2865097-05-6 | [2] |
| IC50 (MMP-7) | 10 nM | [1][2] |
| Selectivity (IC50) | [1] | |
| MMP-2 | 11000 nM | [1] |
| MMP-3 | 100000 nM | [1] |
| MMP-8 | 59000 nM | [1] |
| Solubility (in vitro) | 10 mM in DMSO | [2] |
| Stability | Stable in serum and liver microsomes | [2] |
Mechanism of Action
This compound functions as a competitive inhibitor of MMP-7. The primary mechanism of action for many MMP inhibitors involves the chelation of the catalytic zinc ion (Zn2+) present in the active site of the enzyme.[3] This interaction prevents the binding and subsequent cleavage of natural substrates. The high potency and selectivity of this compound suggest specific interactions with the S1' subsite of the MMP-7 active site, a shallow hydrophobic pocket.[4] A detailed understanding of the binding mode, including the specific hydrogen bonds and hydrophobic interactions, would require structural biology studies, such as X-ray crystallography or computational modeling.
Experimental Protocols
Synthesis of this compound
The detailed, step-by-step synthesis protocol for this compound is available in the supporting information of the publication by Tabuse H, et al., J Med Chem. 2022 Oct 13;65(19):13253-13263. This would typically involve a multi-step organic synthesis route, with purification and characterization (e.g., NMR, Mass Spectrometry) at each step to ensure the final product's identity and purity.
MMP-7 Inhibition Assay (IC50 Determination)
The inhibitory activity of this compound against MMP-7 is typically determined using a fluorogenic substrate assay. The following is a generalized protocol based on common methodologies. For the specific protocol used for this compound, refer to the aforementioned primary publication.[5]
Materials:
-
Recombinant human MMP-7 (active form)
-
Fluorogenic MMP-7 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Add a fixed concentration of recombinant human MMP-7 to each well of the microplate.
-
Add the serially diluted this compound or vehicle control (DMSO in assay buffer) to the respective wells.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP-7 substrate to each well.
-
Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Signaling Pathways
MMP-7 plays a crucial role in modulating several signaling pathways that are central to cancer progression and fibrosis. By inhibiting MMP-7, this compound can be a valuable tool to dissect and potentially counteract these pathological processes.
Wnt/β-catenin Signaling Pathway
MMP-7 is a well-established downstream target of the Wnt/β-catenin signaling pathway.[6] In many cancers, aberrant Wnt signaling leads to the accumulation of β-catenin in the nucleus, where it acts as a transcriptional co-activator for genes including MMP-7. The secreted MMP-7 can then cleave cell surface molecules like E-cadherin, leading to the release of more β-catenin, thus creating a positive feedback loop that promotes cell proliferation and epithelial-mesenchymal transition (EMT).[6][7]
Caption: Wnt/β-catenin signaling leading to MMP-7 expression.
MMP-7 in Tissue Remodeling and Fibrosis
In fibrotic diseases, MMP-7 contributes to tissue remodeling by degrading components of the extracellular matrix (ECM) such as collagen IV, fibronectin, and laminin.[4][8] This degradation can disrupt normal tissue architecture and promote the activation of fibroblasts, leading to excessive ECM deposition and scar formation.
Caption: Role of MMP-7 in fibrosis and tissue remodeling.
Conclusion
This compound is a valuable research tool for investigating the multifaceted roles of MMP-7 in health and disease. Its high potency and selectivity make it a superior probe compared to broader-spectrum MMP inhibitors. The data and protocols presented in this guide are intended to support further preclinical evaluation of this compound as a potential therapeutic agent for the treatment of cancers and fibrotic diseases where MMP-7 activity is a key driver of pathology.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are MMP-7 inhibitors and how do they work? [synapse.patsnap.com]
- 4. MMP7 - Wikipedia [en.wikipedia.org]
- 5. Conformation-Specific Inhibitory Anti-MMP-7 Monoclonal Antibody Sensitizes Pancreatic Ductal Adenocarcinoma Cells to Chemotherapeutic Cell Kill - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix Metalloproteinase-7 Is a Urinary Biomarker and Pathogenic Mediator of Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Matrix Metalloproteinase-7 Attenuates Subpleural Fibrosis in Rheumatoid Arthritis-Associated Interstitial Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo Matrix Metalloproteinase-7 Substrates Identified in the Left Ventricle Post-Myocardial Infarction Using Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Stability and Pharmacokinetics of MMP-7 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Mmp-7-IN-1" appears to be a placeholder or a non-publicly disclosed entity. As such, this guide provides a comprehensive overview of the in vivo stability and pharmacokinetic profiles of representative Matrix Metalloproteinase-7 (MMP-7) inhibitors, drawing from publicly available data on both broad-spectrum and selective inhibitors. The methodologies and data presented herein are intended to serve as a technical reference for the development of novel MMP-7 inhibitors.
Executive Summary
Matrix Metalloproteinase-7 (MMP-7), or matrilysin, is a key enzyme in extracellular matrix remodeling and is implicated in various pathologies, including cancer and inflammatory diseases. The development of potent and selective MMP-7 inhibitors is a significant area of therapeutic research. Understanding the in vivo stability and pharmacokinetic (PK) properties of these inhibitors is critical for their successful translation into clinical candidates. This guide provides a detailed overview of the in vivo characteristics of MMP-7 inhibitors, methods for their evaluation, and representative data from preclinical and clinical studies.
Quantitative Pharmacokinetic Data
The following tables summarize the pharmacokinetic parameters of two first-generation, broad-spectrum MMP inhibitors, Prinomastat and Marimastat, in human clinical trials. These data are representative of the types of parameters evaluated for small molecule MMP inhibitors.
Table 1: Steady-State Pharmacokinetic Parameters of Prinomastat in Cancer Patients (Day 29)
| Dose (mg, twice daily) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) |
| 1 | 1.8 ± 1.0 | 5.8 ± 3.2 | 3.5 ± 2.6 |
| 2 | 11.8 ± 6.9 | 36.6 ± 22.8 | 3.2 ± 1.5 |
| 5 | 22.8 ± 10.1 | 82.5 ± 45.1 | 2.3 ± 0.6 |
| 10 | 49.3 ± 27.2 | 185.3 ± 117.2 | 2.3 ± 0.6 |
| 25 | 130.6 ± 63.8 | 511.2 ± 301.9 | 2.6 ± 0.8 |
| 50 | 252.1 ± 147.2 | 973.8 ± 593.8 | 2.8 ± 1.0 |
| 100 | 450.5 ± 213.9 | 1888.3 ± 948.3 | 4.9 ± 3.4 |
Data from a Phase I study of Prinomastat. Cmax = Maximum plasma concentration; AUC = Area under the plasma concentration-time curve; t1/2 = Elimination half-life.
Table 2: Pharmacokinetic Parameters of Marimastat in Healthy Male Volunteers (Single Dose)
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (μg·l⁻¹·h) |
| 25 | 73 ± 33 | 2.3 ± 0.8 | 456 ± 166 |
| 50 | 142 ± 58 | 2.2 ± 0.8 | 988 ± 451 |
| 100 | 230 ± 104 | 2.3 ± 0.7 | 1830 ± 840 |
| 200 | 410 ± 180 | 2.5 ± 0.5 | 3600 ± 1600 |
Data from a study in healthy male volunteers.[1] Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration; AUC = Area under the plasma concentration-time curve.[1]
Table 3: Terminal Elimination Half-Life of Marimastat in Healthy Male Volunteers (Repeat Doses)
| Dose (mg, twice daily) | Mean Terminal Elimination Half-life (h) |
| 50 | 10.38 |
| 100 | 9.96 |
| 200 | 9.17 |
Data from a study in healthy male volunteers.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of in vivo stability and pharmacokinetics. Below are representative protocols for key experiments.
In Vitro Metabolic Stability Assessment: Microsomal Stability Assay
This assay provides an early assessment of the metabolic stability of a compound in the liver.
Objective: To determine the in vitro metabolic stability of an MMP-7 inhibitor using liver microsomes.
Materials:
-
Test MMP-7 inhibitor
-
Liver microsomes (human, rat, mouse, or dog)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control compounds (e.g., verapamil for high clearance, diazepam for low clearance)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test inhibitor and positive controls in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, liver microsomes, and the test inhibitor at the desired final concentration (e.g., 1 µM).
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the plate to precipitate the microsomal proteins.
-
Sample Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to determine the remaining concentration of the parent inhibitor.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression provides the elimination rate constant (k). From this, the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.
Preclinical Pharmacokinetic Study in Rodents
This study is essential to understand the in vivo absorption, distribution, metabolism, and excretion (ADME) profile of an inhibitor.
Objective: To determine the pharmacokinetic profile of an MMP-7 inhibitor in rats following intravenous and oral administration.
Animal Model:
-
Male Sprague-Dawley rats (n=3-6 per group) with cannulated jugular veins for blood sampling.
Drug Formulation:
-
Intravenous (IV): A solution of the inhibitor in a suitable vehicle (e.g., saline, DMSO/PEG400).
-
Oral (PO): A solution or suspension of the inhibitor in a suitable vehicle (e.g., water with 0.5% methylcellulose).
Procedure:
-
Dosing:
-
IV Group: Administer the inhibitor as a single bolus injection via the tail vein (e.g., 1-5 mg/kg).
-
PO Group: Administer the inhibitor by oral gavage (e.g., 10-50 mg/kg).
-
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein cannula into heparinized tubes at predetermined time points (e.g., pre-dose, and 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the inhibitor in plasma.
-
The method typically involves protein precipitation with a solvent like acetonitrile, followed by separation on a C18 column and detection by tandem mass spectrometry.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.
-
Parameters include: Cmax, Tmax, AUC, t1/2, clearance (CL), and volume of distribution (Vd).
-
Oral bioavailability (F%) is calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Clinical Pharmacokinetic Evaluation (Phase I)
This is a crucial step in human drug development to assess the safety, tolerability, and pharmacokinetics of a new drug candidate.
Objective: To evaluate the safety, tolerability, and pharmacokinetic profile of an MMP-7 inhibitor in healthy volunteers or cancer patients.
Study Design:
-
A dose-escalation study design is typically employed.
-
Cohorts of subjects receive escalating single or multiple doses of the inhibitor.
Procedure:
-
Subject Enrollment: Recruit healthy volunteers or patients with the target disease based on defined inclusion and exclusion criteria.
-
Dosing Regimen: Administer the inhibitor orally at escalating dose levels (e.g., as seen for Prinomastat and Marimastat).
-
Pharmacokinetic Sampling: Collect serial blood samples at specified time points before and after drug administration.
-
Bioanalysis: Quantify the plasma concentrations of the inhibitor and any major metabolites using a validated bioanalytical method (typically LC-MS/MS).
-
Pharmacokinetic and Statistical Analysis:
-
Calculate pharmacokinetic parameters for each dose level.
-
Assess dose proportionality of exposure (Cmax and AUC).
-
Evaluate drug accumulation with multiple dosing.
-
Statistical analysis is performed to compare parameters across dose levels.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key conceptual frameworks relevant to the in vivo evaluation of MMP-7 inhibitors.
References
The Pivotal Role of MMP-7 in Extracellular Matrix Remodeling: A Technical Guide for Researchers
For Immediate Release
An In-depth Exploration of Matrilysin (MMP-7) in Physiological and Pathological Tissue Dynamics
This technical guide provides a comprehensive overview of Matrix Metalloproteinase-7 (MMP-7), also known as matrilysin, for researchers, scientists, and drug development professionals. We delve into its core functions in extracellular matrix (ECM) remodeling, detailing its substrate specificity, involvement in signaling pathways, and its roles in both normal physiological processes and the progression of diseases such as cancer and fibrosis. This guide also includes detailed experimental protocols and quantitative data to facilitate further research and therapeutic development.
Introduction to MMP-7 (Matrilysin)
Matrix Metalloproteinase-7 (MMP-7) is the smallest member of the MMP family, distinguished by its lack of a hemopexin-like C-terminal domain.[1] It is a zinc-dependent endopeptidase secreted as a zymogen (pro-MMP-7) that requires proteolytic cleavage for activation.[1][2] MMP-7 is expressed by epithelial cells in various tissues and plays a crucial role in ECM degradation, tissue remodeling, and the regulation of bioactive molecules.[3][4] Its broad substrate specificity allows it to degrade a wide array of ECM components and cleave cell surface proteins, influencing cellular behaviors such as proliferation, migration, and apoptosis.[4][5]
Substrate Specificity of MMP-7
MMP-7 exhibits a broad substrate profile, enabling it to remodel the ECM and modulate cellular functions through the cleavage of various proteins.
Extracellular Matrix Substrates
MMP-7 is a potent proteinase capable of degrading several key components of the extracellular matrix, contributing to tissue remodeling and cell migration.[6]
-
Collagens: While not a primary collagenase for fibrillar collagens, MMP-7 can degrade collagen type IV, a major component of basement membranes.[7][8]
-
Fibronectin: MMP-7 can degrade fibronectin, a glycoprotein that plays a crucial role in cell adhesion and migration.[1][9]
-
Elastin: MMP-7 is considered a potent elastase, contributing to the breakdown of elastin fibers, which is particularly relevant in diseases affecting tissue elasticity.[6][10][11]
-
Proteoglycans: MMP-7 is a more potent proteoglycanase than other MMPs, cleaving core proteins of proteoglycans and affecting the structural integrity of the ECM.[6]
-
Laminin and Entactin: These basement membrane proteins are also substrates for MMP-7, and their degradation facilitates the breakdown of the basement membrane barrier.[1][8]
Non-ECM Substrates and Bioactive Molecules
Beyond the ECM, MMP-7 cleaves a variety of cell surface and soluble proteins, thereby regulating important cellular signaling pathways.
-
E-cadherin: Cleavage of the ectodomain of E-cadherin by MMP-7 disrupts cell-cell adhesion, promoting cell migration and proliferation.[5][12]
-
Fas Ligand (FasL): MMP-7 can cleave membrane-bound FasL, releasing a soluble form that can induce apoptosis in distant cells.[5]
-
Tumor Necrosis Factor-α (TNF-α): MMP-7 is involved in the processing of pro-TNF-α to its active, soluble form.[1]
-
Pro-MMPs: MMP-7 can activate other MMPs, such as pro-MMP-1, pro-MMP-2, and pro-MMP-9, in a proteolytic cascade that amplifies ECM degradation.[8]
Quantitative Data on MMP-7 Activity and Expression
Quantitative analysis of MMP-7 activity and expression is crucial for understanding its role in health and disease. The following tables summarize key quantitative data from the literature.
Table 1: Kinetic Parameters of MMP-7 Cleavage
| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Tyrosyl-tRNA synthetase (YRS) | - | - | 2.50 x 10⁴ | [6] |
| Note: Specific kinetic parameters for many key ECM substrates are not widely reported in the literature. |
Table 2: MMP-7 Expression in Cancer
| Cancer Type | Tissue/Fluid | Fold Change/Expression Level (Cancer vs. Normal) | Method | Reference |
| Colorectal Carcinoma | Tissue | Significantly higher mRNA expression (p<0.0007) | RT-qPCR | |
| Renal Cell Carcinoma | Tissue | Positive expression in a high percentage of tumors | Immunohistochemistry | |
| Bladder Cancer | Serum | High levels (>10.0 ng/mL) associated with poor survival | ELISA | |
| Tongue Squamous Cell Carcinoma | Tissue | Overexpression in 84.9% of samples | Real-time PCR | |
| Lung Adenocarcinoma | Tissue | Significantly increased protein expression (76.0% vs 44.0%, p<0.001) | Immunohistochemistry | |
| Breast Cancer | Tissue | Weaker mRNA expression in tumor samples compared to healthy tissue | RT-PCR |
Table 3: MMP-7 Levels in Fibrotic Diseases
| Disease | Tissue/Fluid | Fold Change/Expression Level (Diseased vs. Control) | Method | Reference |
| Idiopathic Pulmonary Fibrosis (IPF) | Serum | Significantly elevated (p≤0.0001) | Multiplex/Singleplex Assay | |
| Idiopathic Pulmonary Fibrosis (IPF) | Lung Tissue | Increased protein levels in lung bases | Western Blot | |
| Progressive Pulmonary Fibrosis (PPF) | Serum | Significantly higher levels in PPF group (p=0.01) | Not specified | |
| Kidney Fibrosis | Urine | Markedly elevated in patients with various CKDs | ELISA | [2] |
Signaling Pathways Involving MMP-7
MMP-7 is intricately involved in several signaling pathways that regulate its expression and are, in turn, modulated by its proteolytic activity.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a key regulator of MMP-7 expression. Activation of this pathway leads to the accumulation and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for TCF/LEF transcription factors, driving the expression of target genes, including MMP-7.[5] Conversely, MMP-7 can cleave E-cadherin, leading to the release of β-catenin from adherens junctions, which can then enter the nucleus and further amplify Wnt signaling, creating a positive feedback loop.[12]
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) branch, is also involved in regulating MMP-7 expression. Various growth factors and cytokines can activate receptor tyrosine kinases (RTKs), leading to a phosphorylation cascade that ultimately activates ERK. Activated ERK can then phosphorylate and activate transcription factors, such as c-Jun, which in turn can bind to the MMP-7 promoter and induce its transcription.
Experimental Protocols
To facilitate research on MMP-7, this section provides detailed methodologies for key experiments used to study its activity and function.
Gelatin Zymography for MMP Activity
Gelatin zymography is a sensitive method to detect the activity of gelatinases, including MMP-2 and MMP-9, and can be adapted for other MMPs by using different substrates. While gelatin is not the primary substrate for MMP-7, this protocol provides a foundational method for zymography that can be modified. For MMP-7, casein zymography is often more appropriate.
Materials:
-
10% SDS-PAGE gel containing 0.1% (1mg/ml) gelatin
-
2x SDS loading buffer (without 2-mercaptoethanol)
-
Washing buffer (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 µM ZnCl₂, 1% Triton X-100)
-
Staining solution (e.g., 0.5% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid)
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
Procedure:
-
Sample Preparation: Collect conditioned media from cell cultures and centrifuge to remove debris. Concentrate the media if necessary. Mix the sample with 2x SDS loading buffer without reducing agents and without boiling.
-
Electrophoresis: Load samples onto the gelatin-containing SDS-PAGE gel. Run the gel at 4°C.
-
Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in washing buffer to remove SDS and allow the enzymes to renature.
-
Incubation: Incubate the gel overnight at 37°C in the incubation buffer. This allows the renatured MMPs to digest the gelatin in the gel.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue solution for 1 hour, followed by destaining until clear bands of gelatin degradation appear against a blue background.
-
Visualization: Image the gel. The clear bands represent areas of proteolytic activity, and the molecular weight can be estimated by comparison to protein standards.
Western Blotting for MMP-7 Detection
Western blotting allows for the specific detection and quantification of pro- and active forms of MMP-7.
Materials:
-
Protein samples (cell lysates or conditioned media)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against MMP-7
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare protein lysates from cells or tissues, or use concentrated conditioned media. Determine protein concentration using a suitable assay (e.g., BCA).
-
Electrophoresis: Separate proteins by SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against MMP-7 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system. Pro-MMP-7 will appear at approximately 28-30 kDa, and the active form at around 19-21 kDa.[1]
Cell Invasion Assay (Boyden Chamber/Transwell Assay)
This assay measures the invasive potential of cells in response to chemoattractants, which is often dependent on the activity of MMPs like MMP-7. The effect of MMP-7 can be studied by treating cells with MMP-7 inhibitors or by using siRNA to knock down its expression.
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
Matrigel or another basement membrane extract
-
Cell culture medium (serum-free and serum-containing)
-
Cells of interest (e.g., cancer cells)
-
MMP-7 inhibitor or MMP-7 siRNA and transfection reagents (optional)
-
Fixing solution (e.g., methanol or paraformaldehyde)
-
Staining solution (e.g., crystal violet)
-
Cotton swabs
-
Microscope
Procedure:
-
Coating Inserts: Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the upper surface of the Transwell inserts with the diluted Matrigel and incubate at 37°C for at least 30 minutes to allow it to solidify.
-
Cell Preparation: Culture cells to sub-confluency. If using siRNA, transfect the cells 24-48 hours prior to the assay. Harvest the cells and resuspend them in serum-free medium.
-
Seeding Cells: Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber of the Transwell plate. Seed the prepared cells in the upper chamber of the Matrigel-coated inserts. If using an inhibitor, add it to the cell suspension before seeding.
-
Incubation: Incubate the plate at 37°C for 24-48 hours, allowing the cells to invade through the Matrigel and the porous membrane.
-
Fixation and Staining: After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab. Fix the invading cells on the lower surface of the membrane with a fixing solution. Stain the fixed cells with crystal violet.
-
Quantification: Wash the inserts to remove excess stain and allow them to dry. Count the number of stained cells on the underside of the membrane in several microscopic fields. The number of invading cells is an indicator of the invasive potential.
Conclusion
MMP-7 is a critical enzyme in the dynamic process of extracellular matrix remodeling. Its ability to degrade a wide range of ECM components and cleave various cell surface molecules places it at the crossroads of numerous physiological and pathological processes. Understanding the intricate regulation of MMP-7 expression and activity, as well as its downstream effects, is paramount for the development of novel therapeutic strategies targeting diseases characterized by aberrant tissue remodeling, such as cancer and fibrosis. The data and protocols provided in this guide are intended to serve as a valuable resource for the scientific community to advance our knowledge of this multifaceted proteinase.
References
- 1. In vivo Matrix Metalloproteinase-7 Substrates Identified in the Left Ventricle Post-Myocardial Infarction Using Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix Metalloproteinase-7 Is a Urinary Biomarker and Pathogenic Mediator of Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Localising matrix metalloproteinase activities in the pericellular environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Matrix Metalloproteinases-7 and Kidney Fibrosis [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Control of Matrix Metalloproteinase Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selected Matrix Metalloproteinases (MMP-2, MMP-7) and Their Inhibitor (TIMP-2) in Adult and Pediatric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix Metalloproteinase-7 as a Surrogate Marker Predicts Renal Wnt/β-Catenin Activity in CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MMP7 cleaves remyelination-impairing fibronectin aggregates and its expression is reduced in chronic multiple sclerosis lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Matrix metalloproteinase interactions with collagen and elastin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Levels of circulating MMP-7 degraded elastin are elevated in pulmonary disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Matrilysin (MMP-7) catalytic activity regulates β-catenin localization and signaling activation in lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Mmp-7-IN-1: A Technical Guide to Solubility and Recommended Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Mmp-7-IN-1, a potent and selective inhibitor of Matrix Metalloproteinase-7 (MMP-7). The information presented herein is intended to support researchers in the effective handling and application of this compound in both in vitro and in vivo experimental settings.
Core Solubility Data
The solubility of this compound has been determined in various solvents, with the following data providing a quantitative summary for laboratory use.
| Solvent System | Use Case | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | In Vitro | 100 mg/mL (130.00 mM) | Requires sonication for complete dissolution. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | In Vivo | ≥ 2.5 mg/mL (3.25 mM) | A clear solution is obtained.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | In Vivo | ≥ 2.5 mg/mL (3.25 mM) | A clear solution is obtained.[1] |
Recommended Solvents and Stock Solution Preparation
For in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[2] For in vivo studies, multi-component solvent systems are necessary to achieve a biocompatible solution.
Storage of Stock Solutions: To maintain the integrity of the compound, it is recommended to aliquot and store stock solutions to avoid repeated freeze-thaw cycles.
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month.
Solutions should be stored in sealed containers, protected from moisture and light.[1]
Experimental Protocols
While specific, detailed experimental protocols for determining the solubility of this compound are not publicly available from the manufacturer, a general methodology for assessing compound solubility in a research setting is provided below. This protocol is based on standard laboratory practices.
Objective: To determine the solubility of this compound in a selected solvent.
Materials:
-
This compound
-
Selected solvent (e.g., DMSO)
-
Vortex mixer
-
Ultrasonic bath
-
Calibrated analytical balance
-
Microcentrifuge
-
HPLC or other suitable analytical instrument
Methodology:
-
Preparation of a Saturated Solution:
-
Accurately weigh a specific amount of this compound (e.g., 5 mg).
-
Add a small, precise volume of the solvent (e.g., 100 µL of DMSO) to the solid compound.
-
Vortex the mixture vigorously for 2 minutes to facilitate initial dissolution.
-
Place the vial in an ultrasonic bath for 15-30 minutes to aid in the dissolution of the solid.
-
Visually inspect the solution for any undissolved particles. If particles remain, incrementally add more solvent and repeat the vortexing and sonication steps until a clear, saturated solution is obtained or it is evident that the compound will not fully dissolve at that concentration.
-
-
Equilibration:
-
Allow the saturated solution to equilibrate at a constant temperature (e.g., room temperature) for a specified period (e.g., 24 hours) to ensure that the solution is truly saturated.
-
-
Separation of Undissolved Solid:
-
Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet any remaining undissolved solid.
-
-
Quantification:
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the original concentration in the saturated solution to determine the solubility.
-
Visualized Workflows
The following diagrams illustrate key processes related to the handling and application of this compound.
Caption: Workflow for preparing in vitro stock solutions of this compound.
Caption: Step-wise process for preparing an in vivo formulation of this compound.
Caption: A generalized workflow for experimental solubility determination.
References
An In-depth Technical Guide to the Upstream and Downstream Signaling of Matrix Metalloproteinase-7 (MMP-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix Metalloproteinase-7 (MMP-7), also known as matrilysin, is the smallest member of the MMP family of zinc-dependent endopeptidases.[1] Unlike other MMPs, it lacks a C-terminal hemopexin-like domain.[1] MMP-7 plays a crucial role in the breakdown of the extracellular matrix (ECM) and the processing of a variety of signaling molecules.[2][3] Its expression is tightly regulated at the transcriptional level, and its proteolytic activity triggers a cascade of downstream signaling events that are pivotal in both normal physiological processes, such as tissue remodeling and wound healing, and pathological conditions, including cancer progression and fibrosis.[3][4] This guide provides a comprehensive overview of the intricate signaling networks that govern and are governed by MMP-7, with a focus on the molecular mechanisms, quantitative data, and key experimental methodologies for its study.
Upstream Signaling of MMP-7: A Convergence of Pathways
The expression of the MMP7 gene is controlled by a complex interplay of signaling pathways that respond to a variety of extracellular cues, including growth factors, cytokines, and cell-cell interactions. These pathways converge on the MMP7 promoter to recruit a host of transcription factors that drive its expression.
Key Signaling Pathways Regulating MMP-7 Expression
Several major signaling cascades have been identified as key regulators of MMP-7 transcription:
-
Wnt/β-catenin Pathway: This is a central pathway in the regulation of MMP-7.[5] In the canonical Wnt pathway, the stabilization of β-catenin leads to its translocation to the nucleus, where it complexes with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate target genes, including MMP7.[6][7] The MMP7 promoter contains functional TCF/LEF binding sites, making it a direct target of Wnt/β-catenin signaling.[8] The loss of the tumor suppressor adenomatous polyposis coli (APC), a common event in colorectal cancer, leads to constitutive β-catenin stabilization and subsequent overexpression of MMP-7.[8]
-
MAPK/AP-1 Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical regulator. Growth factors, such as epidermal growth factor (EGF), can activate the MAPK cascade, leading to the activation of the transcription factor activator protein-1 (AP-1).[9] The MMP7 promoter contains an AP-1 binding site, and the activation of this pathway is essential for MMP-7 induction by various stimuli, including growth factors and phorbol esters.[2][9] The JNK/c-Jun and ERK/c-Fos signaling axes are both implicated in the activation of AP-1-dependent MMP-7 transcription.[10][11]
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway, often activated by growth factors and cytokines, also contributes to MMP-7 expression. This pathway can be involved in the regulation of transcription factors that bind to the MMP7 promoter.[10] For instance, loss of the tumor suppressor PTEN, which negatively regulates the PI3K/Akt pathway, has been associated with increased MMP-7 expression in triple-negative breast cancer.[12]
-
TGF-β Signaling: The role of transforming growth factor-beta (TGF-β) in regulating MMP-7 is context-dependent. In some normal tissues, TGF-β can suppress MMP-7 expression.[2] However, in many cancer cells, TGF-β can paradoxically induce MMP-7 expression, contributing to a more invasive phenotype.[2]
-
Cytokine Signaling: Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) are potent inducers of MMP-7 expression, particularly in inflammatory conditions and cancer.[2]
A diagram illustrating the convergence of these major upstream signaling pathways on the MMP7 gene is presented below.
Caption: Upstream signaling pathways converging on the MMP-7 gene.
Transcriptional Regulation of the MMP7 Promoter
The promoter region of the human MMP7 gene contains several well-characterized transcription factor binding sites that are crucial for its regulation.[2] These include a TATA box, an AP-1 site, and two PEA3 (Polyomavirus Enhancer A-binding Protein 3) sites.[2] The synergistic binding of transcription factors to these sites integrates the inputs from the various upstream signaling pathways to fine-tune MMP-7 expression.
| Transcription Factor | Binding Site | Activating Pathways | Key Functions in MMP-7 Regulation |
| β-catenin/TCF-4 | TCF/LEF consensus sequences | Wnt/β-catenin | Directly drives MMP-7 expression, particularly in colorectal cancer.[8] |
| AP-1 (c-Jun/c-Fos) | AP-1 site | MAPK (ERK, JNK) | Mediates MMP-7 induction by growth factors and phorbol esters.[2][9] |
| PEA3 | PEA3/ETS sites | MAPK (ERK) | Cooperates with AP-1 to enhance MMP-7 transcription in response to EGF.[9] |
| FOXA2 | Forkhead box binding site | - | A polymorphic binding site for FOXA2 in the MMP7 promoter is associated with increased MMP-7 levels in idiopathic pulmonary fibrosis.[13] |
| SOX18 | SOX consensus sequences | - | Regulates MMP-7 expression in prostate cancer.[10] |
| NF-κB | κB sites | TNF-α, IL-1β | Mediates inflammatory cytokine-induced MMP-7 expression.[10] |
Downstream Signaling of MMP-7: A Cascade of Proteolytic Events
Once expressed and secreted as a pro-enzyme, pro-MMP-7 is activated by proteolytic cleavage, often by other proteases such as plasmin or other MMPs.[2] Activated MMP-7 then exerts its biological effects by cleaving a wide array of substrates, thereby initiating downstream signaling cascades.
Key Substrates of MMP-7 and Their Functional Consequences
MMP-7 has a broad substrate specificity, targeting components of the ECM, cell surface receptors, and other signaling molecules.
-
Extracellular Matrix Components: MMP-7 efficiently degrades several ECM proteins, including:
-
Collagens (Type IV), Gelatins, Fibronectin, Laminin, and Tenascin-C: Cleavage of these structural components facilitates cell migration and invasion by breaking down physical barriers in the ECM.[1][2]
-
Perlecan: Degradation of this heparan sulfate proteoglycan, a key component of the basement membrane, contributes to the loss of tissue architecture.[14]
-
-
Cell Surface Proteins:
-
E-cadherin: Cleavage of this adhesion molecule disrupts cell-cell junctions, promoting an epithelial-to-mesenchymal transition (EMT)-like phenotype and releasing β-catenin from the cell membrane.[5][6] This liberated β-catenin can then translocate to the nucleus and further drive MMP-7 expression, creating a positive feedback loop.[6]
-
TNF-α: MMP-7 can cleave membrane-bound pro-TNF-α to its soluble, active form, thereby amplifying inflammatory responses.[2]
-
Fas Ligand (FasL): The effect of MMP-7 on FasL is context-dependent. It can either degrade FasL to protect cells from apoptosis or induce FasL expression to promote apoptosis.[15]
-
Heparin-Binding EGF (HB-EGF): Shedding of HB-EGF from the cell surface by MMP-7 leads to the activation of the EGF receptor (EGFR) and downstream signaling pathways like MEK/ERK, promoting cell proliferation and invasion.[16]
-
-
Other Bioactive Molecules:
-
IGF-Binding Proteins (IGFBPs): MMP-7 can cleave IGFBPs, particularly IGFBP-3, which increases the bioavailability of insulin-like growth factor (IGF) and promotes cell survival and proliferation.[17]
-
Pro-MMPs: MMP-7 can activate other MMPs, such as pro-MMP-2 and pro-MMP-9, amplifying the proteolytic cascade and further promoting ECM degradation.[18]
-
α-Defensins: In the intestine, MMP-7 activates pro-defensins into their mature, antimicrobial form, playing a role in innate immunity.[4]
-
The downstream signaling events initiated by MMP-7 are depicted in the following diagram.
References
- 1. In vivo Matrix Metalloproteinase-7 Substrates Identified in the Left Ventricle Post-Myocardial Infarction Using Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MMP7 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | A Comprehensive Pan-Cancer Analysis of the Tumorigenic Role of Matrix Metallopeptidase 7 (MMP7) Across Human Cancers [frontiersin.org]
- 4. portlandpress.com [portlandpress.com]
- 5. Matrix Metalloproteinase-7 Is a Urinary Biomarker and Pathogenic Mediator of Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Matrix Metalloproteinase-7 as a Surrogate Marker Predicts Renal Wnt/β-Catenin Activity in CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-Catenin Regulates the Expression of the Matrix Metalloproteinase-7 in Human Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epidermal growth factor upregulates matrix metalloproteinase-7 expression through activation of PEA3 transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MMP7 matrix metallopeptidase 7 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Differential activation of Wnt-β-catenin pathway in triple negative breast cancer increases MMP7 in a PTEN dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Allele-specific transactivation of matrix metalloproteinase 7 by FOXA2 and correlation with plasma levels in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Matrilysin/Matrix Metalloproteinase-7(MMP7) Cleavage of Perlecan/HSPG2 Creates A Molecular Switch to Alter Prostate Cancer Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Many Faces of Matrix Metalloproteinase-7 in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Involvement of MMP-7 in invasion of pancreatic cancer cells through activation of the EGFR mediated MEK–ERK signal transduction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Differential Modulation of Matrix Metalloproteinases-2 and -7 in LAM/TSC Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Mmp-7-IN-1 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mmp-7-IN-1 is a highly potent and selective inhibitor of Matrix Metalloproteinase-7 (MMP-7), a key enzyme implicated in a variety of physiological and pathological processes, including cancer progression and fibrosis.[1] With an IC50 of 10 nM, this compound serves as a valuable tool for in vitro studies aimed at elucidating the role of MMP-7 in various biological contexts and for the initial stages of drug discovery.[1] These application notes provide detailed protocols for utilizing this compound in common in vitro assays to assess its inhibitory effects on MMP-7 activity and its subsequent impact on cellular processes.
MMP-7, also known as matrilysin, is a zinc-dependent endopeptidase that degrades a wide range of extracellular matrix (ECM) components, including collagen IV, gelatin, fibronectin, and laminin.[2][3] Beyond its ECM-remodeling activity, MMP-7 is a critical modulator of cell signaling by processing various cell surface proteins. These include the release of tumor necrosis factor-alpha (TNF-α), Fas ligand (FasL), and E-cadherin, thereby influencing cell proliferation, apoptosis, and migration.[2][4][5] Dysregulation of MMP-7 activity is frequently observed in the tumor microenvironment, where it contributes to cancer cell invasion, metastasis, and angiogenesis.[3][4][6]
I. Biochemical Assays: Direct Inhibition of MMP-7 Activity
Fluorogenic Enzyme Inhibition Assay
This assay directly measures the enzymatic activity of recombinant human MMP-7 and the inhibitory potential of this compound by monitoring the cleavage of a fluorogenic substrate.[7][8]
Principle: A fluorogenic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the fluorescence is quenched. Upon cleavage by active MMP-7, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. The rate of fluorescence increase is proportional to the enzyme activity.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl₂, 0.05% Brij-35.
-
Recombinant Human MMP-7: Prepare a stock solution in assay buffer. The final concentration in the assay will typically be in the low nanomolar range (e.g., 1-5 nM).
-
Fluorogenic Substrate: (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂). Prepare a stock solution in DMSO. The final concentration in the assay is typically near or below the Km value.
-
This compound: Prepare a serial dilution series in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
-
Assay Procedure (96-well black plate):
-
Add 40 µL of assay buffer to all wells.
-
Add 10 µL of this compound at various concentrations (or DMSO as a vehicle control) to the respective wells.
-
Add 20 µL of recombinant human MMP-7 solution to all wells except the substrate control wells. Add 20 µL of assay buffer to the substrate control wells.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 30 µL of the fluorogenic substrate solution to all wells.
-
Immediately measure the fluorescence intensity (e.g., λex = 328 nm, λem = 393 nm) at 37°C in a kinetic mode for at least 30 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve for each concentration of this compound.
-
Normalize the velocities to the vehicle control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation:
| This compound Conc. (nM) | Fluorescence Rate (RFU/min) | % Inhibition |
| 0 (Vehicle) | 500 | 0 |
| 1 | 450 | 10 |
| 5 | 300 | 40 |
| 10 | 250 | 50 |
| 20 | 150 | 70 |
| 50 | 50 | 90 |
| 100 | 10 | 98 |
| IC50 (nM) | \multicolumn{2}{c | }{[Calculated Value] } |
II. Cell-Based Assays: Cellular Effects of MMP-7 Inhibition
Cancer Cell Invasion Assay (Boyden Chamber Assay)
This assay assesses the ability of this compound to inhibit cancer cell invasion through a basement membrane matrix, a process often mediated by MMP-7.[3][9]
Principle: Cancer cells are seeded in the upper chamber of a transwell insert coated with a basement membrane extract (e.g., Matrigel). The lower chamber contains a chemoattractant. Invasive cells degrade the matrix and migrate through the pores of the insert towards the chemoattractant. The number of invaded cells is quantified after a specific incubation period.
Experimental Protocol:
-
Cell Culture: Use a cancer cell line known to express and secrete MMP-7 (e.g., pancreatic, colon, or breast cancer cell lines).
-
Reagent Preparation:
-
Serum-Free Medium: For cell starvation and assay medium.
-
Chemoattractant: Medium containing 10% Fetal Bovine Serum (FBS) or a specific growth factor.
-
This compound: Prepare various concentrations in serum-free medium.
-
Matrigel-coated Inserts: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the top of the transwell inserts (8 µm pore size) and allow to solidify at 37°C.
-
-
Assay Procedure:
-
Starve the cancer cells in serum-free medium for 12-24 hours.
-
Harvest and resuspend the cells in serum-free medium containing different concentrations of this compound or vehicle control.
-
Seed 5 x 10⁴ cells in the upper chamber of the pre-coated transwell inserts.
-
Fill the lower chamber with the chemoattractant medium.
-
Incubate for 24-48 hours at 37°C in a CO₂ incubator.
-
After incubation, remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix the invaded cells on the bottom of the membrane with methanol and stain with a solution such as crystal violet.
-
Elute the stain and measure the absorbance, or count the stained cells under a microscope in several random fields.
-
Data Presentation:
| Treatment | This compound Conc. (µM) | Number of Invaded Cells (or Absorbance) | % Invasion Inhibition |
| Vehicle Control | 0 | 250 | 0 |
| This compound | 0.1 | 200 | 20 |
| This compound | 1 | 125 | 50 |
| This compound | 10 | 50 | 80 |
Cell Viability/Cytotoxicity Assay (MTT or similar)
This assay determines if the observed effects of this compound are due to specific inhibition of MMP-7-mediated processes or general cytotoxicity.
Experimental Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing a range of concentrations of this compound (and a vehicle control).
-
Incubation: Incubate the cells for the same duration as the functional assays (e.g., 24-72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Presentation:
| This compound Conc. (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle) | 1.2 | 100 |
| 0.1 | 1.18 | 98.3 |
| 1 | 1.15 | 95.8 |
| 10 | 1.12 | 93.3 |
| 50 | 1.05 | 87.5 |
III. Analysis of MMP-7-Modulated Signaling Pathways
MMP-7 can influence key signaling pathways involved in cancer progression. Inhibition of MMP-7 with this compound is expected to modulate these pathways.
Western Blot Analysis of Signaling Proteins
Principle: Western blotting is used to detect changes in the phosphorylation status or total protein levels of key signaling molecules downstream of MMP-7 activity.
Potential Pathways to Investigate:
-
EGFR/MEK/ERK Pathway: MMP-7 can shed EGFR ligands, leading to receptor activation.[9]
-
IGF-1R/Akt Pathway: MMP-7 can cleave IGFBPs, increasing the bioavailability of IGF-1.[5]
-
Fas/FasL Apoptosis Pathway: MMP-7 can cleave FasL from the cell surface, affecting apoptosis.[2]
Experimental Protocol:
-
Cell Treatment: Treat cancer cells with an effective concentration of this compound (determined from previous assays) for various time points.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated and total forms of proteins of interest (e.g., p-EGFR, EGFR, p-Akt, Akt, FasL).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Presentation:
| Target Protein | Treatment | Relative Protein Expression (Normalized to Loading Control) |
| p-Akt | Vehicle | 1.0 |
| p-Akt | This compound (1 µM) | 0.4 |
| Total Akt | Vehicle | 1.0 |
| Total Akt | This compound (1 µM) | 0.98 |
| FasL (cell-associated) | Vehicle | 1.0 |
| FasL (cell-associated) | This compound (1 µM) | 1.8 |
IV. Visualizations
Caption: Signaling pathways modulated by MMP-7 and inhibited by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Conformation-Specific Inhibitory Anti-MMP-7 Monoclonal Antibody Sensitizes Pancreatic Ductal Adenocarcinoma Cells to Chemotherapeutic Cell Kill - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MMP7 Is Required to Mediate Cell Invasion and Tumor Formation upon Plakophilin3 Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Common MMP-7 polymorphisms and breast cancer susceptibility: a multi-stage study of association and functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]
- 8. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Involvement of MMP-7 in invasion of pancreatic cancer cells through activation of the EGFR mediated MEK–ERK signal transduction pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mmp-7-IN-1 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-7 (MMP-7), also known as matrilysin, is a key enzyme implicated in the progression of various diseases, including cancer and fibrosis, through its role in extracellular matrix degradation. Mmp-7-IN-1 is a potent and selective inhibitor of MMP-7, making it a valuable tool for preclinical research aimed at understanding the therapeutic potential of MMP-7 inhibition. These application notes provide a detailed guide for the recommended dosage and administration of this compound in in vivo studies, based on available preclinical data for closely related analogs.
Quantitative Data Summary
While specific in vivo dosage data for this compound is not yet publicly available, a recent study on a highly analogous and potent selective MMP-7 inhibitor, referred to as compound 15 (MMP-7-IN-3) , provides valuable guidance for dose-ranging studies. This compound was evaluated in a mouse model of kidney fibrosis.[1][2]
Table 1: Recommended Dosage of a Potent Selective MMP-7 Inhibitor (Compound 15/MMP-7-IN-3) in a Mouse Model of Kidney Fibrosis [1][2]
| Animal Model | Indication | Route of Administration | Dosage Range | Dosing Frequency | Vehicle |
| Mouse (Unilateral Ureteral Obstruction Model) | Kidney Fibrosis | Oral gavage | 3 - 30 mg/kg | Once daily | 0.5% (w/v) Methylcellulose in water |
Note: This data should be used as a starting point for establishing the optimal dosage of this compound in your specific experimental model. It is crucial to perform dose-response and pharmacokinetic/pharmacodynamic (PK/PD) studies to determine the efficacious and well-tolerated dose for your research needs.
Signaling Pathway
MMP-7 is a downstream target of various signaling pathways implicated in disease progression. Its inhibition by compounds like this compound can modulate these pathways to achieve therapeutic effects.
Experimental Protocols
The following protocols are based on the methodology used for the in vivo evaluation of the closely related MMP-7 inhibitor, compound 15 (MMP-7-IN-3), in a murine model of unilateral ureteral obstruction (UUO) induced kidney fibrosis.[1][2]
Animal Model: Unilateral Ureteral Obstruction (UUO) in Mice
This model is commonly used to induce progressive kidney fibrosis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical tools (scissors, forceps, sutures)
-
This compound
-
Vehicle: 0.5% (w/v) methylcellulose in sterile water
Procedure:
-
Anesthetize the mice using a calibrated vaporizer with isoflurane.
-
Make a midline abdominal incision to expose the kidneys.
-
Isolate the left ureter and ligate it at two points using non-absorbable sutures.
-
Cut the ureter between the two ligatures.
-
Close the abdominal incision with sutures.
-
Administer post-operative analgesics as per institutional guidelines.
-
Sham-operated animals undergo the same procedure without ureteral ligation.
Preparation of this compound Formulation
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose solution
-
Sterile water
-
Mortar and pestle or other homogenization equipment
-
Vortex mixer
-
Sonicator
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals.
-
Weigh the this compound powder accurately.
-
Prepare the 0.5% (w/v) methylcellulose solution by dissolving methylcellulose powder in sterile water.
-
Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to ensure a homogenous suspension.
-
Vortex and sonicate the suspension to ensure uniform particle size and prevent settling.
-
Prepare the formulation fresh daily before administration.
In Vivo Administration Protocol
Procedure:
-
Randomly divide the UUO-operated mice into vehicle and this compound treatment groups.
-
Starting from day 1 post-surgery, administer this compound or vehicle via oral gavage.
-
The recommended starting doses, based on the analog study, are 3, 10, and 30 mg/kg.[1][2]
-
Administer the treatment once daily for the duration of the study (e.g., 14 days).
-
Monitor the animals daily for any signs of toxicity or adverse effects.
-
At the end of the treatment period, euthanize the animals and collect kidney tissues for analysis.
Experimental Workflow Diagram
Disclaimer
The provided dosage and protocols are based on a study of a closely related analog of this compound. Researchers should use this information as a guideline and conduct their own optimization and validation studies for their specific experimental conditions and animal models. All animal experiments should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
Mmp-7-IN-1: Application Notes for Solution Preparation and Long-Term Storage
Audience: Researchers, scientists, and drug development professionals.
Introduction: Mmp-7-IN-1 is a highly potent and selective inhibitor of Matrix Metalloproteinase-7 (MMP-7), an enzyme implicated in various physiological and pathological processes, including cancer metastasis, inflammation, and fibrosis.[1][2][3] MMP-7, also known as matrilysin, degrades a wide range of extracellular matrix components and activates other signaling molecules on the cell surface.[1][4][5] The selectivity and stability of this compound make it a valuable tool for in vitro and in vivo research into the roles of MMP-7.[2][6] This document provides detailed protocols for the preparation and storage of this compound solutions and an overview of its biological context.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its inhibitory activity and recommended storage conditions.
Table 1: Inhibitory Activity of this compound against Various MMPs
| Target | IC50 (nM) |
|---|---|
| MMP-7 | 10 |
| MMP-14 | 450 |
| MMP-12 | 2900 |
| MMP-2 | 11000 |
| MMP-8 | 59000 |
| MMP-3 | 100000 |
| MMP-9 | 100000 |
| MMP-13 | 100000 |
Data sourced from MedChemExpress.[2]
Table 2: Recommended Solvents and Solubility
| Application | Solvent | Max Solubility | Notes |
|---|---|---|---|
| In Vitro | DMSO | 100 mg/mL (130.00 mM) | Ultrasonic assistance may be required for complete dissolution.[2] |
| In Vivo | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.25 mM) | Add solvents sequentially to achieve a clear solution.[2][6] |
| In Vivo | 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (3.25 mM) | Add solvents sequentially to achieve a clear solution.[2][6] |
Table 3: Long-Term Stock Solution Storage
| Storage Temperature | Shelf Life | Conditions |
|---|---|---|
| -80°C | 6 months | Sealed, away from moisture and light.[2][6][7] |
| -20°C | 1 month | Sealed, away from moisture and light.[2][6][7] |
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.[6][7]
Experimental Protocols
Protocol 1: Preparation of Stock Solutions for In Vitro Use
This protocol details the preparation of a high-concentration stock solution in DMSO, suitable for dilution in cell culture media for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Ultrasonic water bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.
-
Solvent Addition: Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 0.1300 mL of DMSO to 1 mg of this compound).
-
Dissolution: Vortex the solution thoroughly. If precipitation or incomplete dissolution is observed, use an ultrasonic water bath for several minutes to aid dissolution.[2]
-
Aliquoting and Storage: Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots as recommended in Table 3. Avoid repeated freeze-thaw cycles.[6][7]
Protocol 2: Preparation of Working Solutions for In Vivo Use
This protocol describes two methods for preparing this compound for administration in animal models. This compound has shown stability in serum and liver microsomes, making it suitable for in vivo studies.[2][6]
Method A: PEG300/Tween-80 Formulation
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
PEG300
-
Tween-80
-
Saline (sterile)
Procedure:
-
Sequential Addition: Prepare the formulation by adding each solvent sequentially. The recommended ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2][6]
-
Step 1: Start with the required volume of DMSO (or this compound stock in DMSO).
-
Step 2: Add PEG300 and mix thoroughly until the solution is clear.
-
Step 3: Add Tween-80 and mix.
-
Step 4: Add saline to reach the final volume and mix until a clear, homogenous solution is formed. The final solubility should be at least 2.5 mg/mL.[2][6]
Method B: SBE-β-CD Formulation
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline
Procedure:
-
Sequential Addition: Prepare the formulation by adding each solvent sequentially. The recommended ratio is 10% DMSO and 90% (20% SBE-β-CD in saline).[2][6]
-
Step 1: Start with the required volume of DMSO (or this compound stock in DMSO).
-
Step 2: Add the 20% SBE-β-CD in saline to reach the final volume. Mix thoroughly until a clear solution is achieved. The final solubility should be at least 2.5 mg/mL.[2][6]
Diagrams and Workflows
MMP-7 Signaling Pathways
MMP-7 influences several critical signaling pathways involved in cell proliferation, adhesion, and invasion. It can cleave cell surface proteins like E-cadherin, which disrupts cell-cell adhesion and releases β-catenin to translocate to the nucleus and activate Wnt target genes.[8] Additionally, MMP-7 can contribute to the activation of the EGFR/MEK/ERK pathway, further promoting cancer cell invasion.[9] this compound blocks these downstream effects by directly inhibiting the enzymatic activity of MMP-7.
Caption: Key signaling pathways modulated by MMP-7 and inhibited by this compound.
Experimental Workflow: Solution Preparation
The following diagram outlines the general workflow for preparing this compound solutions for experimental use, from initial handling of the compound to final storage.
Caption: Standard workflow for preparing this compound solutions.
References
- 1. MMP7 - Wikipedia [en.wikipedia.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vivo Matrix Metalloproteinase-7 Substrates Identified in the Left Ventricle Post-Myocardial Infarction Using Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Matrix Metalloproteinase-7 Is a Urinary Biomarker and Pathogenic Mediator of Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Involvement of MMP-7 in invasion of pancreatic cancer cells through activation of the EGFR mediated MEK–ERK signal transduction pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MMP-7 Enzymatic Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-7 (MMP-7), also known as matrilysin, is a key enzyme involved in the breakdown of extracellular matrix proteins.[1][2] As the smallest member of the MMP family, it exhibits a broad substrate specificity, cleaving proteins such as casein, collagen, fibronectin, and elastin.[1][2][3] MMP-7 is implicated in various physiological processes, including tissue remodeling, wound healing, and embryonic development.[2] Dysregulation of MMP-7 activity is associated with numerous pathological conditions, including cancer metastasis, inflammation, arthritis, and fibrosis, making it a significant therapeutic target for drug development.[2][4]
These application notes provide a detailed protocol for determining MMP-7 enzymatic activity using a fluorogenic substrate-based assay. This method is suitable for screening potential MMP-7 inhibitors and characterizing enzyme kinetics.
Data Presentation
Table 1: Reagents for MMP-7 Enzymatic Activity Assay
| Reagent | Stock Concentration | Final Concentration | Purpose |
| Recombinant Human MMP-7 | Lot-specific (e.g., 1 µg/µL) | 5-20 nM | Enzyme source |
| Fluorogenic Substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) | 1-10 mM in DMSO | 5-20 µM | Reporter of enzyme activity |
| Assay Buffer | 5X or 10X | 1X (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35) | Maintains optimal pH and ionic strength for enzyme activity |
| APMA (4-Aminophenylmercuric Acetate) | 1 M in DMSO | 1 mM | Optional: For activation of pro-MMP-7 |
| Inhibitor (Test Compound) | Variable | Variable | To assess inhibition of MMP-7 activity |
| DMSO (Dimethyl Sulfoxide) | N/A | < 1% | Solvent for substrate and inhibitors |
Table 2: Example Data for MMP-7 Inhibition Assay
| Inhibitor Concentration (nM) | Fluorescence (RFU) | % Inhibition |
| 0 (No Inhibitor Control) | 1500 | 0 |
| 1 | 1350 | 10 |
| 10 | 900 | 40 |
| 50 | 450 | 70 |
| 100 | 225 | 85 |
| 500 | 75 | 95 |
| IC₅₀ Value (nM) | Calculated | ~25 |
Note: The IC₅₀ value is the concentration of an inhibitor where the response (or binding) is reduced by half.
Experimental Protocols
This protocol describes a generic method for measuring MMP-7 activity in a 96-well plate format using a fluorogenic substrate.
1. Reagent Preparation
-
Assay Buffer (1X): Prepare the assay buffer by diluting a concentrated stock (e.g., 10X) with sterile, deionized water. A typical buffer consists of 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, and 0.05% (v/v) Brij-35. Keep on ice.
-
MMP-7 Enzyme Solution: Thaw the recombinant MMP-7 on ice. Dilute the enzyme to the desired final concentration (e.g., 10 nM) in cold 1X Assay Buffer. Keep the diluted enzyme on ice and use it within a few hours.
-
Fluorogenic Substrate Solution: Thaw the fluorogenic substrate at room temperature. Dilute the stock solution to the desired final concentration (e.g., 10 µM) in 1X Assay Buffer. Protect from light.
-
Inhibitor/Test Compound Solutions: Prepare a series of dilutions of the test compound in 1X Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
2. Assay Procedure
-
Plate Setup: Add 40 µL of 1X Assay Buffer to all wells of a black 96-well microplate.
-
Add Inhibitors: Add 10 µL of the diluted inhibitor solutions to the appropriate wells. For the no-inhibitor control, add 10 µL of 1X Assay Buffer containing the same concentration of DMSO as the inhibitor wells.
-
Add Enzyme: Add 50 µL of the diluted MMP-7 enzyme solution to all wells except the substrate control (blank) wells. To the blank wells, add 50 µL of 1X Assay Buffer.
-
Pre-incubation: Gently mix the plate and incubate for 30 minutes at 37°C to allow the inhibitors to interact with the enzyme.
-
Initiate Reaction: Add 100 µL of the diluted fluorogenic substrate solution to all wells.
-
Measure Fluorescence: Immediately begin measuring the fluorescence intensity using a microplate reader.
-
Excitation Wavelength: 328-340 nm
-
Emission Wavelength: 390-420 nm
-
Kinetic Reading: Record fluorescence every 1-5 minutes for 30-60 minutes at 37°C.
-
Endpoint Reading: Alternatively, incubate the plate for a fixed time (e.g., 60 minutes) at 37°C, protected from light, and then read the final fluorescence.
-
3. Data Analysis
-
Background Subtraction: Subtract the average fluorescence reading of the substrate control (blank) wells from all other readings.
-
Calculate Reaction Velocity: For kinetic assays, determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence versus time curve (RFU/min).
-
Calculate Percent Inhibition:
-
% Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Where V_control is the reaction rate in the absence of inhibitor and V_inhibitor is the rate in the presence of the inhibitor.
-
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Visualizations
Caption: Experimental workflow for the MMP-7 enzymatic activity assay.
Caption: Principle of the FRET-based MMP-7 enzymatic reaction.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. QuickZyme Human MMP-7 Activity Assay Kit 96-Assays | BioVendor R&D [biovendor.com]
- 3. In vivo Matrix Metalloproteinase-7 Substrates Identified in the Left Ventricle Post-Myocardial Infarction Using Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Studying Cancer Cell Invasion Using Mmp-7-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-7 (MMP-7), also known as matrilysin, is a key enzyme implicated in the degradation of the extracellular matrix (ECM), a critical process in cancer cell invasion and metastasis.[1][2] Elevated expression of MMP-7 is observed in various cancers and is often associated with poor prognosis.[1] Mmp-7-IN-1 is a highly potent and selective small molecule inhibitor of MMP-7, exhibiting an IC50 of 10 nM.[3] Its stability in serum and liver microsomes makes it a suitable tool for in vitro and in vivo studies investigating the role of MMP-7 in cancer progression.[3] These application notes provide detailed protocols for utilizing this compound to study its effects on cancer cell invasion and the underlying signaling pathways.
Mechanism of Action
MMP-7 facilitates cancer cell invasion by degrading components of the basement membrane and extracellular matrix, such as collagen, elastin, and fibronectin.[2] This proteolytic activity is a crucial step for tumor cells to break through tissue barriers and metastasize to distant organs. This compound works by specifically targeting and inhibiting the catalytic activity of MMP-7, thereby preventing the breakdown of the ECM and impeding cancer cell invasion.[3]
Key Applications
-
In vitro Cancer Cell Invasion Assays: To quantify the inhibitory effect of this compound on the invasive potential of various cancer cell lines.
-
In vitro Cancer Cell Migration Assays: To assess the impact of this compound on the migratory capabilities of cancer cells.
-
Signaling Pathway Analysis: To investigate the role of MMP-7 in signaling cascades that promote cancer cell invasion, such as the EGFR-mediated MEK-ERK pathway.[4]
Quantitative Data Summary
The following tables summarize hypothetical, yet realistic, quantitative data on the efficacy of this compound in inhibiting cancer cell invasion and migration. This data is based on the known potency of this compound and typical results from in vitro assays.
Table 1: Dose-Dependent Inhibition of Cancer Cell Invasion by this compound
| This compound Concentration (nM) | Cancer Cell Line A (e.g., MDA-MB-231) % Invasion Inhibition | Cancer Cell Line B (e.g., HT-1080) % Invasion Inhibition |
| 0 (Vehicle Control) | 0% | 0% |
| 1 | 25% | 20% |
| 10 (IC50) | 50% | 48% |
| 50 | 78% | 75% |
| 100 | 92% | 88% |
| 500 | 98% | 95% |
Table 2: Dose-Dependent Inhibition of Cancer Cell Migration by this compound
| This compound Concentration (nM) | Cancer Cell Line A (e.g., MDA-MB-231) % Migration Inhibition | Cancer Cell Line B (e.g., HT-1080) % Migration Inhibition |
| 0 (Vehicle Control) | 0% | 0% |
| 1 | 22% | 18% |
| 10 (IC50) | 48% | 45% |
| 50 | 75% | 70% |
| 100 | 88% | 82% |
| 500 | 95% | 91% |
Experimental Protocols
Protocol 1: In Vitro Cancer Cell Invasion Assay (Transwell Assay)
This protocol details the steps to assess the effect of this compound on cancer cell invasion through a basement membrane matrix.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, HT-1080)
-
This compound (stock solution in DMSO)
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel™ or other basement membrane matrix
-
Serum-free cell culture medium
-
Cell culture medium with 10% Fetal Bovine Serum (FBS) as a chemoattractant
-
Phosphate-Buffered Saline (PBS)
-
Calcein AM or Crystal Violet staining solution
-
Cotton swabs
-
Fluorescence plate reader or microscope
Procedure:
-
Coating of Transwell Inserts:
-
Thaw Matrigel™ on ice overnight.
-
Dilute Matrigel™ with cold, serum-free medium according to the manufacturer's instructions.
-
Add 100 µL of the diluted Matrigel™ solution to the upper chamber of each Transwell insert.
-
Incubate at 37°C for 4-6 hours to allow for gelation.
-
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Starve the cells in serum-free medium for 24 hours prior to the assay.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Prepare different concentrations of this compound (e.g., 0, 1, 10, 50, 100, 500 nM) in serum-free medium containing the cancer cells. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Add 200 µL of the cell suspension with the respective this compound concentration to the upper chamber of the coated Transwell inserts.
-
Add 600 µL of medium containing 10% FBS to the lower chamber of each well.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Quantification of Invaded Cells:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-invaded cells and the Matrigel™ from the top surface of the insert membrane.
-
For fluorescence-based quantification (Calcein AM):
-
Add Calcein AM staining solution to the lower chamber and incubate according to the manufacturer's protocol.
-
Read the fluorescence of the invaded cells on the bottom of the membrane using a fluorescence plate reader.
-
-
For colorimetric quantification (Crystal Violet):
-
Fix the invaded cells on the bottom of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet solution for 20 minutes.
-
Wash the inserts with PBS to remove excess stain.
-
Elute the stain with a solubilization buffer (e.g., 10% acetic acid).
-
Measure the absorbance of the eluted stain at 570 nm using a microplate reader.
-
-
Alternatively, the stained membrane can be excised and mounted on a microscope slide for imaging and cell counting.
-
Protocol 2: In Vitro Cancer Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol outlines a method to assess the effect of this compound on the migratory ability of cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound (stock solution in DMSO)
-
6-well or 12-well tissue culture plates
-
P200 pipette tip or a specialized scratch assay tool
-
Cell culture medium
-
PBS
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cancer cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the "Wound":
-
Once the cells are confluent, use a sterile P200 pipette tip to create a straight scratch or "wound" across the center of the cell monolayer.
-
Wash the wells gently with PBS to remove any detached cells.
-
-
Treatment with this compound:
-
Replace the PBS with fresh cell culture medium containing different concentrations of this compound (e.g., 0, 1, 10, 50, 100, 500 nM). Ensure the final DMSO concentration is consistent across all conditions.
-
-
Image Acquisition:
-
Immediately after adding the inhibitor, capture images of the scratch at designated locations (mark the plate for consistent imaging). This will be the 0-hour time point.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Capture images of the same locations at subsequent time points (e.g., 6, 12, 24 hours).
-
-
Data Analysis:
-
Measure the width of the scratch at each time point for all treatment conditions.
-
Calculate the percentage of wound closure using the following formula:
-
% Wound Closure = [(Initial Wound Width - Wound Width at Time X) / Initial Wound Width] x 100
-
-
Compare the rate of wound closure between the control and this compound treated groups.
-
Signaling Pathway and Experimental Workflow Diagrams
MMP-7 Signaling in Cancer Cell Invasion
The following diagram illustrates the signaling pathway involving MMP-7 that promotes cancer cell invasion. MMP-7 can be activated by various upstream signals and, in turn, can cleave and activate other molecules, leading to the degradation of the ECM and enhanced cell motility.
Experimental Workflow for Transwell Invasion Assay
The diagram below outlines the key steps of the Transwell invasion assay to assess the inhibitory effect of this compound.
Troubleshooting and Considerations
-
Cell Viability: It is crucial to perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel to ensure that the observed reduction in invasion or migration is not due to cytotoxicity of this compound at the tested concentrations.
-
Inhibitor Solubility: this compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in the cell culture medium is low (ideally ≤ 0.1%) and consistent across all experimental groups, including the vehicle control, to avoid solvent-induced effects.
-
Matrigel™ Consistency: The thickness and consistency of the Matrigel™ layer can significantly impact invasion rates. Ensure a uniform coating of all inserts.
-
Cell Seeding Density: Optimize the cell seeding density to achieve a measurable number of invaded cells in the control group without overcrowding the membrane.
-
Incubation Time: The optimal incubation time for the invasion assay will vary depending on the cell line's intrinsic invasive capacity. A time-course experiment may be necessary to determine the ideal endpoint.
By following these detailed protocols and considering the provided information, researchers can effectively utilize this compound as a valuable tool to investigate the role of MMP-7 in cancer cell invasion and to evaluate its potential as a therapeutic target.
References
- 1. Frontiers | A Comprehensive Pan-Cancer Analysis of the Tumorigenic Role of Matrix Metallopeptidase 7 (MMP7) Across Human Cancers [frontiersin.org]
- 2. Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013–2023) [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Involvement of MMP-7 in invasion of pancreatic cancer cells through activation of the EGFR mediated MEK–ERK signal transduction pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mmp-7-IN-1 in Idiopathic Pulmonary Fibrosis (IPF) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the excessive deposition of extracellular matrix (ECM), leading to irreversible scarring of the lung tissue. Matrix metalloproteinase-7 (MMP-7), also known as matrilysin, is a key enzyme implicated in the pathogenesis of IPF. It is overexpressed in the lungs of IPF patients and plays a crucial role in tissue remodeling, inflammation, and the activation of pro-fibrotic factors. Mmp-7-IN-1 is a highly potent and selective small molecule inhibitor of MMP-7, offering a promising therapeutic strategy for IPF by targeting a key driver of the fibrotic process. These application notes provide detailed protocols for the use of this compound in preclinical IPF models.
This compound: Properties and In Vitro Efficacy
This compound is a potent and selective inhibitor of MMP-7 with an IC50 of 10 nM.[1][2] Its high selectivity against other MMPs minimizes off-target effects. The compound is stable in serum and liver microsomes, making it suitable for in vivo studies.[1]
| Parameter | Value | Reference |
| Target | MMP-7 | [1][2] |
| IC50 | 10 nM | [1][2] |
| Selectivity | High against other MMPs (e.g., MMP-2: 11,000 nM, MMP-3: 100,000 nM, MMP-9: 100,000 nM, MMP-13: 100,000 nM) | [2] |
| In Vivo Suitability | Stable in serum and liver microsomes | [1] |
Signaling Pathway: Role of MMP-7 in IPF Pathogenesis
MMP-7 contributes to the progression of pulmonary fibrosis through several mechanisms, including the breakdown of the basement membrane, promoting epithelial-mesenchymal transition (EMT), and activating latent pro-fibrotic growth factors such as Transforming Growth Factor-beta (TGF-β). The inhibition of MMP-7 by this compound is expected to disrupt these pathological processes.
Experimental Protocols
In Vitro Evaluation of this compound in Lung Fibroblasts
Objective: To assess the effect of this compound on TGF-β1-induced pro-fibrotic responses in primary human lung fibroblasts.
Materials:
-
Primary human lung fibroblasts (e.g., from IPF patients or healthy donors)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Recombinant human TGF-β1
-
This compound
-
Sircol Collagen Assay Kit
-
Antibodies for Western blotting (e.g., anti-α-SMA, anti-Collagen I, anti-MMP-7, anti-p-Smad2/3, anti-Smad2/3, anti-GAPDH)
Protocol:
-
Cell Culture: Culture primary human lung fibroblasts in DMEM with 10% FBS. For experiments, serum-starve the cells in DMEM with 0.5% FBS for 24 hours.
-
Treatment: Pre-treat the serum-starved fibroblasts with various concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) for 1 hour.
-
Stimulation: Stimulate the cells with recombinant human TGF-β1 (e.g., 5 ng/mL) for 24-48 hours.
-
Endpoint Analysis:
-
Collagen Production: Measure soluble collagen in the cell culture supernatant using the Sircol Collagen Assay Kit according to the manufacturer's instructions.
-
Western Blotting: Lyse the cells and perform Western blotting to analyze the protein expression of α-smooth muscle actin (α-SMA), Collagen Type I, MMP-7, and phosphorylated Smad2/3. Use GAPDH as a loading control.
-
References
Investigating Acute Kidney Injury Models with MMP-7 Inhibition: Application Notes and Protocols
A Technical Note on the Use of Selective MMP-7 Inhibitors in Preclinical Acute Kidney Injury Research
For research use only. Not for use in diagnostic procedures.
Introduction
Acute kidney injury (AKI) is a sudden episode of kidney failure or kidney damage that happens within a few hours or a few days. AKI is a complex syndrome with high morbidity and mortality, and it is a significant risk factor for the development of chronic kidney disease (CKD). Matrix metalloproteinase-7 (MMP-7), a zinc-dependent endopeptidase, has emerged as a key mediator in the pathophysiology of kidney diseases. While its expression is minimal in healthy adult kidneys, MMP-7 is significantly upregulated in response to various renal insults, including ischemia-reperfusion injury (IRI), cisplatin-induced nephrotoxicity, and folic acid-induced AKI.[1][2][3][4][5]
The role of MMP-7 in AKI is multifaceted and appears to be context-dependent. In the early stages of AKI, MMP-7 has been shown to have a protective role by promoting tubular cell survival and regeneration.[1][3][4][5] This protective effect is mediated, in part, through the degradation of the Fas ligand (FasL), thereby inhibiting apoptosis, and the cleavage of E-cadherin, which liberates β-catenin and promotes cell proliferation.[1][3][4][5] Conversely, sustained upregulation of MMP-7 is associated with the progression of renal fibrosis and the transition from AKI to CKD.[2][6]
This document provides detailed application notes and protocols for the use of selective MMP-7 inhibitors in the investigation of preclinical AKI models. While specific data for "Mmp-7-IN-1" in AKI models is not currently available in the published literature, this document outlines the principles and methodologies for utilizing a selective MMP-7 inhibitor, using data from representative inhibitors like "MMP inhibitor II" as a surrogate to guide experimental design.
Mechanism of Action of MMP-7 in Acute Kidney Injury
MMP-7 is a critical downstream target of the canonical Wnt/β-catenin signaling pathway, which is activated in injured renal tubules.[1][2][6] Upon activation, MMP-7 exerts its effects by cleaving a variety of substrates within the kidney microenvironment.
Application of MMP-7 Inhibitors in AKI Models
Selective MMP-7 inhibitors can be utilized to dissect the precise role of MMP-7 in the initiation and progression of AKI. By inhibiting MMP-7 activity, researchers can investigate its contribution to tubular injury, inflammation, and subsequent repair processes.
Quantitative Data on MMP-7 in AKI Models
The following tables summarize key quantitative data from studies on MMP-7 in preclinical AKI models. This data can serve as a reference for expected outcomes when using an MMP-7 inhibitor.
Table 1: Changes in Renal Function and Injury Markers in MMP-7 Knockout Mice
| Parameter | AKI Model | Genotype | Result | Reference |
| Serum Creatinine | Ischemia-Reperfusion | MMP-7 Knockout | Increased vs. Wild Type | [1][3] |
| Blood Urea Nitrogen (BUN) | Ischemia-Reperfusion | MMP-7 Knockout | Increased vs. Wild Type | [1][3] |
| Tubular Necrosis Score | Ischemia-Reperfusion | MMP-7 Knockout | More Severe vs. Wild Type | [1][3] |
| Mortality Rate | Cisplatin-Induced | MMP-7 Knockout | Higher vs. Wild Type | [1][3] |
Table 2: Molecular Changes in MMP-7 Deficient Kidneys Following AKI
| Molecule | AKI Model | Genotype | Result | Reference |
| Fas Ligand (FasL) | Ischemia-Reperfusion | MMP-7 Knockout | Increased Expression | [1][3] |
| Caspase-3 (activated) | Ischemia-Reperfusion | MMP-7 Knockout | Increased Activation | [1] |
| Pro-inflammatory Chemokines | Ischemia-Reperfusion | MMP-7 Knockout | Increased Expression | [1][3] |
Experimental Protocols
Protocol 1: Induction of Ischemia-Reperfusion Injury (IRI) in Mice
This protocol describes a common method for inducing AKI through bilateral renal ischemia-reperfusion.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., pentobarbital)
-
Surgical instruments
-
Microvascular clamps
-
Sutures
-
Warming pad
Procedure:
-
Anesthetize the mouse and place it on a warming pad to maintain body temperature.
-
Make a midline abdominal incision to expose the kidneys.
-
Carefully isolate both renal pedicles, containing the renal artery and vein.
-
Occlude the renal pedicles with microvascular clamps for a predetermined period (e.g., 22-30 minutes, depending on the desired severity of injury).
-
Remove the clamps to initiate reperfusion.
-
Suture the abdominal wall and skin.
-
Provide post-operative care, including fluid administration and analgesics.
-
At a specified time point (e.g., 24, 48, or 72 hours) post-reperfusion, sacrifice the animals and collect blood and kidney tissue for analysis.
Protocol 2: Administration of a Selective MMP-7 Inhibitor
This protocol provides a general guideline for the administration of a selective MMP-7 inhibitor in an AKI model. Dosage and timing should be optimized for the specific inhibitor and experimental model.
Materials:
-
Selective MMP-7 inhibitor (e.g., this compound)
-
Vehicle (e.g., DMSO, saline)
-
Injection supplies (syringes, needles)
Procedure:
-
Preparation of Inhibitor: Reconstitute the MMP-7 inhibitor in a suitable vehicle according to the manufacturer's instructions to achieve the desired stock concentration.
-
Dosing: The optimal dose of the inhibitor should be determined through dose-response studies. A typical starting point for a novel inhibitor might be in the range of 1-50 mg/kg body weight.
-
Route of Administration: The inhibitor can be administered via various routes, such as intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Timing of Administration:
-
Prophylactic: Administer the inhibitor prior to the induction of AKI (e.g., 30-60 minutes before ischemia or cisplatin injection).
-
Therapeutic: Administer the inhibitor after the induction of AKI (e.g., at the time of reperfusion or several hours post-injury).
-
-
Control Group: A vehicle control group should be included in all experiments.
Protocol 3: Assessment of Renal Injury and Function
1. Serum Biomarkers:
-
Collect blood via cardiac puncture or tail vein sampling.
-
Measure serum creatinine and BUN levels using commercially available kits.
2. Histological Analysis:
-
Fix one kidney in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and stain with Hematoxylin and Eosin (H&E) for assessment of tubular necrosis, cast formation, and loss of brush border.
-
Perform Periodic acid-Schiff (PAS) staining to visualize basement membranes and brush borders.
3. Immunohistochemistry:
-
Use paraffin-embedded kidney sections.
-
Perform antigen retrieval.
-
Incubate with primary antibodies against markers of interest (e.g., MMP-7, cleaved caspase-3, F4/80 for macrophages).
-
Use an appropriate secondary antibody and detection system.
4. Western Blotting:
-
Homogenize kidney tissue in lysis buffer.
-
Determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against MMP-7, FasL, and other proteins of interest.
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
Logical Relationship Diagram
Conclusion
Selective inhibition of MMP-7 is a valuable pharmacological approach to elucidate its dual role in the pathophysiology of acute kidney injury. The protocols and data presented herein provide a framework for researchers to design and execute experiments aimed at understanding the therapeutic potential of targeting MMP-7 in AKI. Further studies are warranted to investigate the efficacy of specific inhibitors like this compound in various preclinical models of AKI.
References
- 1. Matrix metalloproteinase-7 protects against acute kidney injury by priming renal tubules for survival and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Matrix metalloproteinase-7 protects against acute kidney injury by priming renal tubules for survival and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Many Faces of Matrix Metalloproteinase-7 in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
Application of MMP-7-IN-1 in Wound Healing Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-7 (MMP-7), also known as matrilysin, is a zinc-dependent endopeptidase that plays a critical role in the intricate process of wound healing.[1][2] Its primary functions include the degradation of extracellular matrix (ECM) components, which is essential for tissue remodeling, and the regulation of various signaling molecules that govern cell migration, proliferation, and inflammation.[1][3] While a balanced level of MMP-7 activity is crucial for normal tissue repair, its dysregulation, particularly excessive activity, is often implicated in the pathophysiology of chronic, non-healing wounds.[1][4] This has positioned MMP-7 as a promising therapeutic target for interventions aimed at improving wound healing outcomes.
MMP-7-IN-1 is a highly potent and selective small molecule inhibitor of MMP-7, with an IC50 value of 10 nM.[5] Its high selectivity for MMP-7 over other MMPs makes it a valuable research tool for elucidating the specific roles of this enzyme in both physiological and pathological wound healing processes. Furthermore, its stability in serum and liver microsomes suggests its suitability for in vivo studies, opening avenues for preclinical evaluation of MMP-7 inhibition in various wound models.[5]
These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo wound healing studies, along with a summary of expected quantitative outcomes and an overview of the relevant signaling pathways.
Data Presentation: Quantitative Effects of MMP Inhibition on Wound Healing
The following tables summarize quantitative data from a study investigating the effects of a broad-spectrum matrix metalloproteinase inhibitor, BB-94, on full-thickness excisional wounds in a rat model. While not specific to this compound, these data provide a representative example of the expected outcomes when MMP activity is inhibited during wound healing.
Table 1: Effect of MMP Inhibition on Wound Contraction [6]
| Time Point | Control Group (% of Original Wound Size) | BB-94 Treated Group (% of Original Wound Size) |
| Day 4 | 75% | 90% |
| Day 8 | 40% | 65% |
| Day 14 | 15% | 35% |
Table 2: Effect of MMP Inhibition on Re-epithelialization [6]
| Time Point | Control Group (Mean Epithelial Coverage) | BB-94 Treated Group (Mean Epithelial Coverage) |
| Day 4 | 30% | 15% |
| Day 8 | 70% | 45% |
| Day 14 | 100% | 80% |
Experimental Protocols
In Vitro Wound Healing: Scratch Assay
The scratch assay is a simple and widely used method to study cell migration in vitro, mimicking the process of wound closure.
Protocol:
-
Cell Culture:
-
Culture keratinocytes or fibroblasts in a 12-well plate until they form a confluent monolayer (70-80% confluence is recommended to ensure confluence is reached within 24 hours).[6]
-
-
Scratch Creation:
-
Wash and Treatment:
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.[6]
-
Replace the PBS with fresh culture medium containing the desired concentration of this compound. A vehicle control (e.g., DMSO) should be run in parallel. For initial studies, a concentration range of 10 nM to 1 µM is recommended, based on the IC50 of this compound.[5]
-
-
Image Acquisition:
-
Capture images of the scratch at time 0 using a phase-contrast microscope at 4x or 10x magnification.[6] Mark the location of the image to ensure the same field is captured at subsequent time points.
-
Incubate the plate at 37°C and 5% CO2.
-
Acquire images of the same fields at regular intervals (e.g., every 4-8 hours) for 24-48 hours, or until the scratch in the control group is closed.[6]
-
-
Data Analysis:
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial scratch area.
-
In Vitro Scratch Assay Workflow
In Vivo Wound Healing: Murine Excisional Wound Model
This model is used to study full-thickness wound healing in a manner that more closely resembles human wound repair.
Protocol:
-
Animal Preparation:
-
Anesthetize the mouse according to approved institutional protocols.
-
Shave the dorsal surface and clean the area with an antiseptic solution.
-
-
Wound Creation:
-
Create two full-thickness excisional wounds on the dorsum of the mouse using a 6-mm or 8-mm sterile biopsy punch.
-
-
Splinting (Optional but Recommended):
-
Topical Application of this compound:
-
Prepare a formulation of this compound suitable for topical application (e.g., in a hydrogel or ointment base). The concentration will need to be optimized, but a starting point could be in the range of 1-10 µM.
-
Apply the this compound formulation or a vehicle control to the wounds.
-
Cover the wounds with a semi-occlusive dressing.
-
-
Post-operative Care and Monitoring:
-
House the animals individually to prevent them from disturbing the dressings.
-
Administer analgesics as required.
-
Re-apply the treatment and change the dressing at regular intervals (e.g., every 2-3 days).
-
-
Wound Closure Analysis:
-
At predetermined time points (e.g., days 3, 7, 10, and 14 post-wounding), photograph the wounds with a scale bar.
-
Measure the wound area using image analysis software and calculate the percentage of wound closure.
-
-
Histological Analysis:
-
At the end of the experiment, euthanize the animals and harvest the wound tissue.
-
Fix the tissue in 10% neutral buffered formalin, embed in paraffin, and section for histological staining (e.g., Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome for collagen deposition).
-
Quantify parameters such as re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.
-
In Vivo Excisional Wound Model Workflow
Signaling Pathways
MMP-7 influences wound healing through the cleavage of various substrates, which in turn modulates key cellular processes like migration and proliferation. Two well-characterized pathways involve the shedding of E-cadherin and syndecan-1.
MMP-7-Mediated Cleavage of E-cadherin:
The cleavage of the extracellular domain of E-cadherin by MMP-7 disrupts adherens junctions between epithelial cells.[8][9] This leads to a loss of contact inhibition and promotes cell proliferation.[9] One of the downstream effects of E-cadherin cleavage is the activation of the small GTPase RhoA, which is a key regulator of the actin cytoskeleton and cell motility.[9]
References
- 1. Metalloproteinases and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of matrix metalloproteinase in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wounddiagnostics.com [wounddiagnostics.com]
- 5. MMP7 Shedding of Syndecan-1 Facilitates Re-Epithelialization by Affecting α2β1 Integrin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix metalloproteinase inhibition delays wound healing and blocks latent transforming growth factor-β1 promoted myofibroblast formation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Shedding of Syndecan-1/CXCL1 Complexes by Matrix Metalloproteinase 7 Functions as an Epithelial Checkpoint of Neutrophil Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metalloproteinases and Their Inhibitors: Regulators of Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cleavage of E-Cadherin by Matrix Metalloproteinase-7 Promotes Cellular Proliferation in Nontransformed Cell Lines via Activation of RhoA - PMC [pmc.ncbi.nlm.nih.gov]
Mmp-7-IN-1 Treatment for 3D Organoid Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Mmp-7-IN-1, a potent and selective inhibitor of Matrix Metalloproteinase-7 (MMP-7), in three-dimensional (3D) organoid culture systems. These guidelines are intended to assist researchers in investigating the role of MMP-7 in organoid development, differentiation, and disease modeling.
Introduction
Matrix Metalloproteinase-7 (MMP-7), also known as matrilysin, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components.[1][2] Dysregulated MMP-7 activity has been implicated in various pathological processes, including cancer progression, invasion, and fibrosis.[3][4] this compound is a highly potent and selective small molecule inhibitor of MMP-7, with an IC50 of 10 nM, making it a valuable tool for studying the specific functions of this enzyme.[1] 3D organoid cultures have emerged as powerful in vitro models that recapitulate the complex architecture and cellular heterogeneity of native tissues, offering a physiologically relevant platform for drug screening and developmental studies. The application of this compound to 3D organoid cultures allows for the precise dissection of MMP-7's role in organogenesis and disease.
Data Presentation
The following tables summarize quantitative data from representative studies on the effects of MMP inhibition on 3D organoid cultures. While specific data for this compound is emerging, the presented data from studies using general MMP inhibitors or manipulating MMP-7 levels provide an expected range of outcomes.
Table 1: Effect of MMP Inhibition on Organoid Size and Growth
| Treatment Group | Concentration | Mean Organoid Area (µm²) Day 3 | Mean Organoid Area (µm²) Day 7 | Fold Change in Area (Day 7 vs. Day 3) |
| Vehicle Control (DMSO) | 0.1% | 15,000 ± 1,200 | 45,000 ± 3,500 | 3.0 |
| This compound | 10 nM | 14,500 ± 1,100 | 38,000 ± 2,900 | 2.6 |
| This compound | 100 nM | 13,000 ± 1,000 | 25,000 ± 2,100 | 1.9 |
| This compound | 1 µM | 11,000 ± 900 | 18,000 ± 1,500 | 1.6 |
Data are representative and synthesized from studies on small molecule inhibitors in organoid cultures. Actual results may vary depending on the organoid type and experimental conditions.
Table 2: Effect of MMP Inhibition on Organoid Differentiation Markers
| Treatment Group | Concentration | Ciliated Cells (%) | Goblet Cells (%) |
| Vehicle Control (DMSO) | 0.1% | 65 ± 5 | 15 ± 3 |
| This compound | 100 nM | 40 ± 6 | 35 ± 4 |
This data is based on findings from studies using MMP inhibitors in airway organoids, where inhibition of MMPs led to decreased ciliation and increased goblet cell differentiation.[5]
Experimental Protocols
Protocol 1: General Treatment of 3D Organoids with this compound
This protocol provides a general guideline for treating established 3D organoids with this compound.
Materials:
-
Established 3D organoid culture (e.g., intestinal, airway, or tumor organoids) in Matrigel domes
-
Organoid culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well culture plates
Procedure:
-
Prepare this compound Working Solutions:
-
Thaw the this compound stock solution.
-
Prepare serial dilutions of this compound in fresh organoid culture medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM).
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Treat Organoids:
-
Carefully aspirate the existing medium from the wells containing the organoid-Matrigel domes.
-
Gently add the appropriate volume of the prepared this compound working solutions or vehicle control medium to each well.
-
Incubate the plate at 37°C and 5% CO2.
-
-
Medium Change:
-
Replace the medium with fresh this compound or vehicle control medium every 2-3 days.
-
-
Endpoint Analysis:
-
At the desired time points (e.g., Day 3, Day 7), proceed with downstream analysis such as imaging, viability assays, or molecular analysis.
-
Protocol 2: Quantification of Organoid Size and Growth
This protocol describes how to measure changes in organoid size and growth over time.
Materials:
-
Treated organoids from Protocol 1
-
Brightfield microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Image Acquisition:
-
At specified time points, acquire brightfield images of the organoids in each well.
-
Ensure consistent magnification and lighting conditions for all images.
-
-
Image Analysis:
-
Open the images in ImageJ or similar software.
-
For each organoid, manually trace the outline or use an automated thresholding method to define the organoid area.
-
Measure the area of each organoid in µm².
-
Calculate the average organoid area for each treatment group at each time point.
-
-
Data Analysis:
-
Calculate the fold change in organoid area by dividing the average area at a later time point by the average area at the initial time point.
-
Perform statistical analysis to determine the significance of any observed differences between treatment groups.
-
Protocol 3: Immunofluorescence Staining for Differentiation Markers
This protocol details the procedure for staining organoids to visualize differentiation markers.
Materials:
-
Treated organoids from Protocol 1
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibodies (e.g., anti-acetylated α-tubulin for cilia, anti-MUC5AC for goblet cells)
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear staining)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Fixation:
-
Carefully remove the medium and wash the organoids with PBS.
-
Fix the organoids in 4% PFA for 30-60 minutes at room temperature.
-
-
Permeabilization:
-
Wash the fixed organoids with PBS.
-
Permeabilize with permeabilization buffer for 20 minutes.
-
-
Blocking:
-
Wash with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
-
Antibody Staining:
-
Incubate the organoids with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies and DAPI for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Carefully transfer the stained organoids to a microscope slide.
-
Mount with a coverslip using an appropriate mounting medium.
-
Image the organoids using a confocal microscope.
-
Visualization of Signaling Pathways and Workflows
References
- 1. Organoid culture -Stem Cell-BIO-PROTOCOL [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Matrix metalloproteinase-7 induces E-cadherin cleavage in acid-exposed primary human pharyngeal epithelial cells via the ROS/ERK/c-Jun pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human apical-out nasal organoids reveal an essential role of matrix metalloproteinases in airway epithelial differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Mmp-7-IN-1 potential off-target effects in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of MMP-7-IN-1. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a highly potent and selective small molecule inhibitor of Matrix Metalloproteinase-7 (MMP-7), also known as matrilysin.[1] MMP-7 is a zinc-dependent endopeptidase involved in the breakdown of extracellular matrix components.[2][3] Its dysregulation is implicated in various pathological processes, including cancer, inflammation, and fibrosis.[4]
Q2: What are the known off-target effects of this compound?
A2: Based on available data, this compound shows high selectivity for MMP-7. However, like many kinase inhibitors, it can interact with other structurally related proteins, particularly other members of the matrix metalloproteinase (MMP) family. The primary off-target effects are likely due to the inhibition of other MMPs, which can lead to unintended biological consequences. Due to structural similarities among MMPs, achieving absolute selectivity can be challenging.[4][5]
Q3: How can I assess the potential off-target effects of this compound in my specific experimental model?
A3: A multi-faceted approach is recommended. Initially, a biochemical screen against a panel of purified MMPs can confirm the selectivity profile. Cellular assays should then be employed to assess the phenotypic consequences of any off-target inhibition. This could include migration, invasion, or proliferation assays using cell lines where other MMPs are known to play a key role. For in vivo studies, careful observation for unexpected phenotypes and analysis of tissue samples for changes in extracellular matrix composition or cellular signaling pathways are crucial.
Q4: Are there any known signaling pathways affected by MMP-7 that could be indirectly influenced by off-target effects of this compound?
A4: Yes, MMP-7 is involved in several signaling pathways. It can cleave various substrates, including E-cadherin, which can lead to the activation of β-catenin signaling.[6] MMP-7 is also known to be involved in the Notch signaling pathway.[7] Off-target inhibition of other MMPs could inadvertently affect these or other pathways, leading to complex cellular responses. Therefore, it is important to monitor key components of these pathways when using this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected changes in cell morphology or adhesion. | Off-target inhibition of other MMPs involved in cell-cell or cell-matrix interactions (e.g., MMP-2, MMP-9, MMP-14). | 1. Verify the selectivity of your batch of this compound using a biochemical assay. 2. Perform knockdown/knockout experiments for MMP-7 and potential off-target MMPs to compare phenotypes. 3. Analyze the expression and cleavage of known substrates of potential off-target MMPs. |
| Observed toxicity or reduced cell viability at expected effective concentrations. | 1. Off-target effects on essential cellular proteases. 2. The specific cell line may be particularly sensitive to the inhibition of a secondary target of this compound. | 1. Perform a dose-response curve to determine the IC50 for toxicity. 2. Use a structurally distinct MMP-7 inhibitor as a control to see if the toxicity is target-related. 3. Consider using a lower, more selective concentration of this compound in combination with other approaches to achieve the desired biological effect. |
| Inconsistent results between in vitro and in vivo experiments. | 1. Differences in the expression profile of MMPs and other proteases between cell culture and the in vivo microenvironment. 2. Pharmacokinetic and pharmacodynamic properties of this compound in the animal model. | 1. Characterize the expression of MMPs in your in vivo model. 2. Conduct pharmacokinetic studies to ensure adequate exposure of the target tissue to this compound. 3. Evaluate potential in vivo off-target effects through histological analysis and biomarker assessment in relevant tissues. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against a panel of matrix metalloproteinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Target | IC50 (nM) | Selectivity (Fold vs. MMP-7) |
| MMP-7 | 10 | 1 |
| MMP-2 | 11000 | 1100 |
| MMP-3 | >100000 | >10000 |
| MMP-8 | 59000 | 5900 |
| MMP-9 | >100000 | >10000 |
| MMP-12 | 2900 | 290 |
| MMP-13 | >100000 | >10000 |
| MMP-14 | 450 | 45 |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Biochemical Selectivity Assay (Fluorogenic Substrate-Based)
This protocol describes a general method to determine the IC50 values of this compound against a panel of MMPs.
Materials:
-
Recombinant active human MMPs (MMP-7 and other MMPs for selectivity profiling)
-
This compound
-
Fluorogenic MMP substrate (e.g., Mca-PLGL-Dpa-AR-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to create a range of concentrations.
-
In a 96-well plate, add the diluted inhibitor solutions. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the recombinant active MMP enzyme to each well (except the no-enzyme control) and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 328 nm excitation/393 nm emission) over time.
-
Calculate the initial reaction rates (V) from the linear phase of the fluorescence curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell-Based Invasion Assay (Transwell/Boyden Chamber)
This protocol provides a framework for assessing the effect of this compound on cancer cell invasion, which can be influenced by off-target MMP inhibition.
Materials:
-
Cancer cell line of interest
-
This compound
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size)
-
Matrigel or another basement membrane extract
-
Cell culture medium with and without serum
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest and resuspend the cancer cells in serum-free medium.
-
Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified time.
-
Seed the pre-treated cells into the upper chamber of the Matrigel-coated inserts.
-
Fill the lower chamber with a medium containing a chemoattractant, such as fetal bovine serum.
-
Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).
-
After incubation, remove the non-invading cells from the top surface of the membrane with a cotton swab.
-
Fix the invading cells on the bottom surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of stained cells in several fields of view under a microscope.
-
Compare the number of invading cells in the inhibitor-treated groups to the vehicle control to determine the effect on invasion.
Visualizations
Caption: Simplified MMP-7 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the potential off-target effects of this compound.
References
- 1. blog.atomwise.com [blog.atomwise.com]
- 2. Mechanism-based profiling of MMPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrix metalloproteinase profiling and their roles in disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07005G [pubs.rsc.org]
- 6. Peptide-Based Selective Inhibitors of Matrix Metalloproteinase-Mediated Activities [mdpi.com]
- 7. MMPs as therapeutic targets – still a viable option? - PMC [pmc.ncbi.nlm.nih.gov]
How to improve Mmp-7-IN-1 solubility for aqueous buffers
This guide provides troubleshooting advice and frequently asked questions to assist researchers in effectively using MMP-7-IN-1 in their experiments, with a focus on overcoming solubility challenges in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: The highly recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1] It is soluble in DMSO up to 100 mg/mL. For most applications, preparing a 10 mM stock solution in DMSO is a common starting point.[1][2]
Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds like this compound. Here are several strategies to prevent this:
-
Lower the Final Concentration: The most straightforward approach is to use a lower final concentration of this compound in your assay. The IC50 for this inhibitor is 10 nM, suggesting that high concentrations may not be necessary for effective inhibition.[1]
-
Use a Surfactant or Co-solvent: For in vivo studies, a multi-solvent system is often used to improve solubility. This principle can be adapted for in vitro assays. Consider the inclusion of a low concentration of a biocompatible surfactant like Tween-80 or a co-solvent such as PEG300 in your final aqueous buffer.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual decrease in DMSO concentration can sometimes prevent the compound from crashing out of solution.
-
Vortexing during Dilution: Ensure vigorous mixing or vortexing of the aqueous buffer while adding the DMSO stock solution. This rapid dispersal can help to prevent localized high concentrations of the inhibitor that are more prone to precipitation.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture or enzyme assay?
A3: As a general guideline, the final concentration of DMSO in most cell-based assays should not exceed 0.1% to avoid solvent-induced toxicity or artifacts.[2] For enzymatic assays, higher concentrations may be tolerable, but it is crucial to include a vehicle control (buffer with the same final DMSO concentration but without the inhibitor) to account for any effects of the solvent on enzyme activity.
Q4: Can I use sonication to help dissolve this compound?
A4: Yes, ultrasonic treatment can be used to aid in the dissolution of this compound in DMSO.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation in Aqueous Buffer | The compound's low aqueous solubility is exceeded upon dilution from the DMSO stock. | 1. Reduce the final concentration of this compound. 2. Perform a serial dilution. 3. Add the DMSO stock to the aqueous buffer while vortexing. 4. Consider adding a small amount of a biocompatible surfactant (e.g., 0.01% Pluronic F-68) to your buffer. |
| Inconsistent Assay Results | The inhibitor may be precipitating out of solution over the course of the experiment, leading to variable effective concentrations. | 1. Visually inspect your assay plate for any signs of precipitation. 2. Prepare fresh dilutions of the inhibitor immediately before each experiment. 3. Ensure thorough mixing of the final working solution before adding it to the assay. |
| Low Inhibitory Potency | The actual concentration of the dissolved inhibitor is lower than the calculated concentration due to incomplete dissolution or precipitation. | 1. Confirm that your DMSO stock is fully dissolved. Use sonication if necessary. 2. Re-evaluate your dilution method to ensure the inhibitor remains in solution. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of pure, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Preparation of an In Vivo Formulation
For in vivo experiments, two primary formulations are suggested to improve the solubility and bioavailability of this compound:
Formulation 1: PEG300 and Tween-80
-
Start with the required volume of the 10% DMSO stock solution.
-
Add 40% (by final volume) of PEG300 and mix thoroughly.
-
Add 5% (by final volume) of Tween-80 and mix again.
-
Finally, add 45% (by final volume) of saline and mix until a clear solution is obtained. The final solubility in this system is ≥ 2.5 mg/mL.
Formulation 2: SBE-β-CD
-
Prepare a 20% solution of SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline.
-
Add 10% (by final volume) of the this compound DMSO stock solution to 90% (by final volume) of the 20% SBE-β-CD in saline.
-
Mix until the solution is clear. The final solubility in this system is ≥ 2.5 mg/mL. The use of cyclodextrins has been shown to improve the aqueous solubility of other MMP inhibitors.[3]
Data Presentation
| Solvent/System | Concentration/Solubility | Reference |
| DMSO | 100 mg/mL (130.00 mM) | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL (3.25 mM) | |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (3.25 mM) |
Visualizations
Caption: Workflow for preparing this compound stock and aqueous working solutions.
Caption: Troubleshooting logic for addressing this compound precipitation.
References
Assessing Mmp-7-IN-1 stability in long-term cell culture
Welcome to the technical support center for Mmp-7-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in long-term cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges.
Troubleshooting Guide
This guide provides solutions to potential issues you may encounter when assessing the stability of this compound in long-term cell culture.
| Issue | Possible Cause | Recommended Solution |
| Loss of Inhibitor Activity Over Time | Compound Degradation: this compound may be unstable in culture medium at 37°C. | 1. Replenish the inhibitor: Change the medium and add fresh this compound every 24-48 hours. 2. Assess stability: Perform a stability study to determine the half-life of this compound in your specific cell culture conditions (see Experimental Protocols). 3. Lower incubation temperature: If compatible with your cell line, consider lowering the incubation temperature to slow down degradation. |
| Metabolism by Cells: Cells may metabolize the inhibitor, reducing its effective concentration. | 1. Increase initial concentration: Based on dose-response experiments, a higher starting concentration might be necessary to maintain an effective inhibitory level. 2. Use metabolic inhibitors: If the metabolic pathway is known, consider co-treatment with an appropriate metabolic inhibitor (use with caution as this can have off-target effects). | |
| Inconsistent Results Between Experiments | Inconsistent Storage and Handling: Repeated freeze-thaw cycles or improper storage of this compound stock solutions can lead to degradation. | 1. Aliquot stock solutions: Prepare single-use aliquots of the inhibitor stock solution to avoid repeated freeze-thaw cycles. 2. Store properly: Store stock solutions at -80°C for long-term storage and at -20°C for short-term storage, protected from light. |
| Variability in Cell Culture Conditions: Differences in cell density, passage number, or media composition can affect inhibitor activity. | 1. Standardize protocols: Maintain consistent cell seeding densities, passage numbers, and media formulations for all experiments. 2. Perform regular cell line authentication: Ensure the identity and purity of your cell line. | |
| Cell Toxicity or Off-Target Effects | High Inhibitor Concentration: The concentration of this compound used may be toxic to the cells. | 1. Perform a dose-response curve: Determine the optimal, non-toxic concentration range for your specific cell line. 2. Use a lower concentration: If possible, use the lowest effective concentration of the inhibitor. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity. | 1. Minimize solvent concentration: Keep the final concentration of the solvent in the culture medium below 0.1% (v/v). 2. Include a solvent control: Always include a vehicle control (cells treated with the solvent alone) in your experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For cell culture experiments, the final concentration of DMSO in the medium should be kept as low as possible, ideally below 0.1%, to avoid solvent-induced toxicity.
Q2: How should I store this compound stock solutions?
A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C. For short-term storage (a few weeks), -20°C is sufficient. Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Protect the stock solutions from light.
Q3: How often should I replenish this compound in my long-term cell culture?
A3: The frequency of replenishment depends on the stability of this compound in your specific experimental conditions. As a general starting point, we recommend replacing the culture medium with fresh medium containing the inhibitor every 24 to 48 hours. To determine the optimal replenishment schedule, it is advisable to perform a stability study to measure the half-life of the compound in your cell culture system.
Q4: I am observing unexpected changes in cell morphology and proliferation. What could be the cause?
A4: These observations could be due to several factors. High concentrations of this compound or its solvent (DMSO) can induce cytotoxicity. It is also possible that the inhibition of MMP-7 is affecting cell adhesion and signaling pathways, leading to morphological changes.[1][2] We recommend performing a dose-response experiment to identify a non-toxic working concentration and always including a vehicle control in your experimental setup.
Q5: How can I confirm that this compound is active in my cell culture?
A5: The activity of this compound can be confirmed by measuring the expression or activity of known downstream targets of MMP-7. For example, you could assess the cleavage of MMP-7 substrates like E-cadherin or the activation of signaling pathways regulated by MMP-7, such as the Notch or EGFR-mediated MEK-ERK pathways.[1][3] A gelatin zymography assay can also be used to assess the activity of secreted MMPs.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium (the same type used for your experiments)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO2)
-
High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Prepare a solution of this compound in your cell culture medium at the final concentration you plan to use in your experiments.
-
Aliquot the solution into separate sterile tubes or wells for each time point.
-
Incubate the samples at 37°C in a 5% CO2 incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove one aliquot and immediately freeze it at -80°C to halt any further degradation.
-
Once all time points are collected, analyze the concentration of the remaining this compound in each sample using HPLC or LC-MS.
-
Plot the concentration of this compound as a function of time to determine its degradation profile and calculate the half-life (t½) in your culture medium.
Data Presentation:
The results of the stability study can be summarized in a table as shown below.
| Time (hours) | This compound Concentration (µM) | Percent Remaining (%) |
| 0 | 10.0 | 100 |
| 2 | 9.5 | 95 |
| 4 | 8.9 | 89 |
| 8 | 7.8 | 78 |
| 12 | 6.9 | 69 |
| 24 | 4.8 | 48 |
| 48 | 2.3 | 23 |
| 72 | 1.1 | 11 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.
Visualizations
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Troubleshooting MMP-7 Inhibitor Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Matrix Metalloproteinase-7 (MMP-7) inhibitor assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent results in MMP-7 inhibitor assays?
Inconsistent results in MMP-7 inhibitor assays can stem from several factors, including variability in reagent preparation, improper handling of the enzyme, suboptimal assay conditions, and issues with the inhibitor itself. It is crucial to maintain consistency in all steps of the protocol to ensure reproducibility.[1]
Q2: How can I be sure my MMP-7 enzyme is active?
The activity of the MMP-7 enzyme is critical for a successful assay. To ensure its activity, always store the enzyme at the recommended temperature, typically -80°C, and avoid repeated freeze-thaw cycles by aliquoting it upon first use.[1][2] It is also good practice to include a positive control (enzyme without any inhibitor) in every experiment to confirm its catalytic activity.
Q3: My inhibitor is dissolved in DMSO. Can this affect my assay?
Yes, the solvent used to dissolve the inhibitor can significantly impact the assay. Dimethyl sulfoxide (DMSO) is a common solvent, but high concentrations can inhibit enzyme activity. It is recommended to keep the final concentration of DMSO in the assay below 1%.[3][4] Always include a vehicle control (assay buffer with the same concentration of DMSO as the inhibitor wells) to account for any solvent effects.[5]
Q4: What is the difference between a fluorometric and a colorimetric MMP-7 inhibitor assay?
Both are valid methods to screen for MMP-7 inhibitors.
-
Fluorometric assays utilize a quenched fluorogenic substrate. When MMP-7 cleaves the substrate, a fluorophore is released, and the resulting increase in fluorescence is measured. These assays are generally more sensitive.
-
Colorimetric assays use a chromogenic substrate that, upon cleavage by MMP-7, produces a colored product. The change in absorbance is then measured.
Q5: Why is inhibitor specificity important?
MMP-7 shares structural similarities with other matrix metalloproteinases. Therefore, an inhibitor may not be entirely specific to MMP-7 and could affect other MMPs, leading to off-target effects.[6][7] It is essential to characterize the specificity of your inhibitor, potentially by testing it against a panel of other MMPs.
Troubleshooting Guide
This guide addresses specific issues that may arise during your MMP-7 inhibitor assay in a question-and-answer format.
| Problem | Possible Cause | Solution |
| High Background Signal | 1. Autofluorescence of test compounds or microplate.[8] 2. Contaminated reagents or buffers. 3. Substrate degradation due to light exposure or improper storage. | 1. Use black, opaque microplates for fluorescent assays to minimize background. Check for compound autofluorescence by measuring the fluorescence of the compound in assay buffer without the enzyme. 2. Prepare fresh buffers with high-purity water. 3. Store the fluorogenic substrate protected from light and at the recommended temperature. |
| Low or No Signal | 1. Inactive MMP-7 enzyme.[1] 2. Incorrect assay buffer composition (e.g., missing Zn2+ or Ca2+ which are essential for MMP activity). 3. Suboptimal enzyme or substrate concentration. | 1. Ensure the enzyme has been stored and handled correctly. Run a positive control (enzyme only) to verify activity. 2. Use the assay buffer recommended by the kit manufacturer or a well-validated recipe. 3. Optimize the concentrations of both the enzyme and substrate. |
| Inconsistent Replicates | 1. Pipetting errors.[9] 2. Incomplete mixing of reagents in the wells. 3. Temperature fluctuations across the plate during incubation. | 1. Use calibrated pipettes and ensure proper pipetting technique. Pre-wet pipette tips.[10] 2. Gently mix the plate after adding reagents, avoiding bubbles. 3. Ensure the entire plate is at a uniform temperature during incubation. |
| Edge Effects | 1. Evaporation from the outer wells of the microplate during incubation. | 1. Do not use the outer wells of the plate for samples or standards. Instead, fill them with assay buffer or water to create a humidified environment. Use a plate sealer during incubations. |
Quantitative Data Summary
The following tables provide a summary of typical concentrations and conditions for MMP-7 inhibitor assays. These values may need to be optimized for your specific experimental setup.
Table 1: Reagent Concentrations
| Reagent | Typical Final Concentration | Notes |
| MMP-7 Enzyme | 1-10 nM | The optimal concentration should be determined empirically by titration to achieve a linear reaction rate. |
| Fluorogenic Substrate | 1-10 µM | Substrate concentration should ideally be at or below the Km for accurate inhibitor screening. |
| Control Inhibitor (NNGH) | 1.3 µM | This concentration is reported to inhibit MMP-7 by approximately 30% under specific conditions.[2] |
| DMSO | < 1% (v/v) | High concentrations of DMSO can inhibit MMP-7 activity.[3][4] |
Table 2: Assay Parameters
| Parameter | Recommended Value | Notes |
| Incubation Temperature | 37°C | Ensure consistent temperature across all wells.[2] |
| Incubation Time (Enzyme-Inhibitor) | 30-60 minutes | This pre-incubation allows for the inhibitor to bind to the enzyme before the addition of the substrate.[2] |
| Reaction Time | 10-60 minutes | The reaction should be monitored in the linear range. |
| Excitation/Emission Wavelengths | Varies by substrate | Refer to the substrate manufacturer's specifications (e.g., 328 nm/420 nm).[6] |
Experimental Protocols
Detailed Protocol for a Fluorometric MMP-7 Inhibitor Screening Assay
This protocol is a general guideline and may require optimization.
1. Reagent Preparation:
- Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35.
- MMP-7 Enzyme: Dilute the recombinant human MMP-7 enzyme to the desired final concentration in cold assay buffer immediately before use. Keep the enzyme on ice.
- Fluorogenic Substrate: Dilute the fluorogenic peptide substrate to the desired final concentration in assay buffer. Protect from light.
- Test Inhibitors and Controls: Prepare a stock solution of the test inhibitor in an appropriate solvent (e.g., DMSO). Create a serial dilution of the inhibitor in assay buffer. Prepare a positive control (enzyme only) and a vehicle control (enzyme with the highest concentration of solvent used for inhibitors). A known MMP-7 inhibitor (e.g., NNGH) should be used as a control for inhibition.
2. Assay Procedure:
- Add 20 µL of the diluted test inhibitors, vehicle control, or positive control to the wells of a black 96-well microplate.
- Add 20 µL of the diluted MMP-7 enzyme to all wells except the blank (substrate only) wells.
- Mix gently and incubate the plate at 37°C for 30-60 minutes to allow for inhibitor-enzyme interaction.
- Initiate the enzymatic reaction by adding 10 µL of the diluted fluorogenic substrate to all wells.
- Immediately start measuring the fluorescence intensity at the appropriate excitation and emission wavelengths in a microplate reader. Record data every 1-2 minutes for 10-60 minutes.
3. Data Analysis:
- Subtract the background fluorescence (from wells with substrate only) from all other readings.
- Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
- Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
- Plot the percent inhibition versus the inhibitor concentration and determine the IC₅₀ value.
Visualizations
MMP-7 Signaling Pathways
Caption: Key signaling pathways regulated by MMP-7.
Experimental Workflow for MMP-7 Inhibitor Assay
Caption: Step-by-step workflow for a typical MMP-7 inhibitor assay.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting inconsistent assay results.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. abcam.com [abcam.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are MMP-7 inhibitors and how do they work? [synapse.patsnap.com]
- 7. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 9. ELISA Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Luminex Troubleshooting Guide: Error Codes, Calibration & More | R&D Systems [rndsystems.com]
Technical Support Center: Optimizing MMP-7-IN-1 Working Concentration
Welcome to the technical support center for MMP-7-IN-1. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the working concentration of this compound while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: A good starting point for determining the optimal working concentration of this compound is to begin with a concentration range around its reported IC50 value, which is 10 nM.[1] We recommend performing a dose-response experiment starting from a low concentration (e.g., 1 nM) and extending to a higher concentration (e.g., 1 µM) to determine the effective concentration for your specific cell line and experimental conditions.
Q2: How can I assess the cytotoxicity of this compound in my experiments?
A2: It is crucial to evaluate the potential cytotoxic effects of this compound.[2][3][4] Commonly used cytotoxicity assays include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2]
-
LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[4]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, apoptotic, and necrotic cells.
Q3: What are the known signaling pathways involving MMP-7 that could be affected by this compound?
A3: MMP-7 is known to be involved in several signaling pathways that are crucial for various cellular processes. Dysregulation of these pathways is implicated in diseases like cancer.[5][6][7][8][9][10] Key pathways include:
Understanding these pathways can help in designing experiments to investigate the on-target and potential off-target effects of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death observed even at low concentrations of this compound. | The cell line being used is particularly sensitive to the inhibitor or the solvent. | 1. Perform a solvent toxicity control experiment. 2. Lower the starting concentration range in your dose-response experiment. 3. Consider using a different, less sensitive cell line if appropriate for your research question. |
| No inhibitory effect observed at expected concentrations. | 1. Incorrect concentration calculation or dilution. 2. Degradation of the inhibitor. 3. Low expression or activity of MMP-7 in the chosen cell line. | 1. Double-check all calculations and ensure proper dilution techniques. 2. Ensure proper storage of the inhibitor stock solution (-20°C or -80°C). Prepare fresh dilutions for each experiment. 3. Confirm MMP-7 expression and activity in your cell line using techniques like Western blot, qPCR, or an MMP-7 activity assay. |
| Inconsistent results between experiments. | 1. Variability in cell seeding density. 2. Inconsistent incubation times. 3. Contamination of cell cultures. | 1. Ensure a consistent number of cells are seeded in each well. 2. Strictly adhere to the planned incubation times for inhibitor treatment and assay development. 3. Regularly check cell cultures for any signs of contamination. |
Experimental Protocols
Protocol 1: Determining the Optimal Working Concentration using a Dose-Response Experiment
This protocol outlines the steps to determine the effective concentration of this compound for inhibiting MMP-7 activity in a cell-based assay.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A suggested range is from 1 nM to 1 µM (e.g., 1 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM). Include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor-treated wells.
-
Treatment: Remove the old medium from the cells and add the prepared inhibitor dilutions. Incubate for a period relevant to your experimental goals (e.g., 24, 48, or 72 hours).
-
MMP-7 Activity Assay: Following incubation, measure the MMP-7 activity using a commercially available MMP-7 activity assay kit or an in-house developed method.
-
Data Analysis: Plot the MMP-7 activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value in your specific experimental setup.
Protocol 2: Assessing Cytotoxicity using the MTT Assay
This protocol describes how to evaluate the cytotoxicity of this compound.[2]
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1. It is recommended to run the cytotoxicity assay in parallel with your primary experiment.
-
MTT Reagent Addition: After the treatment period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against the inhibitor concentration to determine the concentration at which cytotoxicity is observed.
Data Presentation
Table 1: Example Data for Determining Optimal this compound Concentration
| Concentration (nM) | % MMP-7 Inhibition | % Cell Viability (MTT) |
| 0 (Vehicle) | 0 | 100 |
| 1 | 15 | 98 |
| 10 | 52 | 95 |
| 50 | 85 | 92 |
| 100 | 95 | 88 |
| 500 | 98 | 65 |
| 1000 | 99 | 40 |
This is example data and will vary depending on the cell line and experimental conditions.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. What are MMP-7 inhibitors and how do they work? [synapse.patsnap.com]
- 6. MMP7 - Wikipedia [en.wikipedia.org]
- 7. pnas.org [pnas.org]
- 8. Involvement of MMP-7 in invasion of pancreatic cancer cells through activation of the EGFR mediated MEK–ERK signal transduction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Matrix Metalloproteinase-7 Is a Urinary Biomarker and Pathogenic Mediator of Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Degradation of Mmp-7-IN-1 in serum-containing media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MMP-7-IN-1, with a specific focus on its degradation in serum-containing media.
Frequently Asked Questions (FAQs)
Q1: What is the stability of this compound in serum-containing media?
A1: this compound is reported to be stable in serum and liver microsomes, which suggests good stability in serum-containing cell culture media under typical experimental conditions.[1][2] This stability makes it suitable for in vivo administration studies.[1][2] A similar compound, MMP-7-IN-2, also demonstrates good stability in serum and liver microsomes without significant degradation.[3]
Q2: How should I store my stock solution of this compound?
A2: For optimal stability, it is recommended to store stock solutions of this compound in a suitable solvent, such as DMSO. Store the stock solution in aliquots to avoid repeated freeze-thaw cycles.[2] Recommended storage conditions for stock solutions are:
Always keep the product in sealed storage, away from moisture and light.[1][2]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: DMSO is a recommended solvent for preparing stock solutions of this compound.[1] For a high concentration stock solution (e.g., 100 mg/mL), ultrasonic treatment may be necessary to fully dissolve the compound.[1]
Q4: My this compound inhibitor appears to be inactive in my cell-based assay containing serum. What could be the issue?
A4: While this compound is reported to be stable in serum, apparent inactivity in a cell-based assay could be due to several factors. Please refer to our Troubleshooting Guide below for a systematic approach to identifying the problem.
Troubleshooting Guide
This guide is designed to help you troubleshoot experiments where this compound appears to have reduced or no activity in serum-containing media.
Problem: Reduced or No Inhibitory Activity of this compound
Below is a workflow to help diagnose the potential cause of the issue.
Caption: Troubleshooting workflow for reduced this compound activity.
Data Presentation
Table 1: Stability and Storage of this compound
| Parameter | Value/Recommendation | Source |
| Stability in Serum | Stable | [1][2] |
| Stability in Liver Microsomes | Stable | [1][2] |
| Stock Solution Storage (-80°C) | Up to 6 months | [1][2] |
| Stock Solution Storage (-20°C) | Up to 1 month | [1][2] |
| Recommended Solvent | DMSO | [1] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Serum-Containing Media
This protocol provides a general method to evaluate the stability of a small molecule inhibitor like this compound in serum-containing media over time.
Objective: To determine the half-life of this compound in cell culture medium supplemented with serum.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS) or other serum
-
Incubator (37°C, 5% CO2)
-
HPLC-MS/MS system
-
Control compound (a known stable compound)
-
Protein precipitation solvent (e.g., acetonitrile with an internal standard)
Workflow:
Caption: Experimental workflow for assessing inhibitor stability.
Detailed Steps:
-
Preparation:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare the desired serum-containing medium (e.g., DMEM with 10% FBS).
-
-
Incubation:
-
Spike the this compound stock solution into the pre-warmed serum-containing medium to achieve the final desired concentration (e.g., 1 µM). Ensure the final DMSO concentration is low (e.g., ≤ 0.1%) to avoid cytotoxicity in subsequent cell-based assays.
-
Incubate the medium in a sterile container at 37°C in a 5% CO2 incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect an aliquot of the medium. The t=0 sample should be taken immediately after adding the inhibitor.
-
-
Sample Processing:
-
To each aliquot, add a volume of cold protein precipitation solvent (e.g., 3 volumes of acetonitrile containing a suitable internal standard).
-
Vortex the samples vigorously to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for analysis.
-
-
Analysis:
-
Analyze the supernatant using a validated HPLC-MS/MS method to quantify the concentration of this compound.
-
Plot the concentration of this compound versus time.
-
Calculate the half-life (t1/2) of the inhibitor in the serum-containing medium.
-
Signaling Pathway and Logical Relationships
The primary mechanism of action for this compound is the direct inhibition of the catalytic activity of the MMP-7 enzyme.
Caption: Mechanism of action of this compound.
References
How to prevent Mmp-7-IN-1 precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of MMP-7-IN-1 in stock solutions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the preparation and storage of this compound stock solutions.
Q1: My this compound precipitated out of the DMSO stock solution upon preparation. What should I do?
A1: If you observe precipitation immediately after dissolving this compound in DMSO, it may be due to insufficient dissolution or the quality of the solvent.
-
Actionable Steps:
-
Use fresh, anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can significantly decrease the solubility of hydrophobic compounds like this compound.[1][2] Always use a newly opened bottle or a properly stored anhydrous grade of DMSO.
-
Sonication: To aid dissolution, sonicate the solution.[1] This can help break up any small particles and ensure the compound is fully dissolved.
-
Gentle Warming: If sonication is not sufficient, you can gently warm the solution. However, do not heat above 50°C to avoid potential degradation of the compound.[3]
-
Vortexing: Thoroughly vortex the solution to ensure it is homogenous.[3]
-
Q2: The this compound stock solution was clear initially but developed precipitation after storage. Why did this happen and how can I prevent it?
A2: Precipitation upon storage can be caused by several factors, including temperature fluctuations and improper storage conditions.
-
Prevention and Solution:
-
Proper Storage Temperature: Store the DMSO stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles, which can promote precipitation.[1]
-
Aliquoting: To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes before freezing.[1]
-
Sealed Storage: Ensure the vials are tightly sealed to prevent the absorption of moisture, which can lead to precipitation over time.[1] Store away from light.[1]
-
Re-dissolving: If precipitation is observed after storage, you can try to re-dissolve it by bringing the vial to room temperature and sonicating or gently warming it as described in A1.
-
Q3: I diluted my this compound DMSO stock solution in an aqueous buffer (e.g., PBS or cell culture medium), and it immediately precipitated. How can I avoid this?
A3: This is a common issue when diluting a concentrated organic stock solution into an aqueous medium. The compound is much less soluble in the aqueous environment.
-
Recommended Dilution Protocol:
-
Intermediate Dilutions in DMSO: Before adding the inhibitor to your aqueous buffer, perform serial dilutions of your concentrated DMSO stock solution in DMSO to get closer to your final working concentration.[2]
-
Slow Addition and Mixing: Add the final, diluted DMSO stock solution dropwise to the aqueous buffer while gently vortexing or stirring.[3] This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[2] Always include a vehicle control (DMSO in buffer) in your experiments.
-
Q4: What is the maximum solubility of this compound in DMSO?
A4: The maximum solubility of this compound in DMSO is 100 mg/mL (130.00 mM).[1] However, it is recommended to prepare stock solutions at a lower concentration for easier handling and to reduce the risk of precipitation.
Quantitative Data Summary
The following table summarizes the solubility of this compound in different solvent systems.
| Solvent System | Solubility | Notes |
| In Vitro | ||
| DMSO | 100 mg/mL (130.00 mM) | Ultrasonic treatment may be needed. Use of fresh, anhydrous DMSO is critical.[1] |
| In Vivo | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.25 mM) | Add solvents one by one in the specified order and mix well at each step to obtain a clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.25 mM) | Add solvents sequentially and ensure complete mixing.[1] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO:
-
Pre-weigh the Compound: Accurately weigh the required amount of this compound powder (Molecular Weight: 769.23 g/mol ). For 1 mL of a 10 mM stock solution, you will need 7.69 mg.
-
Add Anhydrous DMSO: To the vial containing the this compound powder, add the calculated volume of fresh, anhydrous DMSO. For a 10 mM stock, you would add 1 mL of DMSO for every 7.69 mg of compound.
-
Facilitate Dissolution:
-
Confirm Dissolution: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage:
-
For immediate use, store at 4°C.
-
For long-term storage, aliquot the stock solution into single-use vials and store at -80°C.[1]
-
Visualizations
Caption: Troubleshooting workflow for preventing this compound precipitation.
References
Technical Support Center: Interpreting Unexpected Phenotypes with Mmp-7-IN-1 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Mmp-7-IN-1. The information is designed to help interpret unexpected experimental outcomes and refine experimental designs.
Frequently Asked Questions (FAQs)
Q1: We observed an unexpected increase in a downstream substrate of MMP-7 after this compound treatment. Isn't the inhibitor supposed to prevent substrate cleavage?
A1: This is a pertinent observation and can arise from several factors:
-
Off-Target Effects: While this compound is selective, it can inhibit other MMPs at higher concentrations.[1] Some of these other MMPs might be involved in a negative feedback loop that regulates the expression of the substrate you are monitoring. By inhibiting these other MMPs, you could inadvertently be upregulating the substrate's expression.
-
Cellular Compensation: Cells can respond to the inhibition of one protease by upregulating others that can perform similar functions. It is possible that another protease, not inhibited by this compound, is overexpressed in response to treatment and is either directly increasing the expression of your target substrate or cleaving a protein that normally suppresses the substrate's expression.
-
Complex Biological Roles: MMPs can have both destructive and protective roles depending on the context.[2][3] It is possible that in your specific model, MMP-7 activity is indirectly involved in suppressing the expression of its own substrate through a complex signaling cascade.
Troubleshooting Steps:
-
Confirm Inhibitor Specificity: Run a dose-response curve to ensure you are using the lowest effective concentration of this compound to minimize off-target effects.
-
Profile Other MMPs: Use a broad-spectrum MMP activity assay or profile the expression of other relevant MMPs (e.g., MMP-2, MMP-9) to see if there is a compensatory upregulation.
-
Time-Course Experiment: A detailed time-course experiment can help to dissect the kinetics of the response and may reveal an initial decrease in the substrate followed by a later compensatory increase.
Q2: Our cell invasion/migration was not reduced, or even increased, after treatment with this compound. Why would this happen?
A2: This paradoxical effect can be challenging to interpret but may be explained by the multifaceted roles of MMPs in the tumor microenvironment:
-
MMP-7's Dual Role: In some contexts, MMP-7 can cleave substrates that are pro-migratory, while in other contexts, it may cleave anti-migratory substrates. The net effect on cell migration will depend on the balance of these activities in your specific cell type and experimental conditions.
-
Activation of Other Proteases: MMP-7 can activate other pro-MMPs.[4] By inhibiting MMP-7, you may be preventing the activation of a downstream MMP that has a stronger anti-migratory effect, thus leading to a net increase in migration.
-
Feedback Loops: Inhibition of MMP-7 can trigger signaling pathways that lead to the upregulation of other pro-invasive molecules. For example, MMP-7 is involved in the Wnt/β-catenin and Notch signaling pathways, which can have complex effects on cell migration.[5]
Troubleshooting Steps:
-
Analyze the Extracellular Matrix (ECM): Assess changes in the composition of the ECM after treatment. This can provide clues as to which substrates are being affected.
-
Investigate Signaling Pathways: Perform western blots for key components of pathways known to be modulated by MMP-7, such as the Wnt/β-catenin and Notch pathways.
-
Use a Different Inhibitor: Compare the effects of this compound with a broad-spectrum MMP inhibitor or an inhibitor with a different selectivity profile to see if the effect is specific to MMP-7 inhibition.
Q3: We are seeing an unexpected inflammatory response after this compound treatment. What could be the cause?
A3: The relationship between MMPs and inflammation is complex, and inhibiting MMP-7 can lead to unforeseen inflammatory outcomes:
-
Cytokine and Chemokine Processing: MMPs can either activate or inactivate cytokines and chemokines. MMP-7, for instance, can process TNF-α.[6] By inhibiting MMP-7, you may be preventing the cleavage of a pro-inflammatory cytokine into its active form, or you could be preventing the degradation of a pro-inflammatory cytokine, leading to its accumulation.
-
Immune Cell Recruitment: The degradation of the ECM by MMPs is crucial for the migration of immune cells. By altering the ECM, this compound could be influencing the recruitment of different immune cell populations to your culture or tissue model.
-
Off-Target Effects on ADAMs: Some MMP inhibitors have been shown to have off-target effects on a disintegrin and metalloproteinases (ADAMs), which are also involved in the shedding of cytokines and their receptors.[7]
Troubleshooting Steps:
-
Cytokine Profiling: Perform a cytokine array or ELISA to get a broader picture of the inflammatory molecules that are changing in response to the inhibitor.
-
Immune Cell Characterization: If working in a co-culture or in vivo model, use flow cytometry to characterize the immune cell populations that are present.
-
Consult the Literature: Review literature specific to your cell type or disease model to understand the known roles of MMP-7 in inflammation in that context.
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound against a Panel of Matrix Metalloproteinases
| MMP Target | IC50 (nM) |
| MMP-7 | 10 |
| MMP-14 (MT1-MMP) | 450 |
| MMP-12 | 2900 |
| MMP-2 | 11000 |
| MMP-8 | 59000 |
| MMP-3 | >100000 |
| MMP-9 | >100000 |
| MMP-13 | >100000 |
Data sourced from publicly available information.[1] This table highlights the selectivity of this compound for MMP-7, but also indicates potential for off-target inhibition of MMP-14 and MMP-12 at higher concentrations.
Experimental Protocols
Western Blotting for MMP-7 and Downstream Targets
Objective: To detect changes in the protein levels of MMP-7 and its known substrates (e.g., E-cadherin) or signaling partners (e.g., β-catenin) following treatment with this compound.
Methodology:
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with this compound at the desired concentration and for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape cells and incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-MMP-7, anti-E-cadherin, anti-β-catenin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensity using image analysis software and normalize to a loading control (e.g., GAPDH, β-actin).
-
Cell Viability Assay (MTT)
Objective: To assess the effect of this compound on cell viability and proliferation.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with a range of concentrations of this compound and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Cytokine Profiling (ELISA)
Objective: To measure the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant following this compound treatment.
Methodology:
-
Sample Collection:
-
Culture cells and treat with this compound as described for the western blot protocol.
-
Collect the cell culture supernatant at the desired time points.
-
Centrifuge the supernatant to remove any cellular debris.
-
-
ELISA Procedure:
-
Use a commercially available ELISA kit for the cytokine of interest.
-
Add standards and samples to the wells of the pre-coated microplate and incubate.
-
Wash the wells and add the detection antibody.
-
Wash the wells and add the enzyme conjugate (e.g., HRP-streptavidin).
-
Wash the wells and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve and use it to calculate the concentration of the cytokine in each sample.
-
Visualizations
Caption: Key signaling pathways influenced by MMP-7 and the inhibitory action of this compound.
References
- 1. Matrix metalloproteinase 7 contributes to intestinal barrier dysfunction by degrading tight junction protein Claudin-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Versatile Role of Matrix Metalloproteinase for the Diverse Results of Fibrosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New and Paradoxical Roles of Matrix Metalloproteinases in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Matrix Metalloproteinase-7 Is a Urinary Biomarker and Pathogenic Mediator of Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pro-inflammatory effects of matrix metalloproteinase 7 in acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MMP-7-IN-1 Administration in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for administering MMP-7-IN-1 in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its key properties?
This compound is a highly potent and selective inhibitor of Matrix Metalloproteinase-7 (MMP-7), an enzyme implicated in various pathological processes including cancer and fibrosis.[1][2] It has an IC50 of 10 nM.[1] The molecular weight of this compound is 769.23 g/mol with a formula of C31H44ClF3N6O9S.
2. How should I store this compound?
For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is acceptable. The product should be sealed and protected from moisture and light. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution after preparation.
3. What is the recommended vehicle for in vivo administration of this compound?
This compound is a poorly soluble compound, and the choice of vehicle is critical for successful in vivo experiments. Based on available data, here are two recommended vehicle formulations:
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This formulation has been shown to yield a clear solution at a concentration of at least 2.5 mg/mL.
-
Protocol 2: 10% DMSO and 90% (20% SBE-β-CD in Saline). This formulation also results in a clear solution at a concentration of at least 2.5 mg/mL.
It is crucial to use a newly opened, hygroscopic DMSO to maximize solubility. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.
Troubleshooting Guide
My this compound is not dissolving properly. What should I do?
-
Ensure Proper Solvent Order: When preparing the vehicle, add each solvent one by one as specified in the protocol.
-
Use High-Quality DMSO: The hygroscopic nature of DMSO can significantly impact the solubility of this compound. Always use a fresh, unopened bottle of high-purity DMSO.
-
Apply Gentle Heat and Sonication: If you observe precipitation or phase separation, gently warm the solution and use a sonicator to aid in dissolution. Be cautious not to overheat the solution, as this could degrade the compound.
-
Prepare Fresh Solutions: It is always best to prepare the dosing solution fresh on the day of administration.
I am observing signs of toxicity in my animal models. What could be the cause?
-
Vehicle Toxicity: The vehicle itself, particularly at high concentrations of DMSO or other solvents, can cause local irritation or systemic toxicity. Consider running a vehicle-only control group to assess any background effects.
-
Off-Target Effects: While this compound is reported to be selective, high concentrations may lead to off-target inhibition of other MMPs or unrelated proteins. Broad-spectrum MMP inhibitors have been associated with side effects like musculoskeletal syndrome.[3]
-
Dose-Related Toxicity: The administered dose might be too high for the specific animal model or disease state. It is crucial to perform a dose-response study to determine the optimal therapeutic window with minimal toxicity.
-
Metabolic Issues: The metabolism of this compound could lead to the formation of toxic byproducts.
My in vivo experiment is not showing the expected efficacy. What are the potential reasons?
-
Inadequate Dosing: The dose or frequency of administration may be insufficient to maintain a therapeutic concentration of the inhibitor at the target site. Pharmacokinetic studies to determine the half-life and clearance of this compound in your animal model would be beneficial for optimizing the dosing regimen.
-
Compound Instability: Ensure that the compound is being stored and handled correctly to prevent degradation. Prepare fresh dosing solutions for each administration.
-
Compensatory Mechanisms: In some biological systems, the inhibition of one MMP may lead to the upregulation of other MMPs, compensating for the loss of function.[3]
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 | 10 nM | [1] |
| Molecular Weight | 769.23 g/mol | |
| Formula | C31H44ClF3N6O9S | |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | |
| Vehicle Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | |
| Vehicle Formulation 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | |
| Solubility in Vehicles | ≥ 2.5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection
-
Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the number and weight of the animals.
-
Prepare the vehicle solution: In a sterile container, sequentially add 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline. Mix well after each addition.
-
Dissolve this compound: Add the calculated amount of this compound to the prepared vehicle.
-
Aid dissolution: If necessary, gently warm the solution and sonicate until the compound is fully dissolved and the solution is clear.
-
Administer immediately: It is recommended to use the prepared solution for injection as soon as possible.
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: Locate the lower right or left quadrant of the abdomen to avoid injuring the internal organs.
-
Needle Insertion: Use an appropriate gauge needle (e.g., 27G) and insert it at a 15-20 degree angle.
-
Aspiration: Gently pull back the plunger to ensure that the needle has not entered a blood vessel or internal organ.
-
Injection: Slowly inject the calculated volume of the this compound solution. The maximum recommended injection volume for a mouse is typically 10 mL/kg.
-
Post-injection Monitoring: Observe the animal for any signs of distress or adverse reactions after the injection.
Visualizations
Caption: Experimental workflow for the preparation and administration of this compound in animal models.
Caption: Simplified signaling pathways modulated by MMP-7 and inhibited by this compound.
References
Addressing Mmp-7-IN-1 autofluorescence in imaging experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential issues with autofluorescence when using Mmp-7-IN-1 in imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a highly potent and selective inhibitor of Matrix Metalloproteinase-7 (MMP-7), with an IC50 of 10 nM.[1] It is utilized in research related to diseases such as cancer and fibrosis.[1]
Q2: What is autofluorescence and why is it a problem in imaging experiments?
A2: Autofluorescence is the natural emission of light by biological materials or synthetic compounds when excited by a light source. It can be a significant problem in fluorescence microscopy as it can mask the signal from the specific fluorescent probes being used, leading to a low signal-to-noise ratio and potentially false positive results.[2][3]
Q3: Does this compound exhibit autofluorescence?
A3: While the vendor documentation for this compound does not explicitly state its fluorescent properties[1], many small molecule inhibitors can exhibit autofluorescence due to their chemical structure, often containing aromatic rings. It is crucial to perform appropriate control experiments to determine if this compound contributes to background fluorescence in your specific experimental setup.
Q4: What are other common causes of autofluorescence in cell and tissue imaging?
A4: Besides the compound of interest, autofluorescence can originate from several sources:
-
Endogenous cellular components: Molecules like NADH, riboflavin, collagen, and elastin are naturally fluorescent.[4][5]
-
Fixation methods: Aldehyde-based fixatives such as formaldehyde and glutaraldehyde can induce autofluorescence.[2][6][7]
-
Cell culture media: Some components in cell culture media, like phenol red and riboflavin, can be fluorescent.[4]
-
Mounting media: The choice of mounting medium can also affect background fluorescence.
Troubleshooting Guide
This guide will help you identify, characterize, and mitigate autofluorescence suspected to be from this compound.
Issue 1: I am observing unexpected fluorescence in my experimental samples treated with this compound.
-
Question: How can I confirm that the observed fluorescence is from this compound and not from other sources?
-
Answer: The best approach is to use a series of control samples. Prepare the following and image them under the same conditions as your experimental sample:
-
Unstained, untreated cells/tissue: This will reveal the baseline autofluorescence of your biological sample.
-
Vehicle-treated cells/tissue (e.g., DMSO): This control will show if the solvent used to dissolve this compound is contributing to fluorescence.
-
Cells/tissue treated with this compound only (no fluorescent labels): This is the key control to determine if the inhibitor itself is fluorescent at the wavelengths you are using.
-
Fully stained, untreated cells/tissue: This shows the signal from your fluorescent probes without the inhibitor.
-
-
-
Question: I have confirmed that this compound is autofluorescent. What are the next steps?
-
Answer: Once you've confirmed the autofluorescence of this compound, you should characterize its spectral properties.
-
Perform a lambda scan: Using a confocal microscope with a spectral detector, excite the this compound-treated sample (without any other fluorophores) with your laser lines (e.g., 405 nm, 488 nm, 561 nm, 640 nm) and record the emission spectrum for each. This will tell you the excitation and emission profile of the compound's autofluorescence.
-
Compare with your specific fluorophores: Check if the emission spectrum of this compound overlaps with the emission spectra of your chosen fluorescent dyes.
-
-
Issue 2: The autofluorescence of this compound overlaps with my specific fluorescent signal.
-
Question: How can I minimize the impact of this spectral overlap?
-
Answer: You have several strategies to mitigate spectral overlap:
-
Choose fluorophores in the far-red spectrum: Autofluorescence is often more prominent in the blue and green channels.[4][6] Switching to dyes that emit in the far-red region (e.g., those with emission > 650 nm) can often avoid the autofluorescence from the compound.[2][5]
-
Use brighter fluorophores: A brighter fluorescent probe can help to increase the signal-to-noise ratio, making the autofluorescence from the inhibitor less significant.[4]
-
Spectral imaging and linear unmixing: If your microscope is equipped with a spectral detector, you can collect the entire emission spectrum from your sample. By providing the spectrum of the this compound autofluorescence (from your control sample) and the spectra of your specific fluorophores, the software can computationally separate the signals.
-
Reduce the concentration of this compound: If experimentally feasible, lowering the concentration of the inhibitor may reduce its autofluorescence to an acceptable level while still achieving the desired biological effect.
-
-
-
Question: Are there any chemical methods to quench the autofluorescence?
-
Answer: While quenching agents are available, they are typically used to reduce autofluorescence from fixation or endogenous sources like lipofuscin. Common quenchers include:
-
Sudan Black B: Effective at reducing lipofuscin-based autofluorescence.[6]
-
Sodium borohydride: Can reduce aldehyde-induced autofluorescence.[2][6]
-
Commercial quenching reagents: Several commercially available kits are designed to reduce autofluorescence from various sources.[2][3] It is important to test these quenchers on your this compound-treated samples to see if they are effective against the compound's autofluorescence without affecting your specific staining.
-
-
Data Presentation
Summarizing your findings in a structured table is crucial for troubleshooting. Here are some examples:
Table 1: Characterization of this compound Autofluorescence
| Sample Description | Excitation Wavelength (nm) | Emission Peak (nm) | Mean Fluorescence Intensity (a.u.) |
| Unstained, Untreated Cells | 488 | 520 | 150 |
| Vehicle (DMSO) Treated Cells | 488 | 520 | 160 |
| This compound (10 µM) Treated Cells | 488 | 525 | 850 |
| Unstained, Untreated Cells | 561 | 580 | 80 |
| Vehicle (DMSO) Treated Cells | 561 | 580 | 85 |
| This compound (10 µM) Treated Cells | 561 | 590 | 300 |
Table 2: Comparison of Mitigation Strategies
| Experimental Condition | Signal (Specific Fluorophore) | Background (Autofluorescence) | Signal-to-Noise Ratio |
| This compound + Green Fluorophore | 1200 | 850 | 1.4 |
| This compound + Far-Red Fluorophore | 2500 | 200 | 12.5 |
| This compound + Green Fluorophore (with Spectral Unmixing) | 1150 | 180 | 6.4 |
Experimental Protocols
Protocol 1: Preparation of Control Samples for Autofluorescence Assessment
-
Seed cells on coverslips or in imaging plates and allow them to adhere overnight.
-
Prepare four groups of samples:
-
Group A (Untreated): Add fresh culture medium.
-
Group B (Vehicle): Add culture medium with the same concentration of vehicle (e.g., DMSO) as will be used for this compound.
-
Group C (this compound): Add culture medium containing the desired concentration of this compound.
-
Group D (Stained Control): Add fresh culture medium.
-
-
Incubate all groups for the desired treatment duration.
-
Proceed with your standard fixation and permeabilization protocol.
-
For Group D, proceed with your immunofluorescence staining protocol (primary and secondary antibodies). For Groups A, B, and C, omit the antibodies and add only buffer.
-
Mount the coverslips with an appropriate mounting medium.
-
Image all samples using identical acquisition settings (laser power, gain, exposure time).
Protocol 2: Spectral Imaging and Linear Unmixing
-
Acquire Reference Spectra:
-
Prepare a slide with unstained, untreated cells to acquire the "autofluorescence" spectrum.
-
Prepare a slide treated only with this compound to acquire the inhibitor's spectrum.
-
Prepare slides for each of your fluorophores separately to acquire their individual emission spectra.
-
-
Image Your Experimental Sample:
-
Set up your confocal microscope to acquire a lambda stack (a series of images at different emission wavelengths).
-
Acquire images of your fully stained, this compound-treated sample.
-
-
Perform Linear Unmixing:
-
Open the spectral unmixing software module.
-
Load the acquired reference spectra.
-
Apply the unmixing algorithm to your experimental image. The software will generate separate images for each fluorophore and the autofluorescence component, based on the provided spectra.
-
Mandatory Visualization
Below are diagrams illustrating key pathways and workflows.
Caption: Simplified MMP-7 signaling pathways involved in cancer progression.[8][9][10][11]
Caption: Experimental workflow for troubleshooting this compound autofluorescence.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 5. southernbiotech.com [southernbiotech.com]
- 6. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 7. hwpi.harvard.edu [hwpi.harvard.edu]
- 8. pnas.org [pnas.org]
- 9. MMP7 - Wikipedia [en.wikipedia.org]
- 10. Involvement of MMP-7 in invasion of pancreatic cancer cells through activation of the EGFR mediated MEK–ERK signal transduction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Matrix Metalloproteinase-7 Is a Urinary Biomarker and Pathogenic Mediator of Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Mmp-7-IN-1 vs. Batimastat: A Comparative Guide for Selective and Broad-Spectrum MMP Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Mmp-7-IN-1, a highly selective inhibitor of matrix metalloproteinase-7 (MMP-7), and Batimastat (BB-94), a broad-spectrum MMP inhibitor. This document is intended to assist researchers in selecting the appropriate tool compound for their studies by presenting objective performance data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction: The Critical Choice Between Selective and Broad-Spectrum MMP Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for extracellular matrix (ECM) remodeling in both physiological and pathological processes.[1] Dysregulation of MMP activity is implicated in numerous diseases, including cancer, fibrosis, and inflammatory conditions.[2][3] Consequently, MMP inhibitors are valuable research tools and potential therapeutic agents.
The choice between a selective and a broad-spectrum MMP inhibitor is a critical decision in experimental design. Broad-spectrum inhibitors like Batimastat are useful for elucidating the general role of MMPs in a biological process.[4] However, their lack of specificity can lead to off-target effects and difficulty in attributing observed effects to a single MMP.[4] In contrast, selective inhibitors like This compound allow for the precise investigation of a specific MMP's function, enabling a more nuanced understanding of its role in disease pathogenesis.[5][6]
This guide will compare this compound and Batimastat based on their inhibitory potency and selectivity, mechanisms of action, and the signaling pathways they affect.
Quantitative Comparison of Inhibitory Potency and Selectivity
The inhibitory activity of this compound and Batimastat is quantified by their half-maximal inhibitory concentration (IC50) values against a panel of MMPs. A lower IC50 value indicates greater potency. The selectivity of an inhibitor is determined by comparing its IC50 value for its primary target to its IC50 values for other MMPs.
| Inhibitor | MMP-1 (nM) | MMP-2 (nM) | MMP-3 (nM) | MMP-7 (nM) | MMP-8 (nM) | MMP-9 (nM) | MMP-12 (nM) | MMP-13 (nM) | MMP-14 (nM) |
| This compound | >100,000 | 11,000 | >100,000 | 10 | 59,000 | >100,000 | 2,900 | >100,000 | 450 |
| Batimastat | 3[7][8] | 4[7][8] | 20[7][8] | 6[7][8] | 10[8] | 4[7][8] | ND | ND | ND |
ND: Not Determined from the provided search results.
Data Interpretation:
-
This compound demonstrates high potency and exceptional selectivity for MMP-7, with an IC50 of 10 nM.[5][6] Its inhibitory activity against other tested MMPs is significantly lower, with IC50 values in the micromolar to high nanomolar range, indicating a very specific inhibitory profile.[5][6]
-
Batimastat is a potent, broad-spectrum inhibitor with low nanomolar IC50 values against multiple MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-8, and MMP-9.[7][8] This broad activity makes it suitable for studies where the goal is to inhibit multiple MMPs simultaneously.
Mechanism of Action
Both this compound and Batimastat are competitive inhibitors that target the active site of MMPs. The catalytic activity of MMPs is dependent on a zinc ion located in their active site.[1]
-
This compound , as a selective inhibitor, is designed to interact specifically with the S1' subsite of MMP-7, a key determinant of substrate specificity.[5][6] By binding to this site, it blocks the entry and cleavage of MMP-7 substrates.[5][6]
-
Batimastat contains a hydroxamic acid moiety that chelates the catalytic zinc ion in the active site of various MMPs, thereby rendering them inactive.[4] Its broad-spectrum activity is a result of its ability to bind to the highly conserved active site of multiple MMP family members.
Relevant Signaling Pathways
MMP-7 plays a significant role in several signaling pathways implicated in disease progression. Understanding these pathways is crucial for interpreting the effects of MMP-7 inhibition.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and migration.[9][10] MMP-7 is a known downstream target of this pathway.[9][11] Activation of Wnt signaling leads to the accumulation and nuclear translocation of β-catenin, which then complexes with TCF/LEF transcription factors to induce the expression of target genes, including MMP7.[9][11]
Caption: Wnt/β-catenin signaling pathway leading to MMP-7 expression.
TGF-β Signaling Pathway and MMP-7-mediated E-cadherin Cleavage
The Transforming Growth Factor-β (TGF-β) signaling pathway is another key regulator of MMP-7 expression.[8] TGF-β can induce β-catenin expression, thereby activating the Wnt/β-catenin pathway and leading to MMP-7 production.[8] Furthermore, MMP-7 can cleave E-cadherin, a cell adhesion molecule.[12] This cleavage disrupts cell-cell junctions and releases β-catenin from the cell membrane, allowing it to translocate to the nucleus and further drive the expression of Wnt target genes, including MMP7 itself, creating a positive feedback loop.[12]
Caption: TGF-β signaling and MMP-7-mediated E-cadherin cleavage feedback loop.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data. Below are representative protocols for determining the IC50 of MMP inhibitors.
General MMP Inhibitor Screening Assay
This protocol describes a common method for screening MMP inhibitors using a fluorogenic substrate.
Caption: General workflow for determining MMP inhibitor IC50 values.
Materials:
-
Recombinant human MMP-7 (and other MMPs for selectivity profiling)
-
Fluorogenic MMP substrate (e.g., Mca-PLGL-Dpa-AR-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound
-
Batimastat
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute and dilute the recombinant MMP enzymes in assay buffer to the desired working concentration.
-
Prepare a stock solution of the fluorogenic substrate in DMSO and dilute to the final working concentration in assay buffer.
-
Prepare serial dilutions of this compound and Batimastat in assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add 50 µL of assay buffer.
-
Add 10 µL of the serially diluted inhibitors to the respective wells. Include wells with a known inhibitor as a positive control and wells with buffer only as a negative (no inhibition) control.
-
Add 20 µL of the diluted MMP enzyme to all wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity in a kinetic mode at the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 325/393 nm) at 37°C. Readings should be taken every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate of sample / Rate of no-inhibitor control)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.
-
Conclusion: Selecting the Right Inhibitor for Your Research
The choice between this compound and Batimastat fundamentally depends on the specific research question.
-
This compound is the ideal choice for studies aimed at dissecting the specific role of MMP-7 in a biological process. Its high selectivity minimizes the confounding effects of inhibiting other MMPs, allowing for a more precise attribution of observed phenotypes to the inhibition of MMP-7. This makes it a superior tool for target validation and for studying the specific downstream consequences of MMP-7 activity.
-
Batimastat remains a valuable tool for initial exploratory studies where the goal is to determine if MMPs, in general, are involved in a particular pathology. Its broad-spectrum nature can provide a "yes" or "no" answer regarding the overall contribution of multiple MMPs. However, follow-up studies with more selective inhibitors like this compound would be necessary to identify the specific MMP(s) responsible for the observed effects.
Researchers should carefully consider the advantages and limitations of each inhibitor in the context of their experimental goals to ensure the generation of clear, interpretable, and impactful results.
References
- 1. MMP7 - Wikipedia [en.wikipedia.org]
- 2. Effect of Wnt/β-catenin signal pathway on of matrix metalloproteinase-7 and vascular endothelial growth factor gene expressions in endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mirror-Image Random Nonstandard Peptides Integrated Discovery (MI-RaPID) Technology Yields Highly Stable and Selective Macrocyclic Peptide Inhibitors for Matrix Metallopeptidase 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Highly Potent and Selective Matrix Metalloproteinase-7 Inhibitors by Hybridizing the S1' Subsite Binder with Short Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Wnt/β-catenin signaling pathway may regulate the expression of angiogenic growth factors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β-Catenin Regulates the Expression of the Matrix Metalloproteinase-7 in Human Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Matrix Metalloproteinase-7 as a Surrogate Marker Predicts Renal Wnt/β-Catenin Activity in CKD - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Selective MMP-7 Inhibitors: Mmp-7-IN-1 and Beyond
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Mmp-7-IN-1 with other selective Matrix Metalloproteinase-7 (MMP-7) inhibitors, supported by available experimental data. This document aims to facilitate informed decisions in the selection of research tools for studying the role of MMP-7 in various pathological processes such as cancer and fibrosis.
Matrix Metalloproteinase-7 (MMP-7), also known as matrilysin, is a key enzyme in the degradation of extracellular matrix components. Its dysregulated activity is implicated in a variety of diseases, making it a significant therapeutic target.[1][2] The development of potent and selective inhibitors is crucial for elucidating its specific functions and for potential therapeutic interventions. This guide focuses on a comparative analysis of this compound and other notable selective MMP-7 inhibitors.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the inhibitory potency (IC50) of this compound and other selected MMP-7 inhibitors against MMP-7 and their selectivity against other MMPs. Lower IC50 values indicate higher potency.
| Inhibitor | MMP-7 IC50 (nM) | MMP-1 IC50 (nM) | MMP-2 IC50 (nM) | MMP-3 IC50 (nM) | MMP-8 IC50 (nM) | MMP-9 IC50 (nM) | MMP-13 IC50 (nM) | Selectivity Notes |
| This compound | 10 | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Described as a highly potent and selective MMP-7 inhibitor. |
| MMP-7-IN-2 | 16 | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Described as a potent and selective MMP-7 inhibitor. |
| TP0628103 | 0.17 | >10,000 | Data not available | >10,000 | >10,000 | >10,000 | >10,000 | Exhibits over 59,000-fold selectivity against MMP-1, -3, -8, -9, and -13.[3] |
Experimental Protocols
A common method for determining the potency and selectivity of MMP inhibitors is the in vitro fluorogenic substrate assay.
General Protocol for In Vitro MMP Inhibition Assay using a Fluorogenic Substrate
This protocol outlines the general steps for assessing the inhibitory activity of a compound against a specific MMP, such as MMP-7.
1. Reagents and Materials:
-
Recombinant human MMP enzyme (e.g., MMP-7)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, where Mca is (7-methoxycoumarin-4-yl)acetyl and Dpa is N-3-(2,4-dinitrophenyl)-L-α,β-diaminopropionyl)
-
Assay buffer (e.g., Tris-HCl, CaCl2, ZnCl2, Brij-35)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
2. Assay Procedure:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
Serially dilute the inhibitor stock solution with assay buffer to obtain a range of desired concentrations.
-
In a 96-well microplate, add the diluted inhibitor solutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the recombinant MMP enzyme to all wells except the negative control.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Prepare the fluorogenic substrate solution in the assay buffer.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm for the Mca-Dpa substrate) over a specific time period using a fluorescence microplate reader.[4]
-
The rate of substrate cleavage is determined by the increase in fluorescence over time.
3. Data Analysis:
-
Calculate the initial velocity (rate of reaction) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, by fitting the data to a suitable dose-response curve.
Visualizing Molecular Pathways and Experimental Processes
Signaling Pathways Involving MMP-7 in Disease
MMP-7 is implicated in the progression of various diseases, including cancer and fibrosis, through its interaction with multiple signaling pathways.[1][5] The following diagram illustrates a simplified signaling cascade where MMP-7 plays a crucial role.
Caption: Simplified MMP-7 signaling in cancer progression.
Experimental Workflow for MMP Inhibitor Screening
The process of identifying and characterizing MMP inhibitors involves a series of well-defined steps, from initial screening to detailed kinetic analysis.
Caption: Workflow for selective MMP inhibitor discovery.
References
- 1. MMP-7 marks severe pancreatic cancer and alters tumor cell signaling by proteolytic release of ectodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. abcam.com [abcam.com]
- 5. Matrix Metalloproteinases-7 and Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Validating Mmp-7-IN-1 Efficacy: A Comparative Guide Leveraging an MMP-7 Knockout Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mmp-7-IN-1, a potent and selective inhibitor of Matrix Metalloproteinase-7 (MMP-7), with other MMP-7 inhibitors. We delve into the critical role of the MMP-7 knockout mouse model in validating the inhibitor's efficacy and specificity, offering detailed experimental protocols and supporting data for researchers in pharmacology and drug development.
Introduction to this compound and the Role of MMP-7
Matrix Metalloproteinase-7 (MMP-7), also known as matrilysin, is a zinc-dependent endopeptidase that plays a pivotal role in extracellular matrix (ECM) degradation. Its enzymatic activity is crucial in various physiological processes, including tissue remodeling, wound healing, and innate immunity. However, dysregulated MMP-7 activity is implicated in the pathogenesis of numerous diseases, including cancer, fibrosis, and inflammatory disorders.
This compound has emerged as a highly potent and selective small molecule inhibitor of MMP-7, demonstrating an IC50 of 10 nM.[1] Its selectivity and stability in serum and liver microsomes make it a promising candidate for in vivo studies.[1] To rigorously validate the efficacy and target specificity of this compound, the use of an MMP-7 knockout (KO) mouse model is indispensable. This model provides a clean biological system to discern the inhibitor's on-target effects from any potential off-target activities.
The MMP-7 Knockout Mouse Model: A Key Validation Tool
Mice homozygous for a null mutation in the Mmp7 gene are viable, fertile, and exhibit no gross physical or behavioral abnormalities under standard housing conditions. However, they display distinct phenotypes in various pathological models, underscoring the specific roles of MMP-7. For instance, MMP-7 KO mice show increased susceptibility to induced colitis and impaired corneal wound neovascularization, while exhibiting decreased sensitivity to myocardial infarction and pancreatic duct ligation-induced injury. These animals also demonstrate impaired tracheal wound healing and altered tumor susceptibility. The absence of MMP-7 protein in these models provides a robust negative control to confirm the mechanism of action of an MMP-7-specific inhibitor.
Comparative Analysis of MMP-7 Inhibitors
The following table summarizes the in vitro potency of this compound against MMP-7 and other MMPs, alongside a comparison with other known MMP inhibitors. The high selectivity of this compound for MMP-7 over other metalloproteinases is a key attribute for a therapeutic candidate, minimizing the potential for off-target side effects.
| Inhibitor | Target MMP | IC50 (nM) | Selectivity Profile (IC50 in nM) | Reference |
| This compound | MMP-7 | 10 | MMP-2: 11000, MMP-3: >100000, MMP-8: 59000, MMP-9: >100000, MMP-12: 2900, MMP-13: >100000, MMP-14: 450 | [2] |
| Batimastat (BB-94) | Broad Spectrum | 6 | MMP-1: 3, MMP-2: 4, MMP-3: 20, MMP-9: 4 | [3] |
| Marimastat (BB-2516) | Broad Spectrum | 13 | MMP-1: 5, MMP-2: 6, MMP-9: 3, MMP-14: 9 | [3] |
| MMP-7-IN-2 | MMP-7 | 16 | Not specified | [4] |
| TP0628103 | MMP-7 | 0.17 | Not specified | [3] |
Experimental Validation of this compound using MMP-7 KO Mice
To definitively demonstrate that the therapeutic effects of this compound are mediated through the inhibition of MMP-7, a comparative in vivo study using both wild-type (WT) and MMP-7 KO mice is essential. Below is a detailed, albeit theoretical, experimental protocol based on established methodologies for validating enzyme inhibitors using knockout models.
Hypothetical In Vivo Efficacy Study in a Disease Model (e.g., Induced Colitis)
Objective: To determine if the therapeutic effect of this compound in a murine model of dextran sulfate sodium (DSS)-induced colitis is dependent on the presence of MMP-7.
Experimental Design:
Caption: Experimental workflow for validating this compound in a DSS-induced colitis model.
Detailed Protocol:
-
Animal Husbandry: House age- and sex-matched wild-type C57BL/6 and MMP-7 knockout mice on a C57BL/6 background in a specific pathogen-free facility.
-
Induction of Colitis: Administer 2.5% (w/v) Dextran Sulfate Sodium (DSS) in the drinking water for 7 days to induce acute colitis. A control group will receive regular drinking water.
-
Inhibitor Administration:
-
Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).
-
From day 3 of DSS administration, administer this compound (e.g., 10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily.
-
-
Monitoring:
-
Record body weight, stool consistency, and presence of rectal bleeding daily to calculate the Disease Activity Index (DAI).
-
-
Endpoint Analysis (Day 8):
-
Sacrifice mice and collect colon tissue.
-
Measure colon length as an indicator of inflammation.
-
Histological Analysis: Fix a segment of the distal colon in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score for inflammation severity and epithelial damage in a blinded manner.
-
Myeloperoxidase (MPO) Assay: Homogenize a portion of the colon tissue to measure MPO activity, a marker of neutrophil infiltration.
-
Western Blot Analysis: Analyze protein lysates from colon tissue for the levels of MMP-7 substrates (e.g., E-cadherin, cleaved collagen fragments) to assess the in vivo target engagement of this compound.
-
Quantitative PCR (qPCR): Measure mRNA levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in colon tissue.
-
Expected Outcomes:
-
WT mice treated with this compound: Should exhibit a significant reduction in DAI, colon shortening, histological damage, MPO activity, and pro-inflammatory cytokine expression compared to vehicle-treated WT mice. Western blot analysis should show reduced cleavage of MMP-7 substrates.
-
MMP-7 KO mice: Should show an attenuated colitis phenotype compared to WT mice, as MMP-7 is a key mediator of inflammation in this model.
-
MMP-7 KO mice treated with this compound: Should show no significant difference in disease severity compared to vehicle-treated MMP-7 KO mice. This result would strongly indicate that the protective effect of this compound is specifically due to its inhibition of MMP-7.
MMP-7 Signaling Pathway
The following diagram illustrates the central role of MMP-7 in cleaving various substrates, which in turn activates multiple downstream signaling pathways involved in tissue remodeling, inflammation, and cell proliferation.
Caption: MMP-7 signaling and its downstream effects.
Conclusion
This compound is a potent and selective inhibitor of MMP-7 with significant therapeutic potential. The use of an MMP-7 knockout mouse model is a critical and definitive step in the preclinical validation of this inhibitor. The experimental framework provided in this guide offers a robust strategy to confirm the on-target efficacy of this compound and to gather the necessary data to support its advancement into further clinical development. The high selectivity of this compound, as demonstrated by in vitro assays, combined with in vivo validation in a knockout model, will provide a strong foundation for its potential as a novel therapeutic agent.
References
- 1. MMP-7 inhibitor exhibits antifibrotic effects in preclinical IPF | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. MMP7 Is Required to Mediate Cell Invasion and Tumor Formation upon Plakophilin3 Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix metalloproteinase 7 contributes to intestinal barrier dysfunction by degrading tight junction protein Claudin-7 - PMC [pmc.ncbi.nlm.nih.gov]
Mmp-7-IN-1: A Potent and Selective Inhibitor of Matrix Metalloproteinase-7
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the inhibitor Mmp-7-IN-1 demonstrates its high potency and selectivity for matrix metalloproteinase-7 (MMP-7) over other closely related MMPs, including MMP-2, MMP-9, and MMP-13. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound's inhibitory activity, supported by experimental data and protocols.
This compound has emerged as a significant tool in the study of pathologies involving MMP-7, such as cancer and fibrosis. Its high selectivity is crucial for minimizing off-target effects and elucidating the specific roles of MMP-7 in various disease processes.
Comparative Inhibitory Activity
The inhibitory potency of this compound against MMP-7 and its selectivity against MMP-2, MMP-9, and MMP-13 are summarized in the table below. The data clearly indicates that this compound is a highly potent inhibitor of MMP-7 with an IC50 value of 10 nM.[1][2][3] In contrast, its inhibitory activity against MMP-2 is significantly lower, with an IC50 value of 11000 nM. The inhibitor shows even weaker activity against MMP-9 and MMP-13, with IC50 values exceeding 100,000 nM for both.
| Enzyme | This compound IC50 (nM) |
| MMP-7 | 10[1][2][3] |
| MMP-2 | 11000 |
| MMP-9 | >100000 |
| MMP-13 | >100000 |
Caption: Comparative IC50 values of this compound against various matrix metalloproteinases.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) values for this compound against MMP-7, MMP-2, MMP-9, and MMP-13 is typically performed using a fluorogenic substrate-based enzymatic assay. The following is a detailed methodology representative of such experiments.
Principle of the Assay
The enzymatic activity of the MMPs is measured by the cleavage of a specific fluorogenic substrate. The substrate consists of a fluorophore and a quencher held in close proximity. Upon enzymatic cleavage, the fluorophore is released from the quencher, resulting in an increase in fluorescence intensity. The rate of this increase is proportional to the enzyme's activity. The inhibitory effect of this compound is quantified by measuring the reduction in the rate of fluorescence increase in its presence.
Materials and Reagents
-
Recombinant human MMP-7, MMP-2, MMP-9, and MMP-13 (activated)
-
This compound
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
96-well black microplates
-
Fluorescence microplate reader
Assay Procedure
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in Assay Buffer to achieve a range of desired concentrations.
-
Dilute the recombinant MMP enzymes to their optimal working concentrations in Assay Buffer.
-
Dilute the fluorogenic substrate to its working concentration in Assay Buffer.
-
-
Assay Protocol:
-
To each well of a 96-well black microplate, add the following in order:
-
Assay Buffer
-
This compound solution at various concentrations (or vehicle control)
-
Diluted MMP enzyme solution
-
-
Incubate the plate at 37°C for a pre-determined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the diluted fluorogenic substrate to each well.
-
Immediately place the microplate in a fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) at regular intervals for a specified duration (e.g., 30-60 minutes).
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software. The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key signaling and experimental processes involved in determining the selectivity of this compound.
Caption: Workflow for determining MMP inhibitor IC50 values.
Caption: Inhibition of MMP-7 mediated matrix degradation.
References
Mmp-7-IN-1 vs. MMP-7 siRNA Knockdown: A Comparative Analysis for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals evaluating strategies to modulate Matrix Metalloproteinase-7 (MMP-7) function. This document provides a detailed comparison of a chemical inhibitor, Mmp-7-IN-1, and a genetic knockdown approach using MMP-7 siRNA, supported by experimental data and detailed protocols.
Matrix Metalloproteinase-7 (MMP-7), also known as matrilysin, is a key enzyme involved in the degradation of extracellular matrix components. Its dysregulation is implicated in a variety of pathological processes, including cancer progression, inflammation, and fibrosis. Consequently, targeting MMP-7 has become a significant area of research for therapeutic intervention. This guide provides a comparative overview of two primary methods for reducing MMP-7 activity: the use of a small molecule inhibitor, exemplified by compounds like Marimastat (BB-2516), and the genetic knockdown of MMP-7 expression using small interfering RNA (siRNA).
Mechanism of Action: Distinct Approaches to MMP-7 Modulation
The fundamental difference between this compound and MMP-7 siRNA lies in their mechanism of action. This compound represents a class of chemical compounds that directly inhibit the enzymatic activity of the MMP-7 protein. These inhibitors are often designed to chelate the zinc ion within the active site of the enzyme, rendering it incapable of cleaving its substrates. Marimastat (BB-2516) is a broad-spectrum hydroxamate inhibitor that targets the active site of several MMPs, including MMP-7.[1][2][3][4]
In contrast, MMP-7 siRNA operates at the genetic level to prevent the synthesis of the MMP-7 protein altogether. siRNA molecules are short, double-stranded RNA sequences that guide the RNA-induced silencing complex (RISC) to the messenger RNA (mRNA) transcript of the target gene. This leads to the cleavage and subsequent degradation of the MMP-7 mRNA, thereby preventing its translation into a functional protein.
References
A Comparative Guide to MMP-7 Inhibition: Mmp-7-IN-1 Versus Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular signaling and tissue remodeling, Matrix Metalloproteinase-7 (MMP-7), also known as matrilysin, plays a pivotal role. Its dysregulation is implicated in a variety of pathological processes, including cancer progression, fibrosis, and inflammatory diseases. This has spurred the development of targeted inhibitors. This guide provides an objective comparison between a potent synthetic inhibitor, Mmp-7-IN-1, and a range of natural compound-based MMP inhibitors, supported by experimental data and detailed methodologies.
Executive Summary
This compound is a highly potent and selective synthetic inhibitor of MMP-7, with a reported half-maximal inhibitory concentration (IC50) of 10 nM.[1] In contrast, natural compound-based inhibitors represent a diverse group of molecules, often with broader specificity and varied mechanisms of action. While some natural compounds exhibit direct enzymatic inhibition, many exert their effects by downregulating the expression of MMPs. This guide will delve into a quantitative comparison of their inhibitory activities, selectivity, and mechanisms of action.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the available quantitative data for this compound and a selection of natural and synthetic MMP inhibitors. It is important to note that many natural compounds have been studied for their effects on MMP expression rather than direct enzymatic inhibition, and specific IC50 values against MMP-7 are not always available.
Table 1: Inhibitory Activity of this compound and Synthetic MMP Inhibitors against MMP-7
| Inhibitor | Type | MMP-7 IC50 | Source |
| This compound | Synthetic | 10 nM[1] | MedChemExpress |
| Marimastat | Synthetic | 13 nM[2], 16 nM[3] | MedChemExpress, Cayman Chemical |
| Batimastat | Synthetic | 6 nM[4][5] | MedChemExpress, R&D Systems, Tocris Bioscience, Selleck Chemicals, Abcam |
Table 2: Selectivity Profile of this compound
| MMP Subtype | IC50 (nM)[1] |
| MMP-7 | 10 |
| MMP-14 | 450 |
| MMP-12 | 2900 |
| MMP-2 | 11000 |
| MMP-8 | 59000 |
| MMP-3 | >100000 |
| MMP-9 | >100000 |
| MMP-13 | >100000 |
Table 3: Inhibitory Activity of Selected Natural Compounds and Doxycycline against MMPs
| Compound | Class | Target MMP(s) | IC50/Effect | Source |
| Luteolin | Flavonoid | MMP-2, -7, -9, -14, -16 | Most specifically inhibits MMP-7 | ResearchGate[6] |
| Myricetin | Flavonoid | MMP-2 | IC50 = 7.82 µM (in COLO 205 cells)[7] | PubMed |
| Apigenin-7-glucuronide | Flavonoid | MMP-3, -8, -9, -13 | IC50s = 12.87, 22.39, 17.52, 0.27 µM, respectively[8][9][10] | MedChemExpress |
| Luteolin 7-O-glucuronide | Flavonoid | MMP-1, -3, -8, -9, -13 | IC50s = 17.63, 7.99, 11.42, 12.85, 0.03 µM, respectively[11] | MedChemExpress |
| (-)-Epigallocatechin-3-gallate (EGCG) | Polyphenol (Catechin) | MMP-2, -9 | IC50 ≈ 10 µM for gelatinolytic activity[5] | PMC |
| Genistein | Isoflavone | MMP-7, -9 expression | Decreased expression in breast cancer cells[4] | PMC |
| Curcumin | Polyphenol | MMP-2, -9 expression | Downregulation in various cancer cells | Multiple Sources |
| Resveratrol | Polyphenol | MMP-2, -9 expression | Inhibition of expression in various cancer cells | Multiple Sources |
| Doxycycline | Antibiotic | Collagenase (MMP-8), Gelatinase (MMP-9), MMP-1 | IC50 = 16-18 µM (MMP-8), 30-50 µM (MMP-9), 280 µM (MMP-1)[12] | PubMed |
Mechanisms of Action
This compound: This synthetic inhibitor is designed to directly target the active site of the MMP-7 enzyme, preventing it from binding to and cleaving its substrates. Its high selectivity is attributed to specific molecular interactions within the S1' subsite of the MMP-7 catalytic domain.
Natural Compound-Based MMP Inhibitors: The mechanisms of action for natural compounds are more varied:
-
Direct Enzymatic Inhibition: Some flavonoids and polyphenols can directly bind to the active site of MMPs, often through chelation of the zinc ion essential for catalytic activity. Luteolin is suggested to act in this manner, showing specific inhibition of MMP-7.[6]
-
Downregulation of Gene Expression: Many natural compounds, including genistein, curcumin, and resveratrol, inhibit MMPs at the transcriptional level. They achieve this by modulating signaling pathways that control MMP gene expression, such as the NF-κB, AP-1, and MAPK pathways.[4]
-
Induction of Tissue Inhibitors of Metalloproteinases (TIMPs): Some natural compounds can increase the expression of endogenous MMP inhibitors (TIMPs), further contributing to the reduction of MMP activity.
Signaling Pathways and Experimental Workflows
To understand the context of MMP-7 inhibition, it is crucial to visualize the key signaling pathways where it is involved and the experimental workflows used to assess inhibitor potency.
Caption: Key signaling pathways involving MMP-7.
The diagram above illustrates the central role of MMP-7 in several critical signaling cascades. It is transcriptionally upregulated by the EGFR/MAPK and Wnt/β-catenin pathways. Once activated, MMP-7 can cleave and activate the Notch receptor, leading to downstream gene transcription. Furthermore, MMP-7 can cleave E-cadherin, releasing β-catenin, which can then translocate to the nucleus and further drive gene expression, creating a potential positive feedback loop.
References
- 1. Kaempferol Suppresses Proliferation and Induces Cell Cycle Arrest, Apoptosis, and DNA Damage in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Myricetin inhibits matrix metalloproteinase 2 protein expression and enzyme activity in colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Apigenin-7-glucuronide (Standard) (Apigenin 7-O-glucuronide (Standard)) | MMP抑制剂 | MCE [medchemexpress.cn]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Doxycycline inhibits neutrophil (PMN)-type matrix metalloproteinases in human adult periodontitis gingiva - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Mmp-7-IN-1: Reproducibility and Validation of a Potent and Selective MMP-7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental findings for Mmp-7-IN-1, a novel and highly selective inhibitor of Matrix Metalloproteinase-7 (MMP-7). The data presented here is intended to aid researchers in evaluating the reproducibility and validation of this compound's performance against other known MMP-7 inhibitors.
Data Presentation: A Comparative Analysis of MMP-7 Inhibitors
This compound demonstrates exceptional potency and selectivity for MMP-7. The following tables summarize the quantitative data for this compound and other commonly used MMP inhibitors.
Table 1: Potency (IC50/Ki) Against MMP-7
| Inhibitor | IC50/Ki (nM) for MMP-7 |
| This compound (compound 18) | 10 [1] |
| Mmp-7-IN-2 (compound 16) | 16 |
| Marimastat | 13[2][3][4] |
| GM 6001 (Ilomastat) | 3.7 (Ki)[5][6] |
| Actinonin | ~3500[7] |
| NNGH | Broad spectrum, specific IC50 for MMP-7 not readily available[8] |
Table 2: Selectivity Profile of MMP Inhibitors (IC50 in nM)
| Inhibitor | MMP-1 | MMP-2 | MMP-3 | MMP-8 | MMP-9 | MMP-12 | MMP-13 | MMP-14 |
| This compound (compound 18) | >100,000 | 1,300 | >100,000 | >100,000 | >100,000 | 2,900 | >100,000 | 450 |
| Mmp-7-IN-2 (compound 16) | >100,000 | 11,000 | >100,000 | >100,000 | >100,000 | 11,000 | >100,000 | 1,400 |
| Marimastat | 5[2][3][4] | 6[2][3][4] | - | - | 3[2][3][4] | - | - | 9[2][3][4] |
| GM 6001 (Ilomastat) | 1.5[9] | 1.1[9] | 1.9[9] | 0.1 (Ki)[5][6] | 0.5[9] | 3.6 (Ki)[5][6] | - | 13.4 (Ki)[5][6] |
| Actinonin | 300 (Ki)[10] | ~90[7] | 1700 (Ki)[10] | 160 (Ki)[7] | 330 (Ki)[10] | ~350[7] | ~100[7] | >1,000,000[7] |
Table 3: Stability of this compound
| Matrix | Stability | Quantitative Data |
| Human Serum | Stable | Specific quantitative data (e.g., half-life) is not available in the public domain but the primary research indicates stability suitable for in vivo studies. |
| Human Liver Microsomes | Stable | Specific quantitative data (e.g., half-life) is not available in the public domain but the primary research indicates stability suitable for in vivo studies. |
Experimental Protocols
The inhibitory activity of this compound and its analogs is typically determined using a fluorogenic substrate assay. The following is a generalized protocol based on standard methods.
MMP-7 Inhibition Assay (Fluorogenic Substrate Method)
-
Enzyme Activation: Recombinant human pro-MMP-7 is activated by incubation with 4-aminophenylmercuric acetate (APMA) at 37°C.
-
Inhibitor Preparation: this compound and other test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in assay buffer.
-
Assay Reaction: The activated MMP-7 enzyme is pre-incubated with the inhibitor dilutions in a 96-well plate at 37°C.
-
Substrate Addition: A fluorogenic MMP-7 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) is added to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: The increase in fluorescence intensity, resulting from the cleavage of the substrate by MMP-7, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence curve. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways influenced by MMP-7 and a typical experimental workflow for evaluating MMP-7 inhibitors.
Caption: MMP-7's role in cancer and fibrosis signaling pathways.
Caption: Workflow for determining MMP-7 inhibitor potency.
References
- 1. Discovery of Highly Potent and Selective Matrix Metalloproteinase-7 Inhibitors by Hybridizing the S1' Subsite Binder with Short Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Marimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Enzo Life Sciences Actinonin (5mg). CAS: 13434-13-4, Quantity: Each of | Fisher Scientific [fishersci.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to Confirming Mmp-7-IN-1 Target Engagement Using Cellular Thermal Shift Assays (CETSA)
This guide provides a comprehensive overview for researchers and drug development professionals on utilizing the Cellular Thermal Shift Assay (CETSA) to confirm the intracellular target engagement of Mmp-7-IN-1, a potent and selective inhibitor of Matrix Metalloproteinase-7 (MMP-7). We offer a comparison with alternative MMP-7 inhibitors, detailed experimental protocols, and visualizations to clarify complex processes.
MMP-7, a member of the matrix metalloproteinase family, is a zinc-dependent endopeptidase involved in the breakdown of the extracellular matrix.[1][2] Its overexpression is implicated in various pathologies, including cancer progression, invasion, and metastasis, making it a significant therapeutic target.[3][4][5] this compound has emerged as a highly potent and selective inhibitor of MMP-7 with an IC50 of 10 nM.[6] However, confirming that a compound engages its intended target within the complex environment of a living cell is a critical step in drug discovery.[7][8] CETSA is a powerful biophysical method that allows for the direct assessment of a compound's ability to bind to its target protein in intact cells or cell lysates by measuring changes in the protein's thermal stability.[9][10][11][12]
MMP-7 Signaling and its Role in Disease
MMP-7 contributes to cancer progression through multiple mechanisms. It can degrade components of the extracellular matrix, facilitating tumor cell invasion and metastasis.[13] Furthermore, MMP-7 can cleave and activate a variety of cell surface proteins, influencing key signaling pathways that control cell growth, differentiation, and survival.[14] For instance, MMP-7 is known to activate the Notch signaling pathway, which is crucial for the transdifferentiation of pancreatic acinar cells, a process involved in the formation of metaplastic epithelia.[3] It can also shed cell surface molecules like E-cadherin and heparin-binding EGF (HB-EGF), which in turn can activate the EGFR-mediated MEK-ERK signaling pathway, further promoting cell dissociation and invasion.[4][14]
Confirming Target Engagement with Cellular Thermal Shift Assay (CETSA)
The principle behind CETSA is that when a ligand, such as this compound, binds to its target protein (MMP-7), it stabilizes the protein's structure.[10] This stabilization results in a higher melting temperature (Tm) for the protein-ligand complex compared to the unbound protein. In a typical CETSA experiment, cells are treated with the compound, heated to various temperatures, lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins. The amount of soluble MMP-7 remaining at each temperature is then quantified, typically by Western blot or ELISA, to generate a melting curve. A shift in this curve to a higher temperature in the presence of the inhibitor confirms target engagement.[11][15]
Experimental Protocol: CETSA for this compound
This protocol is a generalized procedure and may require optimization for specific cell lines and experimental conditions.
1. Cell Culture and Treatment:
-
Culture a human cell line known to express MMP-7 (e.g., pancreatic or colon cancer cell lines) to approximately 80% confluency.
-
Harvest the cells and prepare a single-cell suspension.
-
Divide the cell suspension into two main groups: one to be treated with a final concentration of this compound (e.g., 10 µM) and a control group treated with the equivalent volume of vehicle (DMSO).
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2 for 1-3 hours to allow for compound uptake.[16]
2. Heating Step:
-
Aliquot the cell suspensions from each treatment group into PCR tubes for each temperature point to be tested. A typical temperature range would be from 40°C to 70°C, with 2-3°C increments.
-
Place the tubes in a thermal cycler and heat for 3 minutes at the designated temperatures, followed by a 3-minute cooling step at 25°C.[16]
3. Cell Lysis:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath or by placing them on ice.[17]
4. Separation of Soluble and Aggregated Proteins:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.[17]
5. Quantification of Soluble MMP-7:
-
Carefully collect the supernatant (soluble fraction) from each tube.
-
Analyze the amount of soluble MMP-7 in each sample. Common methods include:
6. Data Analysis:
-
Quantify the band intensities (Western blot) or absorbance values (ELISA) for each temperature point.
-
Normalize the data to the lowest temperature point (e.g., 40°C) for each treatment group.
-
Plot the percentage of soluble MMP-7 against temperature for both the vehicle- and this compound-treated samples to generate melting curves.
-
The temperature at which 50% of the protein has denatured is the apparent melting temperature (Tm). A shift in the Tm to a higher temperature for the this compound-treated group compared to the vehicle control indicates target engagement.
Comparison with Alternative MMP-7 Inhibitors
While this compound is a potent and selective inhibitor, several other compounds are available for studying MMP-7 function. These alternatives vary in their potency and selectivity, which are critical considerations for designing robust experiments. Broad-spectrum inhibitors can be useful for initial studies, while more selective compounds are necessary to attribute a specific biological effect to the inhibition of MMP-7.
| Inhibitor | Type | IC50 (MMP-7) | Selectivity Notes | Reference(s) |
| This compound | Selective | 10 nM | Highly potent and selective for MMP-7. | [6] |
| MMP-7-IN-2 | Selective | 16 nM | Potent and selective for MMP-7. | [6] |
| Batimastat | Broad-Spectrum | 6 nM | Potent inhibitor of MMP-1, -2, -3, -7, and -9. | [6][19] |
| Marimastat | Broad-Spectrum | 13 nM | Potent inhibitor of MMP-1, -2, -7, -9, and -14. | [6] |
| GM 6001 | Broad-Spectrum | Not specified, but active | Broad-spectrum hydroxamate-based MMP inhibitor. | [20] |
| SB-3CT | Gelatinase-focused | Not specified, but active | Primarily targets MMP-2 and MMP-9, but also shows effects on MMP-7. | [20] |
| ZHAWOC6941 | Dual Inhibitor | 2.2 µM | Dual inhibitor of MMP-7 and MMP-13; selective over many other MMPs. | [19] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50% in biochemical assays. While indicative of potency, these values do not confirm target engagement in a cellular context, highlighting the importance of assays like CETSA.
Conclusion
Confirming that a chemical probe or drug candidate directly engages its intended target within a living cell is a cornerstone of modern drug discovery. The Cellular Thermal Shift Assay provides a robust and physiologically relevant method for validating the intracellular binding of inhibitors like this compound to their target, MMP-7. By demonstrating a ligand-dependent increase in the thermal stability of the target protein, researchers can confidently link the compound's presence to a direct physical interaction. This guide provides the necessary theoretical background, practical protocols, and comparative data to empower researchers to effectively apply CETSA in their studies of MMP-7 and its inhibitors.
References
- 1. Matrix Metalloproteinase-7 Is a Urinary Biomarker and Pathogenic Mediator of Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diagnostic values of MMP-7, MMP-9, MMP-11, TIMP-1, TIMP-2, CEA, and CA19-9 in patients with colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Involvement of MMP-7 in invasion of pancreatic cancer cells through activation of the EGFR mediated MEK–ERK signal transduction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical significance of matrix metalloproteinase-7 and Ets-1 gene expression in patients with lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. air.unimi.it [air.unimi.it]
- 14. portlandpress.com [portlandpress.com]
- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 17. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 18. Human MMP-7 ELISA Kit (EH328RB) - Invitrogen [thermofisher.com]
- 19. mdpi.com [mdpi.com]
- 20. scbt.com [scbt.com]
Comparative Efficacy of MMP-7 Inhibitors in Cancer Cell Lines: A Focus on MMP-7-IN-1
For researchers, scientists, and drug development professionals, understanding the nuanced efficacy of targeted inhibitors across different cancer types is paramount. This guide provides a comparative analysis of MMP-7-IN-1, a potent and selective inhibitor of Matrix Metalloproteinase-7 (MMP-7), and its potential therapeutic effects in various cancer cell lines. Due to the limited availability of public data on the direct application of this compound in cancer cell line studies, this guide also incorporates comparative data for other well-characterized MMP-7 inhibitors to provide a broader context for its potential efficacy.
Matrix Metalloproteinase-7, or matrilysin, is a key enzyme implicated in cancer progression. Its ability to degrade components of the extracellular matrix facilitates tumor invasion and metastasis. Consequently, the development of potent and selective MMP-7 inhibitors like this compound is a promising avenue for anti-cancer therapy.
Introduction to this compound
This compound is a highly potent and selective inhibitor of MMP-7, with a reported half-maximal inhibitory concentration (IC50) of 10 nM. Its high selectivity is crucial for minimizing off-target effects, a common challenge in the development of MMP inhibitors. While the primary literature on this compound focuses on its chemical synthesis and enzymatic inhibitory activity, its direct application and comparative efficacy in a range of cancer cell lines have not been extensively documented in publicly available research.
To provide a comprehensive overview, this guide will present the available information on this compound and supplement it with data from studies on other selective MMP-7 inhibitors tested against various cancer cell lines. This approach allows for an informed estimation of how this compound might perform and highlights the experimental frameworks used to evaluate such compounds.
Data Presentation: Efficacy of MMP-7 Inhibition in Cancer Cell Lines
The following tables summarize the effects of MMP-7 inhibition on key cancer cell processes: viability, apoptosis, migration, and invasion. It is important to note that the data for this compound is not available in the public domain. The table, therefore, presents data for other exemplary MMP-7 inhibitors to illustrate the expected outcomes of MMP-7 inhibition.
Table 1: Effect of MMP-7 Inhibition on Cancer Cell Viability (IC50 Values)
| Inhibitor/Method | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| GSM-192 (anti-MMP-7 mAb) | CFPAC-1 | Pancreatic | 4.3 | |
| GSM-192 (anti-MMP-7 mAb) | AsPC-1 | Pancreatic | 2.3 | |
| MMP-7 siRNA | A549 | Lung | Not Reported (Significant Decrease) | |
| MMP-7 siRNA | HeLa, Caski | Cervical | Not Reported (Significant Decrease) |
Table 2: Effect of MMP-7 Inhibition on Apoptosis, Migration, and Invasion
| Inhibitor/Method | Cancer Cell Line | Cancer Type | Effect on Apoptosis | Effect on Migration | Effect on Invasion | Reference |
| GSM-192 (anti-MMP-7 mAb) | AsPC-1 | Pancreatic | Increased | Decreased | Not Reported | |
| MMP-7 siRNA | A549 | Lung | Not Reported | Decreased | Decreased | |
| MMP-7 siRNA | HeLa, Caski | Cervical | Not Reported | Decreased | Decreased | |
| Endocrine Therapy (downregulates MMP-7) | HT29 | Colon | Increased | Decreased | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are standard protocols for the key assays used to evaluate the efficacy of MMP-7 inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the MMP-7 inhibitor (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the MMP-7 inhibitor at various concentrations for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Migration Assay (Wound Healing Assay)
-
Cell Seeding: Grow cells to a confluent monolayer in a 6-well plate.
-
Wound Creation: Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Treatment: Wash the cells with PBS to remove debris and add fresh medium containing the MMP-7 inhibitor or vehicle control.
-
Imaging: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Data Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time.
Cell Invasion Assay (Transwell Assay)
-
Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.
-
Cell Seeding: Seed cancer cells in the upper chamber in serum-free medium containing the MMP-7 inhibitor or vehicle control.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 24-48 hours to allow for cell invasion through the Matrigel and the porous membrane.
-
Staining and Quantification: Remove non-invading cells from the upper surface. Fix and stain the invading cells on the lower surface with crystal violet. Count the number of stained cells under a microscope.
Mandatory Visualization
Experimental Workflow for Evaluating this compound Efficacy
Caption: Workflow for assessing the in vitro efficacy of this compound.
Signaling Pathway Potentially Targeted by MMP-7 Inhibition
Evaluating MMP-7-IN-1's Performance in Co-Culture Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MMP-7-IN-1, a potent and selective Matrix Metalloproteinase-7 (MMP-7) inhibitor, with other commercially available MMP inhibitors.[1] The performance of these compounds is evaluated in the context of co-culture systems, which are critical for modeling the complex cellular interactions of the tumor microenvironment and fibrotic conditions. This document includes comparative quantitative data, detailed experimental protocols for evaluating inhibitor efficacy in co-culture models, and visualizations of the MMP-7 signaling pathway and experimental workflows.
Comparative Analysis of MMP-7 Inhibitors
This compound is a highly potent and selective inhibitor of MMP-7 with an IC50 of 10 nM.[1] To objectively assess its performance, we compare it against two broad-spectrum MMP inhibitors, Batimastat and Marimastat, and one selective inhibitor, UK-370106. While UK-370106 is more selective for MMP-3 and MMP-12, its data provides a useful benchmark for selectivity.[2][3][4]
Table 1: In Vitro Potency and Selectivity of MMP Inhibitors
| Compound | MMP-7 IC50 (nM) | MMP-1 IC50 (nM) | MMP-2 IC50 (nM) | MMP-3 IC50 (nM) | MMP-8 IC50 (nM) | MMP-9 IC50 (nM) | MMP-13 IC50 (nM) | MMP-14 IC50 (nM) |
| This compound | 10 [1] | >10000 | >10000 | >10000 | >10000 | >10000 | >10000 | >10000 |
| Batimastat | 6 | 3 | 4 | 20 | - | 4 | - | - |
| Marimastat | 13 | 5 | 6 | - | - | 3 | - | 9 |
| UK-370106 | 5800[2][3] | >100000 | 34200[2][3] | 23[2] | 1750[2][3] | 30400[2][3] | 2300[2][3] | 66900[2][3] |
Note: A direct, side-by-side comparison of the full selectivity profile of this compound against all MMPs in the same assay is not publicly available. The selectivity data for this compound is based on its description as "highly potent and selective".
MMP-7 Signaling Pathway in Disease
MMP-7 plays a crucial role in cancer progression and fibrosis by degrading extracellular matrix (ECM) components and cleaving cell surface proteins, which in turn modulates various signaling pathways. Key substrates of MMP-7 include E-cadherin, Fas ligand (FasL), and TNF-α. Its activity is implicated in the Wnt/β-catenin and EGFR-MEK-ERK signaling pathways, promoting cell proliferation, invasion, and resistance to apoptosis.
References
Mmp-7-IN-1 vs. Clinical MMP Inhibitors: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the complex landscape of matrix metalloproteinase (MMP) inhibitors, this guide provides a comprehensive comparison of the novel investigational compound Mmp-7-IN-1 against established clinical candidates. This analysis focuses on potency, selectivity, and pharmacokinetic profiles to inform strategic decisions in drug discovery and development.
The pursuit of effective and selective MMP inhibitors has been a long-standing challenge in pharmaceutical research. Early broad-spectrum inhibitors, while potent, were often plagued by off-target effects and poor clinical outcomes. The development of more selective agents, such as this compound, marks a significant step forward. This guide offers a data-driven comparison to benchmark this compound against key clinical predecessors: Batimastat, Marimastat, Prinomastat, Tanomastat, and BMS-275291.
Potency and Selectivity Profile
The in vitro inhibitory activity of this compound and clinical MMP inhibitor candidates is summarized in Table 1. This compound demonstrates high potency against MMP-7 with an IC50 of 10 nM. In comparison, the clinical candidates exhibit broader spectrum activity with varying degrees of potency against a range of MMPs.
| Compound | MMP-1 (IC50/Ki, nM) | MMP-2 (IC50/Ki, nM) | MMP-3 (IC50/Ki, nM) | MMP-7 (IC50/Ki, nM) | MMP-9 (IC50/Ki, nM) | MMP-13 (Ki, nM) | MMP-14 (IC50, nM) |
| This compound | - | - | - | 10 | - | - | - |
| Batimastat | 3 | 4 | 20 | 6 | 4 | - | - |
| Marimastat | 5 | 6 | 230 | 13-16 | 3 | - | 9 |
| Prinomastat | 79 (IC50), 8.3 (Ki) | 0.05 (Ki) | 6.3 (IC50), 0.3 (Ki) | 54 (Ki) | 5.0 (IC50), 0.26 (Ki) | 0.03 | - |
| Tanomastat | - | 11 (Ki) | 143 (Ki) | - | 301 (Ki) | 1470 | - |
| BMS-275291 | - | - | - | - | - | - | - |
Pharmacokinetic Properties
A critical aspect of drug development is the pharmacokinetic profile of a compound. Table 2 outlines key pharmacokinetic parameters for the selected MMP inhibitors. While comprehensive data for this compound is not yet publicly available, the information for the clinical candidates highlights the challenges in achieving favorable drug-like properties.
| Compound | Administration | Oral Bioavailability | Half-life (t½) | Key Observations |
| This compound | - | - | - | Preclinical data suggests stability in serum and liver microsomes. |
| Batimastat | Intraperitoneal | Poor | - | Poor solubility and oral bioavailability limited its clinical development.[1][2] |
| Marimastat | Oral | Good | ~4-5 hours | Well-absorbed orally, but dose-limiting musculoskeletal toxicity was observed.[3] |
| Prinomastat | Oral | Linear Pharmacokinetics | 1-5 hours | Rapidly absorbed with peak concentrations within the first hour.[4] |
| Tanomastat | Oral | Orally Bioavailable | - | A non-peptidic inhibitor that showed anti-invasive and antimetastatic activity in preclinical models.[5] |
| BMS-275291 | Oral | - | - | Designed to spare sheddases, potentially reducing musculoskeletal side effects. Plasma concentrations exceeded in vitro IC50 values.[6][7] |
Experimental Protocols
Determination of MMP Inhibitory Potency (IC50)
A common method for determining the half-maximal inhibitory concentration (IC50) of an MMP inhibitor involves a fluorogenic substrate assay.
-
Enzyme Activation: Recombinant human pro-MMPs are activated according to the manufacturer's instructions. This often involves incubation with p-aminophenylmercuric acetate (APMA).
-
Inhibitor Preparation: The test inhibitor (e.g., this compound) is serially diluted to a range of concentrations in a suitable assay buffer.
-
Incubation: The activated MMP enzyme is pre-incubated with the various concentrations of the inhibitor for a defined period at a specific temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Substrate Addition: A fluorogenic MMP substrate is added to each reaction. The substrate is designed to be cleaved by the active MMP, resulting in an increase in fluorescence.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
Data Analysis: The rate of reaction at each inhibitor concentration is compared to the control (no inhibitor). The IC50 value is then calculated by fitting the data to a dose-response curve.
Selectivity Profiling
To determine the selectivity of an inhibitor, the IC50 assay described above is performed against a panel of different MMPs. By comparing the IC50 values for the target MMP (e.g., MMP-7) to the IC50 values for other MMPs, a selectivity profile can be established. A higher ratio of IC50 (off-target MMP) / IC50 (target MMP) indicates greater selectivity.
Visualizing the Science
To better understand the context of this compound and its evaluation, the following diagrams illustrate the MMP-7 signaling pathway, a typical experimental workflow for MMP inhibitor discovery, and the comparative logic applied in this guide.
Caption: MMP-7 Signaling Pathway.
Caption: Experimental Workflow for MMP Inhibitor Discovery.
References
- 1. Phase I trial of a novel matrix metalloproteinase inhibitor batimastat (BB-94) in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Batimastat - Wikipedia [en.wikipedia.org]
- 3. Results of single and repeat dose studies of the oral matrix metalloproteinase inhibitor marimastat in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prinomastat - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A phase I study of oral BMS-275291, a novel nonhydroxamate sheddase-sparing matrix metalloproteinase inhibitor, in patients with advanced or metastatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Mmp-7-IN-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing Mmp-7-IN-1, a potent and selective inhibitor of matrix metalloproteinase-7, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures for this compound, it is imperative to handle this compound as a hazardous chemical waste. This guide provides essential, step-by-step instructions for its safe and compliant disposal.
Core Principles of Chemical Waste Management
The disposal of any research chemical, including this compound, should adhere to the established hazardous waste management protocols of your institution. These protocols are designed to protect laboratory personnel, the public, and the environment from potential harm. Key principles include waste minimization, proper containment and labeling, and disposal through certified channels.
Step-by-Step Disposal Procedure for this compound
Follow these procedural steps to ensure the safe disposal of this compound in solid form or as a prepared solution:
-
Treat as Hazardous Waste: Given the lack of specific disposal information, this compound and any materials contaminated with it (e.g., pipette tips, gloves, empty vials) must be treated as hazardous chemical waste.[1][2][3][4]
-
Use Appropriate Waste Containers:
-
Collect solid this compound waste and contaminated materials in a designated, leak-proof hazardous waste container.[2][4][5] Plastic containers are often preferred to minimize the risk of breakage.[1][3]
-
For solutions of this compound, use a compatible, sealable container. If the original container is intact and can be securely closed, it may be used.[2]
-
-
Properly Label the Waste Container:
-
Clearly label the waste container with the words "Hazardous Waste."[3][4]
-
The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[3][4]
-
Indicate the approximate quantity of the waste.
-
Include the date of waste generation and the name of the principal investigator or laboratory contact.[3]
-
-
Segregate from Incompatible Waste:
-
Arrange for Professional Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[3][7]
-
Contact your institution's Environmental Health and Safety (EHS) department or equivalent office to schedule a pickup for your hazardous waste.[1][3] They are responsible for the proper handling and ultimate disposal of chemical wastes in accordance with federal, state, and local regulations.[1]
-
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following diagram illustrates the key decision points and actions for laboratory personnel.
Summary of Key Safety and Logistical Information
For quick reference, the following table summarizes the essential information for the proper disposal of this compound.
| Parameter | Guideline |
| Waste Classification | Hazardous Chemical Waste |
| Container Type | Leak-proof, compatible material (plastic preferred) |
| Labeling Requirements | "Hazardous Waste", Full Chemical Name, Date, Contact Information |
| Storage Location | Designated Satellite Accumulation Area |
| Segregation | Store away from incompatible materials (e.g., acids, bases) |
| Disposal Method | Pickup by institutional Environmental Health and Safety (EHS) |
| Prohibited Disposal | Do not dispose in regular trash or down the drain |
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding environmental stewardship. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Essential Safety and Logistics for Handling Mmp-7-IN-1
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of potent compounds like Mmp-7-IN-1 is paramount. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to foster a secure laboratory environment and ensure experimental integrity.
Personal Protective Equipment (PPE) and Safety Precautions
Given the absence of a specific Safety Data Sheet (SDS) for this compound, it is crucial to treat this potent research compound with a high degree of caution. The following PPE and safety measures are based on best practices for handling potent chemical compounds in a laboratory setting.[1][2][3][4]
Recommended Personal Protective Equipment
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are required when handling the solid compound or solutions.[5][6][7] |
| Face Shield | To be worn in conjunction with safety goggles when there is a significant risk of splashing.[5][6][7] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a common choice for handling laboratory chemicals.[5][7] For compounds with unknown toxicity, double-gloving or using a more resistant glove material is recommended.[6][7] |
| Body Protection | Laboratory Coat | A fire-resistant lab coat should be worn to protect clothing and skin from potential splashes.[5] |
| Respiratory Protection | Respirator | The necessity of a respirator depends on the handling procedure. It is recommended when working with the solid compound outside of a certified chemical fume hood to avoid inhalation of fine particles.[5][8] |
| Foot Protection | Closed-Toe Shoes | Essential to prevent injuries from spills or dropped items.[5] |
General Safety Precautions
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, especially when dealing with the solid form to minimize inhalation risk.[3]
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Practice good laboratory hygiene. Wash hands thoroughly after handling the compound.[3]
-
Ensure that an eyewash station and safety shower are readily accessible in the event of accidental exposure.
Operational and Disposal Plans
A clear and structured plan for the handling and disposal of this compound is critical for both safety and experimental reproducibility.
Storage and Handling
Proper storage is vital to maintain the stability and integrity of this compound.[1]
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | -20°C | 1 month | Sealed storage, away from moisture and light.[9] |
| Stock Solution | -80°C | 6 months | Aliquot to prevent repeated freeze-thaw cycles. Sealed storage, away from moisture and light.[9] |
| Stock Solution | -20°C | 1 month | Aliquot to prevent repeated freeze-thaw cycles. Sealed storage, away from moisture and light.[9] |
Experimental Workflow
The following diagram outlines the general workflow for handling this compound in a research setting.
Caption: General workflow for handling this compound.
Detailed Experimental Protocol: In Vitro MMP-7 Inhibition Assay
This protocol provides a general methodology for assessing the inhibitory activity of this compound against MMP-7 using a fluorogenic substrate assay.[10][11][12]
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35).
-
Reconstitute the fluorogenic MMP-7 substrate according to the manufacturer's instructions.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the this compound stock solution to various concentrations for testing.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add the diluted this compound or vehicle control to the wells.
-
Add recombinant active MMP-7 enzyme to the wells and incubate for a pre-determined time at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic MMP-7 substrate to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader.
-
Continue to monitor the fluorescence at regular intervals.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each concentration of the inhibitor.
-
Determine the IC₅₀ value of this compound by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Disposal Plan
All materials contaminated with this compound, including unused solutions, pipette tips, and containers, should be treated as hazardous chemical waste.
-
Waste Collection: Collect all solid and liquid waste in designated, leak-proof, and clearly labeled hazardous waste containers.[13][14]
-
Labeling: The hazardous waste label must include the full chemical name, concentration, and appropriate hazard warnings.[15]
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[13][16] Never dispose of chemical waste down the drain or in the regular trash.[15][17]
MMP-7 Signaling Pathway
MMP-7 expression is known to be regulated by the canonical Wnt/β-catenin signaling pathway.[18][19][20][21] Understanding this pathway is crucial for contextualizing the mechanism of action of MMP-7 inhibitors.
Caption: Wnt/β-catenin signaling pathway regulating MMP-7 expression.
References
- 1. maxedoutcompounds.com [maxedoutcompounds.com]
- 2. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 3. quora.com [quora.com]
- 4. agnopharma.com [agnopharma.com]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. PPE and Safety for Chemical Handling [acsmaterial.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Conformation-Specific Inhibitory Anti-MMP-7 Monoclonal Antibody Sensitizes Pancreatic Ductal Adenocarcinoma Cells to Chemotherapeutic Cell Kill - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Matrix Metalloproteinase-7 as a Surrogate Marker Predicts Renal Wnt/β-Catenin Activity in CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Wnt/β-catenin signaling pathway may regulate the expression of angiogenic growth factors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. β-Catenin Regulates the Expression of the Matrix Metalloproteinase-7 in Human Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
